molecular formula C8H9BrO B1212655 1-(4-Bromophenyl)ethanol CAS No. 5391-88-8

1-(4-Bromophenyl)ethanol

Katalognummer: B1212655
CAS-Nummer: 5391-88-8
Molekulargewicht: 201.06 g/mol
InChI-Schlüssel: XTDTYSBVMBQIBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromophenyl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C8H9BrO and its molecular weight is 201.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3223. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(4-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDTYSBVMBQIBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301034356
Record name p-Bromo-alpha-methyl-benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301034356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5391-88-8
Record name 1-(4-Bromophenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5391-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-alpha-methylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5391-88-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3223
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Bromo-alpha-methyl-benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301034356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-alpha-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.990
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1-(4-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)ethanol is an organic compound that serves as a crucial intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring a bromine atom on the phenyl ring, enhances its reactivity, making it a valuable building block for developing compounds with specific biological activities.[1] This technical guide provides an in-depth overview of the core physical properties of this compound, outlines detailed experimental protocols for their determination, and presents logical workflows for its synthesis and characterization.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, application in synthesis, and for purification processes. A summary of its key physical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₉BrO[2]
Molecular Weight 201.06 g/mol [2][3]
Appearance White to light brown crystalline powder or clear, colorless liquid[1][2][3]
Melting Point 36-38 °C (lit.)[2][4]
Boiling Point 119-121 °C at 7 mm Hg (lit.)[2][4]
Density 1.46 g/mL at 25 °C (lit.)[2][4]
Solubility Soluble in organic solvents like ethanol (B145695) and acetone; sparingly soluble to insoluble in water.[3][5]
Refractive Index 1.5680 to 1.570[2][6]
Flash Point 63 °C to 146 °F (approximately 63.3 °C)[2][5]
Vapor Pressure 0.00956 mmHg at 25°C[2][6]
pKa 14.22 ± 0.20 (Predicted)[2][3]

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

Spectroscopy Data
¹H NMR (400 MHz, CDCl₃) δ 1.48 (d, J = 6.8 Hz, 3H), 1.85 (s, 1H), 4.88 (q, J = 6.4 Hz, 1H), 7.26 (d, J = 7.6 Hz, 2H), 7.49 (d, J = 8.0 Hz, 2H)[7]
¹³C NMR (100 MHz, CDCl₃) δ 25.2, 69.8, 121.1, 127.2, 131.5, 144.8[7]
Mass Spectrometry (GC-MS) Molecular Ion (m/z): 200[8]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).[9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[9]

  • Capillary tubes (one end sealed)[9]

  • Thermometer

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Introduce a small amount of the sample into the open end of a capillary tube to a height of 1-2 mm.[10][11]

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[9]

  • Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.[9][11]

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[9]

Boiling Point Determination

The boiling point is determined at a specific pressure and is a characteristic physical constant.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (one end sealed)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)[12]

  • Rubber band or thread to attach the test tube to the thermometer

Procedure:

  • Sample Preparation: Place a few milliliters of liquid this compound into a small test tube. Invert a capillary tube (sealed end up) and place it into the test tube.[12][13]

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band or thread. The bottom of the test tube should be level with the thermometer bulb.[14]

  • Heating: Immerse the assembly in a heating bath (e.g., Thiele tube) and heat gently.[12][14]

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until the bubbling is continuous.[12]

  • Recording: Remove the heat source and allow the apparatus to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[12][14]

Solubility Determination

This protocol provides a qualitative assessment of solubility in various solvents.

Apparatus:

  • Small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer or stirring rod

  • Solvents (e.g., water, ethanol, acetone)

Procedure:

  • Sample Preparation: Place a small, measured amount (e.g., 25 mg) of this compound into a test tube.[15]

  • Solvent Addition: Add a small volume (e.g., 0.75 mL) of the chosen solvent to the test tube in portions.[15]

  • Mixing: After each addition, vigorously shake or stir the mixture.[15]

  • Observation: Observe whether the solid dissolves completely. Record the substance as soluble, sparingly soluble, or insoluble in the specific solvent at that concentration. For quantitative analysis, a saturated solution would be prepared and the concentration of the dissolved solute determined analytically.[16][17]

Synthesis and Characterization Workflow

The following diagrams illustrate the logical flow of synthesizing and characterizing this compound.

Synthesis_Workflow Synthesis Workflow for this compound A Starting Material: p-Bromoacetophenone D Reaction: Reduction at <0°C A->D B Reagent: Potassium Borohydride B->D C Solvent: 95% Ethanol C->D E Work-up: Ethanol Recovery & Extraction D->E F Purification: Column Chromatography E->F G Product: This compound F->G

Caption: A generalized workflow for the synthesis of this compound via reduction of p-bromoacetophenone.[18]

Physical_Property_Determination_Workflow Workflow for Physical Property Determination cluster_sample Sample Preparation cluster_analysis Analysis A Obtain Pure Sample B Dry and Powder Sample (for solids) A->B C Melting Point Determination B->C D Boiling Point Determination B->D E Solubility Tests B->E F Spectroscopic Analysis (NMR, IR, MS) B->F G Data Compilation and Reporting C->G D->G E->G F->G

Caption: A logical workflow for the experimental determination of the physical and spectral properties of a chemical compound.

References

An In-depth Technical Guide to 1-(4-Bromophenyl)ethanol: Chemical Structure, Bonding, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)ethanol is a key synthetic intermediate in the pharmaceutical and fine chemical industries. Its structure, featuring a chiral center and a reactive bromine atom on the aromatic ring, makes it a versatile building block for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the chemical structure, bonding, and spectroscopic characterization of this compound. Detailed experimental protocols for its synthesis and purification are also presented to aid researchers in its practical application.

Chemical Structure and Properties

This compound, with the chemical formula C₈H₉BrO, is an aromatic alcohol.[1] Its structure consists of an ethanol (B145695) backbone with a p-bromophenyl substituent at the C-1 position. This substitution creates a chiral center at the carbinol carbon, meaning the molecule exists as a pair of enantiomers, (R)- and (S)-1-(4-bromophenyl)ethanol. The presence of the bromine atom and the hydroxyl group makes it a valuable intermediate for a variety of chemical transformations.[2]

The compound typically appears as a white to light brown crystalline powder or a clear, colorless liquid.[2] It is soluble in organic solvents such as methanol (B129727) and ethanol.

Molecular and Physicochemical Properties

A summary of the key molecular and physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular Formula C₈H₉BrO[1]
Molecular Weight 201.06 g/mol [1]
CAS Number 5391-88-8[1]
Appearance White to light brown crystalline powder or clear colorless liquid[2]
Melting Point 36-38 °C
Boiling Point 119-121 °C at 7 mmHg
Density 1.46 g/mL at 25 °C
XLogP3 2.1[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 1[3]

Bonding and Molecular Geometry

The key structural features include the sp³-hybridized chiral carbon atom bonded to the hydroxyl group, a methyl group, a hydrogen atom, and the sp²-hybridized carbon of the p-bromophenyl ring. The aromatic ring itself is planar, with the C-Br and C-C bonds lying in the plane of the ring. The free rotation around the C1-Cα bond allows for different conformations of the molecule.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits four distinct signals. The aromatic protons ortho and meta to the bromo substituent appear as a pair of doublets. The methine proton of the ethyl group appears as a quartet, and the methyl protons as a doublet. The hydroxyl proton often appears as a broad singlet.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.45d2HAr-H (ortho to Br)
~7.25d2HAr-H (meta to Br)
~4.85q1HCH-OH
~2.0-2.5br s1HOH
~1.45d3HCH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Six distinct carbon signals are expected for this compound.

Chemical Shift (δ) ppmAssignment
~144.8Ar-C (quaternary, attached to CHOH)
~131.5Ar-CH (meta to Br)
~127.2Ar-CH (ortho to Br)
~121.1Ar-C (quaternary, attached to Br)
~69.8CH-OH
~25.2CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound reveals characteristic vibrational frequencies corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3360Strong, BroadO-H stretch (alcohol)
~3030MediumC-H stretch (aromatic)
~2970MediumC-H stretch (aliphatic)
~1590StrongC=C stretch (aromatic ring)
~1485StrongC=C stretch (aromatic ring)
~1070StrongC-O stretch (secondary alcohol)
~1010StrongC-Br stretch
~820StrongC-H bend (p-disubstituted aromatic)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is expected at m/z 200 and 202 with an approximate 1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br.

m/zProposed Fragment
200/202[C₈H₉BrO]⁺ (Molecular ion)
185/187[M - CH₃]⁺
157/159[C₇H₆Br]⁺
105[C₇H₅O]⁺
77[C₆H₅]⁺

Experimental Protocols

Synthesis of this compound via Reduction of 4-Bromoacetophenone

This protocol details the synthesis of this compound by the reduction of 4-bromoacetophenone using sodium borohydride (B1222165).

Materials:

  • 4-Bromoacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoacetophenone (1.0 eq) in methanol (10 mL per gram of ketone).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add sodium borohydride (0.25 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (pH ~7).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Materials:

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hot hexane to the solution until it becomes slightly cloudy.

  • If necessary, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice-water bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the purified crystals under vacuum to obtain pure this compound.

Visualizations

Chemical Structure

Caption: 2D structure of this compound.

Experimental Workflow: Synthesis and Purification

workflow cluster_synthesis Synthesis cluster_purification Purification start Dissolve 4-Bromoacetophenone in Methanol cool1 Cool to 0 °C start->cool1 add_nabh4 Add NaBH₄ cool1->add_nabh4 react React at Room Temperature add_nabh4->react quench Quench with HCl react->quench evaporate Evaporate Methanol quench->evaporate extract Extract with DCM evaporate->extract dry Dry and Concentrate extract->dry dissolve Dissolve Crude Product in Hot Ethyl Acetate dry->dissolve Crude Product add_hexane Add Hot Hexane dissolve->add_hexane cool2 Cool to Crystallize add_hexane->cool2 filter Vacuum Filter cool2->filter wash Wash with Cold Hexane filter->wash dry_final Dry Crystals wash->dry_final end end dry_final->end Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(4-Bromophenyl)ethanol (CAS Number: 5391-88-8)

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, a versatile chemical intermediate with significant applications in pharmaceutical development and organic synthesis.

Physicochemical Properties

This compound is a secondary alcohol characterized by a bromophenyl substituent.[1] Its properties make it a valuable building block in the synthesis of more complex molecules, particularly in medicinal chemistry.[2][3] The presence of the bromine atom enhances its reactivity, making it a key intermediate in the production of various pharmaceuticals and agrochemicals.[2][3]

Table 1: Physicochemical Data of this compound

PropertyValueSource(s)
CAS Number 5391-88-8[1][2][4][5][6]
Molecular Formula C₈H₉BrO[1][2][4][7]
Molecular Weight 201.06 g/mol [2][4][7]
Appearance White to light brown crystalline powder or clear, colorless liquid[1][2][4]
Melting Point 36-38 °C[4][6][8]
Boiling Point 119-121 °C at 7 mmHg[4][6][8]
Density 1.46 g/mL at 25 °C[4][8]
Flash Point 146 °F (63.3 °C)[4]
Refractive Index 1.5680[4]
pKa 14.22 ± 0.20 (Predicted)[4]
Solubility Soluble in polar organic solvents.[1][1]
InChI InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3[1][7]
SMILES CC(C1=CC=C(C=C1)Br)O[1][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: ChemicalBook provides access to the ¹H NMR spectrum for this compound.[9]

  • ¹³C NMR: The same resource also offers the ¹³C NMR spectrum.[9]

2.2. Infrared (IR) Spectroscopy

Multiple sources provide access to the IR spectrum of this compound, including FTIR and ATR-IR techniques.[7][10][11]

2.3. Mass Spectrometry (MS)

The mass spectrum of this compound, typically obtained via GC-MS, is available for review.[7][12] The exact mass is reported as 199.983678 g/mol .[12]

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. A common and efficient method involves the reduction of 1-(4-bromophenyl)ethanone or the reaction of p-bromobenzaldehyde with a suitable organometallic reagent.[5]

Detailed Experimental Protocol: Synthesis from p-Bromobenzaldehyde [5]

This method utilizes p-bromobenzaldehyde as the starting material, reacting it with chloroform (B151607) in the presence of potassium hydroxide (B78521) and dimethylformamide (DMF).

  • Materials:

    • p-Bromobenzaldehyde

    • Chloroform

    • Dimethylformamide (DMF)

    • Potassium hydroxide

    • Toluene (B28343)

    • Water

  • Equipment:

    • 1L four-neck flask

    • Mechanical stirrer

    • Thermometer

    • Reflux condenser

    • Constant pressure dropping funnel

    • Low-temperature bath

    • Rotary evaporator

  • Procedure:

    • Equip a 1L four-neck flask with a mechanical stirrer, thermometer, reflux condenser, and a constant pressure dropping funnel.

    • Charge the flask with 4-bromo-α-methylbenzaldehyde, chloroform, and DMF.

    • Place the flask in a low-temperature bath and begin stirring to cool the solution to approximately -5°C.

    • Slowly add potassium hydroxide, carefully controlling the addition rate to maintain the reaction temperature at -5°C.

    • After the addition is complete, continue stirring at -5°C for 5 hours.

    • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

    • Upon completion, adjust the pH to be acidic.

    • Slowly raise the temperature to room temperature.

    • Add water and toluene for washing and extraction.

    • Separate the upper organic phase and concentrate it under reduced pressure using a rotary evaporator.

    • The resulting yellow solid is further purified by recrystallization to yield colorless crystals of this compound.

  • Optimized Conditions:

    • Molar ratio of p-bromobenzaldehyde to chloroform: 1:2.7

    • Reaction Temperature: -5°C

    • Reaction Time: 5 hours

  • Yield: Under these optimized conditions, the product yield can exceed 98% with a purity greater than 98.5%.[5]

Applications in Research and Development

This compound is a key intermediate in various fields of chemical and pharmaceutical research.

  • Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of a range of pharmaceutical agents, including potential anti-inflammatory and analgesic drugs.[2][3][13] The chiral forms, (R)- and (S)-1-(4-bromophenyl)ethanol, are particularly important for the stereospecific synthesis of drugs.[13] For instance, the (S)-enantiomer is used in the synthesis of photochemically active phthalocyanines and is an important intermediate for pyrethroid pesticides like sevoflurthrin.[14][15]

  • Chemical Research: This compound is utilized as a model to study reaction mechanisms and develop new synthetic methodologies.[4]

  • Material Science: Its unique properties make it a candidate for the development of new materials, including specialty polymers and resins.[2][4]

Safety and Handling

This compound is considered hazardous and requires careful handling.

Table 2: GHS Hazard Statements

Hazard CodeDescriptionSource
H302Harmful if swallowed[7]
H312Harmful in contact with skin[7]
H315Causes skin irritation[7]
H319Causes serious eye irritation[7]
H332Harmful if inhaled[7]
H335May cause respiratory irritation[7]

Handling Precautions: [16][17][18]

  • Avoid contact with skin and eyes.

  • Avoid formation and inhalation of dust and aerosols.

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Keep away from open flames, hot surfaces, and sources of ignition.

Storage: [17]

  • Store in a dry, cool, and well-ventilated place.

  • Keep the container tightly closed.

Logical Relationships and Workflows

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product p_bromobenzaldehyde p-Bromobenzaldehyde reaction Reaction at -5°C for 5h p_bromobenzaldehyde->reaction chloroform Chloroform chloroform->reaction koh Potassium Hydroxide koh->reaction dmf DMF (Solvent) dmf->reaction workup Acidic Workup & Extraction reaction->workup pH adjustment purification Recrystallization workup->purification Crude product product This compound purification->product Pure product

Caption: A simplified workflow for the synthesis of this compound.

Diagram 2: Applications Overview

Applications_Overview cluster_pharma Pharmaceuticals cluster_research Chemical Research cluster_materials Material Science start This compound api Active Pharmaceutical Ingredients (APIs) start->api mech_studies Reaction Mechanism Studies start->mech_studies synth_dev New Synthetic Methods start->synth_dev polymers Specialty Polymers start->polymers resins Resins start->resins anti_inflammatory Anti-inflammatory Agents api->anti_inflammatory analgesic Analgesic Agents api->analgesic

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling point data for 1-(4-bromophenyl)ethanol, a key intermediate in pharmaceutical and chemical synthesis.[1][2] The document outlines detailed experimental protocols for the determination of these physical properties and presents a logical workflow for its application in drug development.

Physicochemical Data of this compound

The melting and boiling points are critical parameters for the identification, purification, and handling of this compound. A summary of these properties is presented below.

Physical PropertyValueConditions
Melting Point36-38 °C(lit.)[2][3]
Boiling Point119-121 °Cat 7 mm Hg (lit.)[2][3]
119-134 °C

Experimental Protocols

The following sections detail the methodologies for the determination of the melting and boiling points of this compound.

Melting Point Determination

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid. This property is a crucial indicator of purity.[4] For this compound, a crystalline solid at room temperature, the capillary method is a standard and accurate technique.[4][5]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)[4]

  • Capillary tubes (sealed at one end)[6]

  • Thermometer (calibrated)

  • This compound sample (powdered)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle to ensure uniform heat distribution.[5]

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[4]

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

  • Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[5]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow, within 0.5-2°C.[4]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For this compound, which has a boiling point above 100°C, a distillation-based method or a micro-boiling point determination can be employed, especially considering the boiling point is reported at reduced pressure.[2][3]

Apparatus and Materials:

  • Small-scale distillation apparatus or a Thiele tube setup

  • Heating mantle or oil bath

  • Thermometer (calibrated)

  • Boiling chips or a capillary tube (sealed at one end)

  • This compound sample

  • Vacuum source (for reduced pressure determination)

Procedure (Micro-Boiling Point):

  • Sample Preparation: A small amount of this compound is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed open-end down into the liquid.

  • Heating: The test tube is attached to a thermometer and heated in a controlled manner using a heating bath.

  • Observation: As the liquid heats, air trapped in the capillary tube will expand and exit as a stream of bubbles. The heating is continued until a steady stream of bubbles emerges.

  • Cooling and Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

Application in Drug Development: A Workflow

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry for the development of new drugs.[1][2] Its structure is valuable for creating compounds with potential therapeutic activities.

Below is a diagram illustrating a generalized workflow for the utilization of this compound in a drug discovery and development process.

DrugDevelopmentWorkflow Workflow: this compound in Drug Development cluster_synthesis Synthesis & Modification cluster_testing Preclinical Testing cluster_development Drug Development start This compound (Starting Material) reaction Chemical Reaction (e.g., Esterification, Etherification) start->reaction Reactants, Catalysts intermediate Novel Chemical Entity (NCE) reaction->intermediate screening High-Throughput Screening intermediate->screening in_vitro In Vitro Assays (Target Validation) screening->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo Promising Candidates lead_opt Lead Optimization in_vivo->lead_opt Lead Compound formulation Formulation & Scale-up lead_opt->formulation clinical_trials Clinical Trials formulation->clinical_trials end New Drug Application (NDA) clinical_trials->end

Caption: A generalized workflow illustrating the role of this compound as a starting material in the drug discovery and development pipeline.

This guide provides essential physicochemical data and methodologies for researchers and professionals working with this compound. The presented workflow highlights its significance as a foundational molecule in the synthesis of novel therapeutic agents.

References

A Comprehensive Technical Guide to the Solubility of 1-(4-Bromophenyl)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(4-Bromophenyl)ethanol, a derivative of ethanol (B145695) with a bromophenyl group, is a white to light brown crystalline solid at room temperature.[3] Its molecular structure, featuring both a polar hydroxyl (-OH) group capable of hydrogen bonding and a larger, non-polar bromophenyl group, dictates its solubility in various solvents.[4][5] Generally, it is known to be soluble in polar organic solvents like ethanol and acetone (B3395972) and is sparingly soluble or insoluble in water.[1][6] Understanding the precise solubility of this compound in a range of organic solvents is essential for optimizing synthetic routes and ensuring efficient downstream processing.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in various organic solvents. To facilitate research and development, the following table is provided as a template for systematically recording experimentally determined solubility values. It is recommended that researchers generate this data using the protocols outlined in the subsequent sections.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Mole Fraction (x)
Methanol
Ethanol
Propan-2-ol
Acetone
Ethyl Acetate
Toluene
Heptane

Experimental Protocols for Solubility Determination

The following sections detail robust and widely accepted methods for determining the solubility of a solid compound like this compound in organic solvents. The choice of method may depend on the solvent's volatility and the available analytical instrumentation.

Equilibrium Method: Saturated Shake-Flask Protocol

The shake-flask method is a reliable technique for determining thermodynamic solubility.[7] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pipettes and volumetric flasks

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration plateaus.

  • Sample Separation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved microcrystals.

  • Concentration Analysis:

    • Gravimetric Analysis (for non-volatile solvents):

      • Accurately weigh a clean, dry evaporating dish.

      • Pipette a known volume of the clear, saturated filtrate into the dish and weigh it again.

      • Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

      • Once the solvent is completely removed, reweigh the dish containing the solid residue.

      • The mass of the dissolved this compound can be used to calculate the solubility.[8]

    • UV-Vis Spectroscopic Analysis:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

      • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

      • Calculate the original solubility, accounting for the dilution factor.[9]

    • HPLC Analysis:

      • Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) for this compound.

      • Prepare a series of standard solutions of known concentrations and inject them to create a calibration curve based on peak area.

      • Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) and determine the concentration from the calibration curve.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in solubility determination, the following diagrams are provided.

Experimental_Workflow_for_Solubility_Determination cluster_prep Preparation of Saturated Solution cluster_sep Sample Separation cluster_analysis Concentration Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 prep3 Equilibrate at constant temperature with agitation (24-48h) prep2->prep3 sep1 Allow solid to sediment prep3->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through syringe filter sep2->sep3 analysis_choice Choose Method sep3->analysis_choice gravimetric Gravimetric Analysis analysis_choice->gravimetric Non-volatile solvent spectroscopic UV-Vis or HPLC Analysis analysis_choice->spectroscopic General purpose calc Calculate Solubility (g/100mL, mol/L, etc.) gravimetric->calc spectroscopic->calc

Caption: Experimental workflow for determining the solubility of this compound.

Qualitative_Solubility_Classification start This compound water Soluble in Water? start->water ether Soluble in Diethyl Ether? water->ether Yes naoh Soluble in 5% NaOH? water->naoh No class_SA Class SA (Low MW Acid) ether->class_SA Yes, Acidic pH class_SB Class SB (Low MW Base) ether->class_SB Yes, Basic pH class_SN Class SN (Low MW Neutral) ether->class_SN Yes, Neutral pH hcl Soluble in 5% HCl? naoh->hcl No class_A1 Class A1 (Strong Acid) naoh->class_A1 Yes h2so4 Soluble in conc. H2SO4? hcl->h2so4 No class_B Class B (Base) hcl->class_B Yes class_N Class N (Neutral) h2so4->class_N Yes class_I Class I (Inert) h2so4->class_I No class_A2 Class A2 (Weak Acid)

Caption: Logical workflow for the qualitative solubility classification of an organic compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, this guide provides the necessary framework for researchers to determine these crucial parameters. The detailed experimental protocols for the saturated shake-flask method, combined with either gravimetric or spectroscopic analysis, offer a reliable means of generating high-quality solubility data. The provided table template will aid in the systematic recording of these findings. By following the outlined procedures, researchers and drug development professionals can obtain the essential solubility information required to optimize their synthetic and formulation processes, thereby advancing their scientific and commercial objectives.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of 1-(4-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(4-bromophenyl)ethanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents quantitative NMR data in a structured format, details the experimental protocols for data acquisition, and includes a visual representation of the NMR analysis workflow.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The data, acquired in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, is summarized below.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.46d6.42HAr-H
7.24d8.22HAr-H
4.86q6.41HCH -OH
1.46d6.43HCH

Table 1: ¹H NMR Spectral Data for this compound.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within this compound. The spectral data, obtained in CDCl₃, is presented in the following table.

Chemical Shift (δ) ppmAssignment
144.7C -CH(OH)CH₃ (Quaternary aromatic)
131.5Ar-C H
127.1Ar-C H
121.1C -Br (Quaternary aromatic)
69.8C H-OH
25.2C H₃

Table 2: ¹³C NMR Spectral Data for this compound.[1]

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The CDCl₃ should contain a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data presented in this guide was acquired on a 400 MHz NMR spectrometer.[2]

  • Before acquiring the spectrum of the sample, ensure the spectrometer is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

3. ¹H NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment is typically used.

  • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm).

  • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

  • Temperature: Maintain a constant temperature, typically 25 °C.

4. ¹³C NMR Data Acquisition:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.

  • Spectral Width: Set the spectral width to cover the entire range of carbon chemical shifts (e.g., 0 to 200 ppm).

  • Number of Scans: A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

NMR Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of NMR spectral data for a chemical compound such as this compound.

NMR_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample_Prep Sample Preparation NMR_Experiment NMR Experiment (¹H & ¹³C) Sample_Prep->NMR_Experiment FID_Processing FID Processing (FT, Phasing) NMR_Experiment->FID_Processing Reference_Calibration Reference Calibration (TMS) FID_Processing->Reference_Calibration Chemical_Shift Chemical Shift Analysis Reference_Calibration->Chemical_Shift Integration Integration (¹H) Reference_Calibration->Integration Coupling_Constant Coupling Constant Analysis (¹H) Reference_Calibration->Coupling_Constant Structure_Elucidation Structure Elucidation Chemical_Shift->Structure_Elucidation Integration->Structure_Elucidation Coupling_Constant->Structure_Elucidation

Caption: Workflow for NMR Spectral Analysis.

References

Spectroscopic Analysis of 1-(4-Bromophenyl)ethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of 1-(4-bromophenyl)ethanol using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and chemical characterization. This document details the experimental protocols, presents key data in a structured format, and illustrates the underlying chemical processes through diagrams.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its alcohol and substituted aromatic ring structures.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique for obtaining infrared spectra of solid and liquid samples with minimal preparation.

  • Instrument Preparation: The FT-IR spectrometer, such as a Bruker Tensor 27, is equipped with an ATR accessory (e.g., DuraSamplIR II).[1]

  • Background Spectrum: A background spectrum is collected with the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.[2]

  • Sample Application: A small amount of the this compound sample (which can be a crystalline powder or melt) is placed directly onto the ATR crystal, ensuring complete coverage.[2][3][4]

  • Pressure Application: A pressure clamp is engaged to ensure firm contact between the sample and the crystal.[2]

  • Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[5] Multiple scans (e.g., 45-100) are accumulated to improve the signal-to-noise ratio.[2]

  • Cleaning: After analysis, the crystal is cleaned thoroughly with an appropriate solvent, such as ethanol (B145695) or methylene (B1212753) chloride, and dried.[4]

Data and Interpretation

The FT-IR spectrum of this compound displays several key absorption bands that confirm its molecular structure. The data below is a representative summary of these characteristic peaks.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3500-3200Strong, BroadAlcohol (O-H)Stretching (H-bonded)
3100-3000MediumAromatic (C-H)Stretching
3000-2850MediumAlkyl (C-H)Stretching
1600-1450Medium-StrongAromatic Ring (C=C)Stretching
1260-1050StrongSecondary Alcohol (C-O)Stretching
1070-1010StrongPara-substituted RingIn-plane Bending
825StrongPara-substituted RingOut-of-plane C-H Bending
650-550MediumC-BrStretching

Interpretation:

  • The most prominent feature is the intense, broad band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[5][6]

  • Absorptions for aromatic and aliphatic C-H stretching are observed just above and below 3000 cm⁻¹, respectively.

  • The presence of the aromatic ring is confirmed by the C=C stretching bands between 1600-1450 cm⁻¹.

  • A strong band in the 1260-1050 cm⁻¹ range corresponds to the C-O stretching of the secondary alcohol group.[5]

  • Strong peaks indicating para-substitution on the benzene (B151609) ring are visible, particularly the C-H out-of-plane bend around 825 cm⁻¹.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features. The analysis of this compound is distinguished by the isotopic signature of bromine.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for the analysis of volatile and semi-volatile compounds like this compound.

  • Sample Preparation: A dilute solution of the sample is prepared by dissolving it in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 10-100 µg/mL.[7]

  • Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas through a capillary column, separating it from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method used, where high-energy electrons bombard the molecule, causing it to ionize and fragment.[8]

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Data and Interpretation

The mass spectrum of this compound shows a characteristic pattern of ions that confirms its structure. The molecular formula is C₈H₉BrO, with a molecular weight of approximately 201.06 g/mol .[9]

m/z (Mass/Charge)Relative IntensityProposed Fragment IonFormula
200/202MediumMolecular Ion [M]⁺[C₈H₉BrO]⁺
185/187High[M-CH₃]⁺[C₇H₆BrO]⁺
155/157Medium[M-C₂H₄O]⁺[C₆H₄Br]⁺
120Medium[M-Br-H]⁺[C₈H₈O]⁺
77High[C₆H₅]⁺[C₆H₅]⁺
43High[C₂H₃O]⁺[C₂H₃O]⁺

Interpretation:

  • Molecular Ion Peak: A key feature is the pair of peaks at m/z 200 and 202, representing the molecular ion. This doublet arises from the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[10][11] This pattern is definitive for a compound containing a single bromine atom.

  • Major Fragmentation: The most abundant fragmentation is the loss of a methyl radical (•CH₃, 15 Da) via alpha-cleavage to form a stable, resonance-stabilized cation at m/z 185 and 187.[9][12] This is often the base peak in the spectrum.

  • Other Fragments: The loss of the entire ethanol side chain can lead to the bromophenyl cation at m/z 155/157. The peak at m/z 77 corresponds to a phenyl cation, likely from the loss of bromine from the bromophenyl fragment.[9]

Visualized Pathways and Workflows

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary electron ionization fragmentation pathway for this compound.

fragmentation_pathway M This compound [M]⁺˙ m/z 200/202 F1 [M-CH₃]⁺ m/z 185/187 M->F1 - •CH₃ (Alpha-Cleavage) F2 [C₆H₄Br]⁺ m/z 155/157 F1->F2 - C=O F3 [C₆H₅]⁺ m/z 77 F2->F3 - Br

Caption: Primary fragmentation pathway of this compound under EI-MS.

General Spectroscopic Analysis Workflow

This diagram outlines the logical workflow for the characterization of a chemical sample using both FT-IR and Mass Spectrometry.

analysis_workflow cluster_0 FT-IR Analysis cluster_1 Mass Spectrometry Analysis p1 Prepare Sample (ATR) p2 Acquire IR Spectrum p1->p2 p3 Identify Functional Groups p2->p3 conclusion Structural Confirmation p3->conclusion m1 Prepare Sample (GC-MS) m2 Acquire Mass Spectrum m1->m2 m3 Analyze M⁺ and Fragments m2->m3 m3->conclusion

Caption: General workflow for structural elucidation via FT-IR and MS.

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides unambiguous structural confirmation for this compound. FT-IR analysis identifies the key functional groups—the hydroxyl group and the para-substituted aromatic ring. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, most notably the isotopic doublet for bromine and the stable cation resulting from alpha-cleavage. Together, these techniques offer a complete and complementary picture of the molecule's identity and structure.

References

Chiroptical Properties of (S)-1-(4-Bromophenyl)ethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-Bromophenyl)ethanol is a chiral secondary alcohol of significant interest in synthetic organic chemistry and drug development. As a versatile chiral building block, the precise determination of its stereochemical purity and absolute configuration is paramount. Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are indispensable tools for this purpose. This technical guide provides a comprehensive overview of the chiroptical properties of (S)-1-(4-Bromophenyl)ethanol, focusing on optical rotation, Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD) spectroscopy. It includes a summary of available quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the application of these powerful analytical methods.

Data Presentation

The chiroptical properties of a molecule are exquisitely sensitive to its three-dimensional structure. For (S)-1-(4-Bromophenyl)ethanol, the specific rotation has been reported under various conditions. While comprehensive public data on its Circular Dichroism and Vibrational Circular Dichroism is limited, the following table summarizes the available quantitative data for its optical rotation.

Chiroptical PropertyValueExperimental ConditionsReference(s)
Specific Rotation ([α]) -32.1°c = 1.00 g/100 mL in Chloroform (B151607) (CHCl₃), 25°C, Sodium D-line (589 nm)[1]
-33.4°c = 0.60 g/100 mL in Chloroform (CHCl₃), 24°C, Sodium D-line (589 nm)[1]
(for (R)-enantiomer)+23.79°c = 0.55 g/100 mL in Dichloromethane (CH₂Cl₂), 28°C, Sodium D-line (589 nm)

Experimental Protocols

Accurate and reproducible chiroptical measurements are contingent on meticulous experimental design and execution. Below are detailed methodologies for the key techniques discussed.

Optical Rotation Measurement

Optical rotation is the measurement of the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation is a standardized value that is an intrinsic property of a chiral molecule.

Instrumentation:

  • A polarimeter equipped with a sodium lamp (D-line, 589 nm) or a tunable wavelength light source.

  • A temperature-controlled sample cell with a defined path length (typically 1 dm).

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of (S)-1-(4-Bromophenyl)ethanol.

    • Dissolve the sample in a spectral grade solvent (e.g., chloroform, dichloromethane) in a volumetric flask to a known concentration (e.g., 1.00 g/100 mL).

    • Ensure the solution is clear and free of any suspended particles.

  • Instrument Calibration:

    • Calibrate the polarimeter using a blank solvent-filled cell to establish the zero point.

  • Measurement:

    • Rinse the sample cell with the prepared solution and then fill it, ensuring no air bubbles are present in the light path.

    • Place the sample cell in the temperature-controlled chamber of the polarimeter and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Measure the observed rotation (αobs). Repeat the measurement multiple times to ensure reproducibility.

  • Calculation of Specific Rotation:

    • The specific rotation ([(\alpha)](\begin{smallmatrix}T\ \lambda\end{smallmatrix})) is calculated using the formula: [(\alpha)](\begin{smallmatrix}T\ \lambda\end{smallmatrix}) = αobs / (l × c) where:

      • αobs is the observed rotation in degrees.

      • l is the path length of the sample cell in decimeters (dm).

      • c is the concentration of the solution in grams per milliliter (g/mL).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for studying the electronic transitions of chromophores in a chiral environment. For (S)-1-(4-Bromophenyl)ethanol, the phenyl ring acts as the primary chromophore.

Instrumentation:

  • A CD spectropolarimeter with a UV-Vis light source.

  • Quartz cuvettes with a defined path length (e.g., 0.1 cm or 1 cm).

  • A nitrogen gas supply to purge the instrument and prevent ozone formation.

Procedure:

  • Sample Preparation:

    • Prepare a solution of (S)-1-(4-Bromophenyl)ethanol in a suitable UV-transparent solvent (e.g., methanol, acetonitrile) at a concentration that results in an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption.

    • Prepare a blank sample containing only the solvent.

  • Instrument Setup:

    • Purge the instrument with nitrogen gas for at least 30 minutes before use.

    • Set the desired spectral range (e.g., 190-300 nm for the phenyl chromophore), scan speed, bandwidth, and number of accumulations.

  • Measurement:

    • Record a baseline spectrum with the cuvette containing the blank solvent.

    • Record the CD spectrum of the sample solution.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([(\theta)]) using the formula: [(\theta)] = (θobs × 100) / (c × l) where:

      • θobs is the observed ellipticity in degrees.

      • c is the molar concentration of the sample in mol/L.

      • l is the path length of the cuvette in centimeters (cm).

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about the vibrational transitions of a chiral molecule. It is a powerful tool for determining the absolute configuration of chiral molecules in solution.

Instrumentation:

  • An FT-IR spectrometer equipped with a VCD module, including a photoelastic modulator (PEM).

  • An appropriate infrared detector (e.g., MCT).

  • A sample cell with IR-transparent windows (e.g., BaF₂, CaF₂).

Procedure:

  • Sample Preparation:

    • Prepare a concentrated solution of (S)-1-(4-Bromophenyl)ethanol in a suitable IR-transparent, non-polar solvent (e.g., deuterated chloroform (CDCl₃), carbon tetrachloride (CCl₄)). The concentration should be high enough to obtain a good signal-to-noise ratio.

    • Prepare a blank sample of the pure solvent.

  • Instrument Setup:

    • Configure the spectrometer for VCD measurements, setting the desired spectral resolution, number of scans, and PEM frequency.

  • Measurement:

    • Collect the VCD and IR spectra of the solvent (blank).

    • Collect the VCD and IR spectra of the sample solution.

  • Data Processing:

    • Subtract the solvent spectra from the sample spectra.

    • The VCD spectrum is typically presented as the difference in absorbance (ΔA = AL - AR).

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the chiroptical analysis of a chiral molecule like (S)-1-(4-Bromophenyl)ethanol.

Chiroptical_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Chiroptical Measurement Techniques cluster_analysis Data Analysis & Interpretation Sample Chiral Molecule ((S)-1-(4-Bromophenyl)ethanol) Solution Prepare Solution (Known Concentration & Solvent) Sample->Solution ORD Optical Rotatory Dispersion (ORD) / Polarimetry Solution->ORD CD Circular Dichroism (CD) Solution->CD VCD Vibrational Circular Dichroism (VCD) Solution->VCD SpecificRotation Calculate Specific Rotation ([α]) ORD->SpecificRotation MolarEllipticity Calculate Molar Ellipticity ([θ]) CD->MolarEllipticity VCDSpectrum Analyze VCD Spectrum (ΔA) VCD->VCDSpectrum AbsoluteConfig Determine Absolute Configuration SpecificRotation->AbsoluteConfig Purity Assess Enantiomeric Purity SpecificRotation->Purity MolarEllipticity->AbsoluteConfig VCDSpectrum->AbsoluteConfig

Caption: Workflow for the chiroptical analysis of a chiral molecule.

Experimental_Workflow_CD_VCD cluster_preparation 1. Preparation cluster_measurement 2. Spectroscopic Measurement cluster_processing 3. Data Processing cluster_interpretation 4. Interpretation PrepareSample Prepare Sample Solution MeasureSample Record Sample Spectrum PrepareSample->MeasureSample PrepareBlank Prepare Solvent Blank MeasureBlank Record Baseline Spectrum (Solvent Blank) PrepareBlank->MeasureBlank SubtractBaseline Baseline Subtraction MeasureBlank->SubtractBaseline MeasureSample->SubtractBaseline ConvertToMolar Convert to Molar Units (e.g., Molar Ellipticity for CD) SubtractBaseline->ConvertToMolar CompareToTheory Compare with Theoretical Calculations ConvertToMolar->CompareToTheory DetermineStructure Determine Stereochemical Information CompareToTheory->DetermineStructure

Caption: Experimental workflow for CD and VCD spectroscopy.

References

A Technical Guide to the Determination of Thermodynamic Properties of 1-(4-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for calculating and experimentally determining the key thermodynamic properties of the organic compound 1-(4-Bromophenyl)ethanol. Given the limited availability of published thermodynamic data for this specific molecule, this document focuses on the established experimental and computational protocols that can be employed to obtain these crucial parameters. A thorough understanding of these properties is essential for process development, safety analysis, and formulation in the pharmaceutical and chemical industries.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₉BrO[1][2][3]
Molecular Weight201.06 g/mol [1][2][3]
Melting Point36-38 °C[4][5]
Boiling Point119-121 °C at 7 mm Hg[4]
Density1.46 g/mL at 25 °C[4]
AppearanceWhite crystalline solid or clear, colorless liquid[3][6]
CAS Number5391-88-8[2][3][6]

Experimental Determination of Thermodynamic Properties

A variety of experimental techniques can be employed to measure the thermodynamic properties of this compound. The primary methods are outlined below.

Calorimetry

Calorimetry is a direct method for measuring heat changes associated with chemical and physical processes.[7][8]

Protocol for Determining Heat Capacity and Enthalpy of Fusion:

  • Sample Preparation: A precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point and enthalpy of fusion (e.g., indium).

  • Measurement: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The heat capacity is determined from the heat flow in the baseline regions. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Protocol for Determining Enthalpy of Combustion:

  • Sample Preparation: A known mass of this compound is placed in a crucible inside a high-pressure vessel (the "bomb").

  • Instrument Setup: The bomb is filled with excess pure oxygen under pressure. The bomb is then placed in a well-insulated container (calorimeter) filled with a known volume of water.[9]

  • Combustion: The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is transferred to the surrounding water, causing a temperature rise.

  • Data Analysis: The temperature change of the water is precisely measured. The enthalpy of combustion is calculated using the heat capacity of the calorimeter system, which is determined through calibration with a standard substance (e.g., benzoic acid).[9]

Spectroscopic Methods

Spectroscopic techniques can be used to infer thermodynamic properties, often by analyzing changes in spectra with temperature or concentration.[10][11]

Conceptual Workflow for Spectroscopic Determination of Thermodynamic Data:

G cluster_exp Experimental Measurement cluster_analysis Data Analysis cluster_model Thermodynamic Modeling A Measure Spectra (e.g., IR, NMR) at various temperatures/concentrations B Obtain Spectra of Pure Components C Calculate Excess Absorbance Spectra A->C B->C D Correlate Excess Absorbance with Excess Gibbs Energy (gE) C->D E Parameterize Thermodynamic Model (e.g., UNIQUAC, NRTL) D->E F Predict Thermodynamic Properties (e.g., Enthalpy, Entropy) E->F

Caption: Workflow for deriving thermodynamic properties from spectroscopic data.

Computational Calculation of Thermodynamic Properties

Computational chemistry provides a powerful alternative for estimating thermodynamic properties, especially when experimental determination is challenging.[12]

Quantum Mechanical Methods

Protocol for Calculating Enthalpy of Formation:

  • Molecular Geometry Optimization: The 3D structure of this compound is optimized using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G(d)).

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry.

  • Atomization Energy Method: The enthalpy of formation is calculated by considering the atomization reaction of the molecule into its constituent atoms. The calculated enthalpy of atomization is combined with the experimentally known enthalpies of formation of the individual atoms in their standard states.

Logical Relationship for Enthalpy of Formation Calculation:

G cluster_qm Quantum Mechanics Calculation cluster_thermo Thermodynamic Calculation cluster_exp Experimental Data A Optimized Molecular Geometry B Vibrational Frequencies A->B C Electronic Energy A->C D Thermal Corrections (Enthalpy, ZPVE) B->D E Enthalpy of Atomization C->E D->E G Standard Enthalpy of Formation of this compound E->G F Experimental Enthalpies of Formation of Atoms F->G

References

A Technical Guide to the Safe Handling of 1-(4-Bromophenyl)ethanol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Bromophenyl)ethanol is an important chemical intermediate used in the synthesis of various organic compounds, including active pharmaceutical ingredients and pyrethroid pesticides.[1] As with any laboratory chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for the protection of researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for this compound, based on available safety data sheets and chemical information. It is intended to supplement, not replace, institution-specific safety protocols and a comprehensive risk assessment, which should be conducted before any handling of this substance.

Chemical and Physical Properties

Understanding the physical and chemical properties of a substance is the first step in ensuring its safe handling. The key identifiers and properties for this compound are summarized below.

Table 1: Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms 4-Bromo-α-methylbenzyl alcohol, p-Bromophenylmethylcarbinol[2][3][4]
CAS Number 5391-88-8 (racemate); 100760-04-1 ((S)-enantiomer)[3][5]
Molecular Formula C8H9BrO[3][5]
Molecular Weight 201.06 g/mol [2][5]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance White to light brown crystalline powder or clear colorless liquid[1][4][6]
Melting Point 36-38 °C[4]
Boiling Point 253.3 °C at 760 mmHg; 119-121 °C at 7 mmHg[4][6]
Density 1.46 g/mL at 25 °C[4]
Flash Point > 110 °C or ~63.3 °C (146 °F)[4][6][7]
Vapor Pressure 0.00956 mmHg at 25°C[1][6]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with acute toxicity and irritation.[3][5]

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2][3][5]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[2][3][5]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[2][3][5]
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3][5]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[2][3][5]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[3][5]
Hazardous to the Aquatic Environment, Acute3H402: Harmful to aquatic life[5]

The signal word for this substance is Warning .[2][5] It is crucial to note that according to some safety data sheets, the chemical, physical, and toxicological properties have not been thoroughly investigated.[5] Therefore, it should be handled with care as a potentially hazardous material.

Risk Assessment and Control

A systematic risk assessment is mandatory before beginning any experiment involving this compound. This process involves identifying hazards, evaluating risks, and implementing appropriate control measures to minimize potential exposure.

RiskAssessment cluster_workflow Chemical Risk Assessment Workflow A Step 1: Identify Hazards (Review SDS) B Step 2: Assess Exposure Potential (Quantity, Duration, Route) A->B C Step 3: Characterize Risk (Likelihood & Severity) B->C D Step 4: Implement Control Measures (Engineering, Admin, PPE) C->D E Step 5: Review & Re-evaluate (Process Changes) D->E

Caption: A logical workflow for conducting a chemical risk assessment.

Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • Ensure adequate ventilation is available in storage and handling areas.[5]

  • An eyewash station and safety shower should be readily accessible in the immediate work area.[7]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to a strict handling protocol is essential to prevent exposure. The following workflow outlines the key stages of safe laboratory practice.

SafeHandling cluster_workflow Experimental Workflow for Safe Handling A Preparation - Confirm Fume Hood Operation - Don Required PPE - Prepare Waste Containers B Handling & Use - Weigh/Dispense in Fume Hood - Avoid Dust/Aerosol Generation - Keep Containers Closed A->B C Post-Handling - Decontaminate Work Surfaces - Segregate Waste Properly B->C D Cleanup & Disposal - Dispose of Waste via EHS - Remove & Clean PPE - Wash Hands Thoroughly C->D

Caption: A standard workflow for the safe laboratory handling of chemicals.

Experimental Protocols: General Handling

  • Precautions for safe handling: Avoid contact with skin, eyes, and clothing.[5] Avoid the formation of dust and aerosols.[5]

  • Hygiene measures: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5][7] Do not eat, drink, or smoke in the laboratory area.[3]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Store at room temperature.[5]

Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent direct contact.

Table 4: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][7]
Skin Protection Wear a lab coat and appropriate protective gloves (e.g., nitrile) that have been inspected prior to use. Dispose of contaminated gloves properly after use.[5]
Respiratory Protection If a risk assessment indicates that engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

FirstAid cluster_workflow First Aid Decision Tree Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Ingestion Ingestion Start->Ingestion ActionInhale Move to fresh air. If not breathing, give artificial respiration. Consult a physician. Inhalation->ActionInhale ActionSkin Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician. Skin->ActionSkin ActionEyes Rinse cautiously with water for at least 15 mins. Remove contact lenses if possible. Consult a physician. Eyes->ActionEyes ActionIngest Rinse mouth with water. Do NOT induce vomiting. Consult a physician. Ingestion->ActionIngest

Caption: A decision tree for first aid procedures based on the route of exposure.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: The material is combustible, and containers may explode when heated.[3]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures:

  • Evacuate personnel to safe areas and ensure adequate ventilation.[5]

  • Use personal protective equipment.[5]

  • Prevent product from entering drains.[5]

  • For cleanup, pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[5]

Stability and Reactivity

Understanding the chemical stability and incompatibilities is crucial for safe storage and use in experimental setups.

Table 5: Stability and Reactivity Profile

ParameterDescription
Chemical Stability Stable under normal, recommended storage conditions.[3][7]
Conditions to Avoid Exposure to air, incompatible products, open flames, hot surfaces, and sources of ignition.[3]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3]
Hazardous Decomposition Products No information available, but combustion may produce carbon oxides and hydrogen bromide gas.
Hazardous Polymerization No information available.[3]

Toxicological and Ecological Information

Toxicological Information: The GHS classification indicates that this compound is harmful if swallowed, inhaled, or in contact with skin.[3][5] It also causes skin and serious eye irritation.[3][5] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.[5] A key takeaway from the available data is that the toxicological properties have not been thoroughly investigated, warranting a cautious approach.[5]

Ecological Information: The substance is classified as harmful to aquatic life (Acute Hazard, Category 3).[5] Therefore, it must be prevented from entering drains, waterways, and the environment.[5]

Disposal Considerations

All waste materials, including the chemical itself and any contaminated items (e.g., gloves, wipes, containers), must be disposed of as hazardous waste.[5]

  • Product: Dispose of this material through a licensed professional waste disposal service.[5]

  • Contaminated Packaging: Dispose of as unused product.[5]

Always follow federal, state, and local environmental regulations for chemical waste disposal.

References

A Toxicological Profile of 1-(4-Bromophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information for 1-(4-Bromophenyl)ethanol. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. All laboratory and industrial handling of this chemical should be conducted by trained professionals with appropriate personal protective equipment and engineering controls.

Executive Summary

This compound is a chemical intermediate used in the synthesis of pharmaceuticals and other organic compounds.[1][2][3] Based on available data, this compound is classified as acutely toxic if swallowed, in contact with skin, or inhaled.[4][5] It is also categorized as a skin and serious eye irritant.[4][5] Currently, there is a notable absence of publicly available, in-depth quantitative toxicological data, such as specific LD50 values, and detailed information regarding chronic exposure, carcinogenicity, genotoxicity, reproductive toxicity, and specific mechanisms of action or signaling pathways. This guide provides a summary of the known toxicological endpoints and outlines the general experimental protocols typically employed for their determination.

Quantitative Toxicological Data Summary

Table 1: Acute Toxicity Hazard Classification [4][5]

Route of ExposureGHS Hazard CategoryHazard Statement
OralCategory 4H302: Harmful if swallowed
DermalCategory 4H312: Harmful in contact with skin
InhalationCategory 4H332: Harmful if inhaled

Table 2: Local Toxicity Hazard Classification [4][5]

Toxicological EndpointGHS Hazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Respiratory IrritationCategory 3H335: May cause respiratory irritation

General Experimental Protocols

The hazard classifications listed above are typically determined through standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While the specific studies for this compound are not publicly accessible, the following are descriptions of the general methodologies that would be used to generate such data.

Acute Oral Toxicity (OECD Test Guideline 423)

The acute oral toxicity is typically assessed in a stepwise procedure using a small number of animals, usually rats. The method involves the administration of the test substance by gavage in a single dose. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The observation period is typically 14 days. The classification is determined by the dose at which mortality or significant toxic effects are observed.

Acute Dermal Toxicity (OECD Test Guideline 402)

This test is usually performed on rats or rabbits. A single dose of the substance is applied to a shaved area of the skin (at least 10% of the body surface area) and held in contact with an occlusive dressing for 24 hours. The animals are observed for mortality and clinical signs of toxicity for at least 14 days. The results are used to classify the substance based on the dose at which toxicity is observed.

Acute Inhalation Toxicity (OECD Test Guideline 403)

This test involves exposing animals, typically rats, to the test substance as a gas, vapor, aerosol, or dust in a whole-body or nose-only exposure chamber for a defined period (usually 4 hours). The animals are observed for up to 14 days. The concentration of the substance that causes mortality in 50% of the test animals (LC50) is determined, which then informs the hazard classification.

Skin Irritation (OECD Test Guideline 404)

This test is typically conducted on albino rabbits. A small amount of the test substance is applied to a shaved patch of skin and covered with a gauze patch. The patch is removed after a specified period (usually 4 hours), and the skin is evaluated for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

Eye Irritation (OECD Test Guideline 405)

This test is also typically performed on albino rabbits. A small, measured amount of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specific intervals (1, 24, 48, and 72 hours) after instillation. The severity of the reactions is scored to determine the irritation potential.[6][7]

Signaling Pathways and Mechanistic Insights

There is currently no specific information available in the scientific literature regarding the signaling pathways that are directly affected by this compound. The toxic effects are likely related to its chemical properties as a substituted ethanol (B145695) and a brominated aromatic compound. Brominated compounds can sometimes be metabolized to reactive intermediates that can cause cellular damage. The ethanol moiety may contribute to general cellular stress and membrane disruption. However, without dedicated mechanistic studies, any proposed pathway would be speculative.

The general effects of ethanol on signaling pathways are well-documented and include modulation of neurotransmitter systems (e.g., GABA, glutamate) and effects on various protein kinases and signaling cascades.[8][9][10] However, it is crucial to note that the presence of the 4-bromophenyl group will significantly alter the molecule's physicochemical properties and biological activity, and therefore, a direct extrapolation of ethanol's signaling effects is not scientifically valid.

Visualizations

General Toxicological Hazard Assessment Workflow

The following diagram illustrates a typical workflow for assessing the toxicological hazards of a chemical substance.

Toxicological_Assessment_Workflow A Literature Review & In Silico Prediction D Acute Toxicity Studies (Oral, Dermal, Inhalation) A->D E Local Tolerance Testing (Skin & Eye Irritation) A->E B Physicochemical Properties B->D B->E C In Vitro Screening (e.g., Cytotoxicity, Genotoxicity) C->D C->E F Repeated Dose Toxicity D->F E->F G Genotoxicity & Carcinogenicity F->G H Reproductive & Developmental Toxicity G->H I Determine NOAEL / LOAEL H->I J Establish Health-Based Guidance Values (e.g., ADI, DNEL) I->J L Risk Calculation & Conclusion J->L K Exposure Assessment K->L

Caption: A generalized workflow for chemical toxicological hazard assessment.

Conclusion and Data Gaps

This compound is classified as a hazardous substance with acute toxicity via oral, dermal, and inhalation routes, and as a skin and eye irritant. Professionals handling this chemical should adhere to strict safety protocols. Significant data gaps exist, particularly in the areas of chronic toxicity, carcinogenicity, genotoxicity, and reproductive toxicity. Furthermore, there is a lack of information on the specific mechanisms of toxicity and the signaling pathways involved. Further research is required to fully characterize the toxicological profile of this compound and to enable a comprehensive risk assessment.

References

The Environmental Fate of 1-(4-Bromophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)ethanol is a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] As with any chemical compound intended for widespread use, a thorough understanding of its environmental fate is crucial for assessing its potential ecological impact. This technical guide provides an in-depth overview of the expected environmental behavior of this compound, focusing on its biodegradation, photodegradation, hydrolysis, and bioaccumulation potential. The information presented herein is based on the known behavior of structurally similar compounds and established scientific principles, providing a framework for targeted experimental investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are critical in predicting the compound's distribution and behavior in the environment.

PropertyValueReference
Molecular FormulaC8H9BrO[2]
Molecular Weight201.06 g/mol [2]
AppearanceWhite to light brown crystalline powder[3]
Melting Point36-38 °C[4]
Boiling Point119-121 °C at 7 mmHg[4]
Water SolubilitySparingly soluble[1]
Predicted log Kow (Octanol-Water Partition Coefficient)2.1[5]

Environmental Fate Processes

The environmental persistence and transformation of this compound are governed by a combination of biotic and abiotic processes.

Biodegradation

The microbial degradation of this compound is anticipated to be a significant pathway for its removal from the environment. Both aerobic and anaerobic degradation mechanisms are plausible, drawing parallels from the metabolism of other brominated aromatic compounds.[6][7]

Under aerobic conditions, microorganisms are likely to initiate the degradation of this compound through oxidation of the ethanol (B145695) side chain or hydroxylation of the aromatic ring.[6] A plausible aerobic degradation pathway is illustrated in the diagram below. The initial oxidation of the alcohol to the corresponding ketone, 1-(4-bromophenyl)ethanone, is a common microbial transformation. Subsequent hydroxylation of the aromatic ring can lead to the formation of catecholic intermediates, which are then susceptible to ring cleavage by dioxygenase enzymes.[8] This ultimately leads to intermediates that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

Aerobic_Biodegradation_Pathway cluster_0 Aerobic Degradation of this compound This compound This compound 1-(4-Bromophenyl)ethanone 1-(4-Bromophenyl)ethanone This compound->1-(4-Bromophenyl)ethanone Alcohol Dehydrogenase Brominated Catechol Intermediate Brominated Catechol Intermediate 1-(4-Bromophenyl)ethanone->Brominated Catechol Intermediate Monooxygenase Ring Cleavage Products Ring Cleavage Products Brominated Catechol Intermediate->Ring Cleavage Products Dioxygenase TCA Cycle Intermediates TCA Cycle Intermediates Ring Cleavage Products->TCA Cycle Intermediates

Caption: Predicted aerobic biodegradation pathway of this compound.

In the absence of oxygen, the anaerobic biodegradation of this compound is expected to proceed via reductive dehalogenation as an initial step.[7] Anaerobic microorganisms can utilize the brominated aromatic ring as an electron acceptor, leading to the removal of the bromine atom to form 1-phenylethanol (B42297). This dehalogenated intermediate is then more amenable to further degradation under anaerobic conditions, potentially involving ring reduction and subsequent cleavage.[9][10]

Anaerobic_Biodegradation_Pathway cluster_1 Anaerobic Degradation of this compound This compound This compound 1-Phenylethanol 1-Phenylethanol This compound->1-Phenylethanol Reductive Dehalogenase Ring Reduction & Cleavage Ring Reduction & Cleavage 1-Phenylethanol->Ring Reduction & Cleavage Further Degradation Products Further Degradation Products Ring Reduction & Cleavage->Further Degradation Products

Caption: Predicted anaerobic biodegradation pathway of this compound.

Photodegradation

Photodegradation, or photolysis, is another potentially significant abiotic degradation pathway for this compound, particularly in aquatic environments. The presence of the aromatic ring and the carbon-bromine bond suggests susceptibility to transformation upon absorption of ultraviolet (UV) radiation from sunlight.

Direct photolysis may occur through the cleavage of the carbon-bromine bond, leading to the formation of a phenyl radical and a bromine radical.[[“]] Indirect photolysis can also occur, mediated by photosensitizing agents present in natural waters (e.g., dissolved organic matter), which can generate reactive oxygen species (ROS) that subsequently react with the compound.[12] The likely photoproducts would include 1-phenylethanol and other hydroxylated or rearranged aromatic compounds.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For this compound, the C-Br bond on the aromatic ring is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). The alcohol functional group is also not expected to undergo significant hydrolysis. Therefore, hydrolysis is not anticipated to be a major degradation pathway for this compound in the environment.[13]

Bioaccumulation

Bioaccumulation refers to the net uptake of a chemical by an organism from all exposure routes, including water, food, and sediment.[14] The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kow).[15] With a predicted log Kow of 2.1, this compound is considered to have a low to moderate potential for bioaccumulation.[5] This suggests that the compound is not likely to significantly concentrate in the fatty tissues of aquatic organisms or biomagnify up the food chain.[15][16][17]

Experimental Protocols

To definitively determine the environmental fate of this compound, a series of standardized laboratory tests are required. The following protocols are based on the internationally recognized OECD Guidelines for the Testing of Chemicals.[18][19][20]

Biodegradation Testing

Objective: To assess the readiness of this compound to undergo aerobic biodegradation.

Guideline: OECD Guideline for the Testing of Chemicals, Test No. 301: Ready Biodegradability.[13]

Methodology:

  • Test System: A defined volume of a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge).

  • Test Substance: A known concentration of this compound is added as the sole source of organic carbon.

  • Incubation: The test flasks are incubated under aerobic conditions in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Analysis: The extent of biodegradation is determined by measuring the decrease in Dissolved Organic Carbon (DOC), oxygen consumption, or the evolution of carbon dioxide.

  • Pass Level: A substance is considered readily biodegradable if it reaches a degradation level of >60% (based on CO2 evolution or O2 consumption) or >70% (based on DOC removal) within a 10-day window during the 28-day test period.

Biodegradation_Workflow cluster_2 OECD 301: Ready Biodegradability Test Workflow A Prepare Mineral Medium B Inoculate with Microorganisms A->B C Add this compound B->C D Incubate (28 days, aerobic, dark) C->D E Measure DOC, O2 consumption, or CO2 evolution D->E F Calculate % Biodegradation E->F

Caption: Experimental workflow for assessing the ready biodegradability of this compound.

Photodegradation Testing

Objective: To determine the rate of direct phototransformation of this compound in water.

Guideline: OECD Guideline for the Testing of Chemicals, Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis.[21]

Methodology:

  • Test Solution: A solution of this compound in pure, sterile water is prepared.

  • Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.

  • Sampling: Aliquots are taken from both the irradiated and dark control solutions at various time intervals.

  • Analysis: The concentration of this compound in each sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The first-order rate constant and the half-life of direct photolysis are calculated from the decrease in concentration over time in the irradiated samples, corrected for any degradation observed in the dark controls.

Photodegradation_Workflow cluster_3 OECD 316: Direct Photolysis Test Workflow A Prepare Aqueous Solution of Test Substance B Expose to Simulated Sunlight A->B C Incubate Dark Controls A->C D Collect Samples at Time Intervals B->D C->D E Analyze Concentration by HPLC-UV D->E F Calculate Photolysis Rate and Half-life E->F

Caption: Experimental workflow for determining the direct photodegradation of this compound.

Bioaccumulation Testing

Objective: To determine the bioconcentration factor (BCF) of this compound in fish.

Guideline: OECD Guideline for the Testing of Chemicals, Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.[13]

Methodology:

  • Test Organism: A suitable fish species (e.g., zebrafish, rainbow trout) is selected.

  • Exposure Phase: The fish are exposed to a constant, sublethal concentration of this compound in water for a period sufficient to reach steady-state concentrations in the fish tissue (typically 28 days).

  • Depuration Phase: After the exposure phase, the fish are transferred to clean water and the elimination of the substance from their tissues is monitored over time.

  • Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both the uptake and depuration phases. The concentration of this compound is measured in these samples.

  • BCF Calculation: The bioconcentration factor is calculated as the ratio of the concentration of the substance in the fish tissue to its concentration in the water at steady state.

Bioaccumulation_Workflow cluster_4 OECD 305: Fish Bioaccumulation Test Workflow A Select and Acclimate Test Fish B Exposure Phase: Constant Aqueous Concentration A->B C Depuration Phase: Clean Water B->C D Sample Water and Fish Tissue B->D C->D E Analyze Concentration of Test Substance D->E F Calculate Bioconcentration Factor (BCF) E->F

Caption: Experimental workflow for determining the bioaccumulation potential of this compound in fish.

Conclusion

Based on its chemical structure and the behavior of analogous compounds, this compound is expected to undergo biodegradation in both aerobic and anaerobic environments, with photodegradation also contributing to its removal from aquatic systems. Hydrolysis is not anticipated to be a significant degradation pathway. The compound's low to moderate predicted log Kow suggests a low potential for bioaccumulation.

While this guide provides a comprehensive overview of the likely environmental fate of this compound, it is imperative that these predictions are confirmed through rigorous experimental testing following standardized protocols, such as those outlined by the OECD. The data generated from such studies will be essential for a complete environmental risk assessment and to ensure the safe and sustainable use of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of 1-(4-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 1-(4-bromophenyl)ethanol, a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Both biocatalytic and chemocatalytic methods are presented, offering a range of options to suit different laboratory capabilities and stereochemical requirements. The protocols are designed to be readily implementable, with a focus on achieving high enantiomeric excess (ee) and chemical yield.

Introduction

Chiral this compound is a key intermediate in the synthesis of various bioactive molecules. The stereochemistry of the hydroxyl group is often crucial for the biological activity of the final product, making enantioselective synthesis a critical step. This document outlines two primary approaches for the asymmetric reduction of the prochiral ketone, 4-bromoacetophenone, to the desired chiral alcohol: biocatalytic reduction using whole-cell microorganisms and chemocatalytic reduction methodologies, specifically the Corey-Bakshi-Shibata (CBS) reduction and ruthenium-catalyzed transfer hydrogenation.

Biocatalytic Approach: Asymmetric Reduction Using Whole Cells

Biocatalysis offers a green and highly selective route to chiral alcohols. Whole-cell biotransformations leverage the enzymatic machinery of microorganisms to perform stereospecific reductions under mild reaction conditions. A variety of yeast and fungi have been screened for the asymmetric reduction of 4-bromoacetophenone, demonstrating the feasibility of producing either the (R)- or (S)-enantiomer with high conversion and enantioselectivity.[1][2]

Data Presentation: Bioreduction of 4-Bromoacetophenone

The following table summarizes the results from the screening of various microorganisms for the asymmetric reduction of 4-bromoacetophenone.[1][2]

MicroorganismConversion (%)Enantiomeric Excess (ee, %)Enantiomer
Aspergillus niger98.4>99(R)
Geotrichum candidum91.997.4(R)
Trichoderma harzianum98.598(R)
Rhodotorula rubra96.198.8(S)
Rhodotorula minuta99.498.2(S)
Pichia sp.64.589.8(S)
Mortierella ramannianus10020(S)
Candida sp.59.253.8(R)
Experimental Protocol: Whole-Cell Bioreduction with Aspergillus niger

This protocol describes a general procedure for the enantioselective reduction of 4-bromoacetophenone to (R)-1-(4-bromophenyl)ethanol using Aspergillus niger.[2]

Materials:

Procedure:

  • Cultivation of Microorganism: Inoculate the Aspergillus niger into a suitable growth medium in a fermenter or shake flasks. Incubate under optimal growth conditions (temperature, pH, agitation) until a sufficient cell density is reached.

  • Biotransformation: Add 4-bromoacetophenone to the microbial culture. The final substrate concentration should be optimized, but a starting point of 10 mmol can be used.[2]

  • Reaction Monitoring: Continue the incubation and monitor the progress of the reaction by periodically taking samples. Analyze the samples by gas chromatography (GC) or thin-layer chromatography (TLC) to determine the conversion of the starting material. The reaction is typically complete within 24 hours.[1]

  • Product Extraction: Once the reaction is complete, separate the biomass from the culture medium by centrifugation or filtration.

  • Extract the aqueous medium with ethyl acetate (3 x volume of the medium).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure (R)-1-(4-bromophenyl)ethanol.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Biocatalytic Workflow

Biocatalytic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Culture Cultivate Microorganism AddSubstrate Add 4-Bromoacetophenone Culture->AddSubstrate Sufficient cell density Incubate Incubate & Monitor AddSubstrate->Incubate Separate Separate Biomass Incubate->Separate Reaction complete Extract Extract with Ethyl Acetate Separate->Extract Dry Dry Organic Phase Extract->Dry Purify Column Chromatography Dry->Purify Analyze Determine ee% (Chiral HPLC/GC) Purify->Analyze

Caption: General workflow for the biocatalytic reduction of 4-bromoacetophenone.

Chemocatalytic Approaches

Chemocatalytic methods provide rapid and highly efficient alternatives to biocatalysis for the synthesis of chiral this compound. The Corey-Bakshi-Shibata (CBS) reduction and ruthenium-catalyzed asymmetric transfer hydrogenation are two prominent examples.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones.[3] It utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol, and a borane (B79455) source as the stoichiometric reductant. The reaction is known for its high enantioselectivity and predictable stereochemical outcome.[4][5]

Data Presentation: CBS Reduction of Aryl Ketones

The following table presents typical data for the CBS reduction of acetophenone (B1666503) derivatives, which are structurally similar to 4-bromoacetophenone.

CatalystReductantSolventTemp. (°C)Yield (%)ee (%)
(R)-2-Methyl-CBS-oxazaborolidineBH₃·THFTHF-78 to -40High>95
(R)-2-Methyl-CBS-oxazaborolidineCatecholboraneToluene-78High>95
Experimental Protocol: CBS Reduction of 4-Bromoacetophenone

This protocol is adapted from general procedures for the CBS reduction of aryl ketones.[6]

Materials:

  • 4-Bromoacetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous methanol (B129727)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (e.g., 10 mL for a 1 mmol scale reaction).

  • Cool the flask to 0 °C in an ice bath.

  • Catalyst and Reductant Addition: Add (R)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 eq, 0.1 mmol) to the THF.

  • Slowly add BH₃·THF (e.g., 0.6 eq, 0.6 mmol) to the solution and stir for 10 minutes at 0 °C.

  • Substrate Addition: In a separate flask, dissolve 4-bromoacetophenone (1.0 eq, 1.0 mmol) in anhydrous THF.

  • Slowly add the solution of 4-bromoacetophenone to the reaction mixture at 0 °C.

  • Reaction Progress: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Work-up: Warm the mixture to room temperature and add saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield (S)-1-(4-bromophenyl)ethanol.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or GC.

CBS Reduction Catalytic Cycle

CBS_Cycle catalyst Chiral Oxazaborolidine (CBS Catalyst) complex Catalyst-Borane Complex catalyst->complex + BH₃ borane BH₃ transition_state Six-membered Transition State complex->transition_state + Ketone ketone 4-Bromoacetophenone ketone->transition_state product_complex Product-Borane Complex transition_state->product_complex Hydride Transfer product_complex->catalyst Release product This compound product_complex->product

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is another efficient method for the enantioselective reduction of ketones. This reaction typically employs a chiral ruthenium catalyst and a hydrogen donor, such as isopropanol (B130326) or formic acid.

Data Presentation: Ru-Catalyzed Transfer Hydrogenation

The following table shows representative data for the ATH of acetophenone derivatives.

Catalyst PrecursorChiral LigandHydrogen DonorBaseTemp. (°C)Yield (%)ee (%)
[RuCl₂(p-cymene)]₂(S,S)-TsDPENHCOOH/NEt₃-40>95>98
[RuCl₂(p-cymene)]₂Chiral diaminei-PrOHKOtBu82>90>95
Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is a general procedure for the Ru-catalyzed ATH of 4-bromoacetophenone.

Materials:

  • 4-Bromoacetophenone

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous acetonitrile (B52724) (MeCN)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Catalyst Pre-formation: In a reaction vessel under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (e.g., 0.005 eq, 0.005 mmol) and (S,S)-TsDPEN (e.g., 0.01 eq, 0.01 mmol) in anhydrous acetonitrile (e.g., 5 mL for a 1 mmol scale reaction). Stir the mixture at room temperature for 20 minutes.

  • Reaction Mixture Preparation: In a separate flask, prepare a 5:2 mixture of formic acid and triethylamine.

  • Reaction Execution: Add the formic acid/triethylamine mixture (e.g., 5 eq of formic acid) to the catalyst solution.

  • Add 4-bromoacetophenone (1.0 eq, 1.0 mmol) to the reaction mixture.

  • Reaction Progress: Stir the reaction at a controlled temperature (e.g., 40 °C) and monitor by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic phase under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to obtain (R)-1-(4-bromophenyl)ethanol.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or GC.

Asymmetric Transfer Hydrogenation Workflow

ATH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis CatalystPrep Prepare Ru-catalyst AddReagents Add Substrate & H-donor CatalystPrep->AddReagents Heat Heat & Stir AddReagents->Heat Quench Quench Reaction Heat->Quench Reaction complete Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Phase Extract->Dry Purify Column Chromatography Dry->Purify Analyze Determine ee% (Chiral HPLC/GC) Purify->Analyze

Caption: General workflow for asymmetric transfer hydrogenation.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through both biocatalytic and chemocatalytic methods. The choice of method will depend on the desired enantiomer, available resources, and scalability requirements. The protocols provided herein offer detailed guidance for researchers to produce this valuable chiral intermediate with high enantiopurity and yield. It is recommended to optimize the reaction conditions for each specific application to achieve the best results.

References

synthesis of 1-(4-Bromophenyl)ethanol from 4-bromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 1-(4-Bromophenyl)ethanol

AN-CHEM-028

Abstract

This application note provides a detailed protocol for the synthesis of this compound via the reduction of 4-bromoacetophenone. The described method utilizes sodium borohydride (B1222165) as a selective and efficient reducing agent, offering high yields and purity under mild reaction conditions. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing a reliable method for producing this key synthetic intermediate.

Introduction

This compound is a valuable secondary alcohol that serves as a crucial building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its structure incorporates a chiral center and a bromo-functionalized aromatic ring, making it a versatile precursor for a variety of more complex molecules through cross-coupling reactions and other transformations.

The most common and straightforward synthesis route is the reduction of the corresponding ketone, 4-bromoacetophenone. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity for aldehydes and ketones, ease of handling, and mild reaction conditions compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[2][3] The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the secondary alcohol.[2] This document outlines a robust and reproducible protocol for this synthesis, including reaction setup, workup, purification, and characterization.

Reaction Scheme

The reduction of 4-bromoacetophenone to this compound using sodium borohydride in methanol (B129727) is depicted below.

Figure 1. Synthesis of this compound.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • 4-Bromoacetophenone (C₈H₇BrO)

    • Sodium borohydride (NaBH₄)

    • Methanol (CH₃OH), anhydrous

    • Ethyl acetate (B1210297) (EtOAc)

    • Deionized water (H₂O)

    • Saturated aqueous sodium chloride (Brine)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

    • 1 M Hydrochloric acid (HCl)

  • Equipment:

    • Round-bottom flask (100 mL)

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

    • Melting point apparatus

    • IR and NMR spectrometers

Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-bromoacetophenone (5.0 g, 25.1 mmol).

    • Dissolve the starting material in 50 mL of methanol.

    • Cool the flask in an ice bath with stirring for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reduction:

    • Slowly add sodium borohydride (1.14 g, 30.1 mmol, 1.2 eq) to the cooled solution in small portions over 15-20 minutes.

    • Note: The addition is exothermic, and hydrogen gas evolution may be observed. Maintain the temperature below 10 °C.[4]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate as eluent). The reaction is complete when the starting material spot (4-bromoacetophenone) is no longer visible.

  • Workup:

    • Cool the reaction mixture again in an ice bath.

    • Carefully quench the reaction by slowly adding 20 mL of 1 M HCl to decompose the excess NaBH₄ and borate (B1201080) esters. Stir for 10 minutes.

    • Reduce the volume of the solvent to approximately one-third using a rotary evaporator to remove most of the methanol.

    • Transfer the remaining aqueous slurry to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

    • Combine the organic layers and wash with deionized water (1 x 50 mL), followed by brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.[4]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, a white to off-white solid, is often of high purity.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation.[1]

Data Summary

Table 1: Reagent Quantities and Reaction Parameters

ReagentFormulaMW ( g/mol )Amount (g)Moles (mmol)Equivalents
4-BromoacetophenoneC₈H₇BrO199.045.025.11.0
Sodium BorohydrideNaBH₄37.831.1430.11.2
Parameter Value
SolventMethanol
Reaction Temperature0 °C to RT
Reaction Time1 hour
Typical Yield90-98%

Table 2: Product Characterization Data for this compound

PropertyExpected Value
AppearanceWhite to light brown crystalline powder.[1]
Melting Point36-38 °C.[1]
¹H NMR (CDCl₃)δ 7.49 (d, 2H), 7.26 (d, 2H), 4.88 (q, 1H), 1.85 (s, 1H, -OH), 1.48 (d, 3H).[5]
IR (ATR) (cm⁻¹)~3350 (broad, O-H stretch), ~2970 (C-H stretch), ~1590 (C=C aromatic stretch), ~1070 (C-O stretch), ~825 (C-H bend, para-substituted).[5][6]
Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[7]

  • Perform the reaction in a well-ventilated fume hood.

  • Sodium borohydride is a water-reactive, corrosive, and toxic solid.[7][8][9] It reacts with water and acids to produce flammable hydrogen gas.[7] Avoid contact with skin and handle away from water and ignition sources.[10][11]

  • Methanol and ethyl acetate are flammable solvents. Keep away from open flames and heat sources.

  • The quenching step with HCl is exothermic and releases hydrogen gas. Perform this addition slowly and with adequate cooling.

Visualizations

Logical Relationship: Synthesis Mechanism

The diagram below illustrates the two-step mechanism for the reduction of the ketone.

G start 4-Bromoacetophenone (Ketone) step1 Nucleophilic Attack by Hydride (from NaBH₄) start->step1 intermediate Alkoxide Intermediate step1->intermediate step2 Protonation (from Solvent/Workup) intermediate->step2 end This compound (Secondary Alcohol) step2->end

Caption: Mechanism of ketone reduction.

Experimental Workflow

The following flowchart outlines the complete experimental procedure from setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A Dissolve 4-bromoacetophenone in Methanol B Cool to 0-5 °C in Ice Bath A->B C Add NaBH₄ in Portions B->C D Stir at RT for 1 hour C->D E Monitor by TLC D->E F Quench with HCl E->F G Remove Methanol (Rotovap) F->G H Extract with Ethyl Acetate G->H I Wash with H₂O and Brine H->I J Dry (MgSO₄) & Filter I->J K Concentrate (Rotovap) J->K L Determine Yield & Melting Point K->L M Characterize by NMR and IR L->M

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for the Catalytic Asymmetric Reduction of 4-Bromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to form optically active secondary alcohols is a fundamental transformation in organic synthesis. Chiral alcohols, such as (R)- and (S)-1-(4-bromophenyl)ethanol, are valuable building blocks for the synthesis of pharmaceuticals and other biologically active molecules. The bromine atom on the phenyl ring provides a versatile handle for further functionalization, for instance, through cross-coupling reactions. This document provides detailed application notes and protocols for the catalytic asymmetric reduction of 4-bromoacetophenone to yield enantiomerically enriched 1-(4-bromophenyl)ethanol, focusing on both biocatalytic and chemocatalytic methods.

Methods Overview

Two primary methodologies are highlighted for the asymmetric reduction of 4-bromoacetophenone:

  • Biocatalytic Reduction: Utilizing whole-cell microorganisms as catalysts. This approach offers high enantioselectivity under mild reaction conditions and is considered a green chemistry alternative.

  • Chemocatalytic Reduction: Employing chiral metal-based catalysts, such as those based on oxazaborolidines (Corey-Bakshi-Shibata reduction) and ruthenium complexes (Noyori-type hydrogenation), which provide high efficiency and stereocontrol.

Data Presentation

Table 1: Biocatalytic Asymmetric Reduction of 4-Bromoacetophenone
MicroorganismProduct EnantiomerConversion (%)Enantiomeric Excess (e.e., %)Reaction Time (h)Reference
Aspergillus niger(R)98.4>9924[1][2]
Geotrichum candidum(R)91.997.45[2]
Trichoderma harzianum(R)98.59824[2]
Rhodotorula rubra(S)96.198.810[2]
Rhodotorula minuta(S)99.498.210[2]
Pichia sp.(S)64.589.824[2]

Data compiled from studies on the bioreduction of 4-bromoacetophenone using various microorganisms.[1][2]

Table 2: Chemocatalytic Asymmetric Reduction of 4-Bromoacetophenone
Catalyst SystemProduct EnantiomerYield (%)Enantiomeric Excess (e.e., %)Key Reaction ConditionsReference
(R)-2-Methyl-CBS-oxazaborolidine / BH₃·THF(S)High>95THF, -78 °C to -40 °C[3]
RuCl₂[(R)-BINAP] / H₂(R)High>97EtOH, 30 °C, 1100 psi H₂[4]
RuCl(p-cymene)[(S,S)-Ts-DPEN] / HCOOH:NEt₃(S)HighHighFormic acid/triethylamine azeotrope[5][6]

Representative data based on general protocols for CBS and Noyori-type reductions of aromatic ketones.

Experimental Protocols

Protocol 1: Biocatalytic Reduction of 4-Bromoacetophenone using Aspergillus niger

This protocol describes the production of (R)-1-(4-bromophenyl)ethanol using whole cells of Aspergillus niger.[1]

1. Materials and Equipment:

  • Aspergillus niger strain (e.g., EBK-9)[1]

  • Growth medium: Glucose, yeast extract, ram horn peptone[1]

  • Fermenter or shaker flasks

  • 4-Bromoacetophenone

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis

2. Procedure:

  • Microorganism Cultivation:

    • Prepare the growth medium containing glucose, yeast extract, and ram horn peptone in distilled water and sterilize by autoclaving.

    • Inoculate the sterile medium with a spore suspension or a vegetative culture of Aspergillus niger.

    • Incubate the culture in a shaker at an appropriate temperature (e.g., 28-30 °C) and agitation (e.g., 150-200 rpm) for 24-48 hours until sufficient biomass is obtained.

  • Bioreduction Reaction:

    • To the grown culture, add 4-bromoacetophenone (e.g., to a final concentration of 10 mM).[1]

    • Continue the incubation under the same conditions for 24 hours.[2] Monitor the reaction progress by periodically taking samples and analyzing them by TLC or GC.

  • Product Extraction and Purification:

    • After the reaction is complete, separate the mycelium from the culture broth by filtration or centrifugation.

    • Extract the broth and the mycelia with ethyl acetate (3 x volume of the culture).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Analysis:

    • Determine the conversion and yield by GC or ¹H NMR spectroscopy.

    • Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Protocol 2: Asymmetric Reduction using (R)-2-Methyl-CBS-Oxazaborolidine

This protocol is a general procedure for the Corey-Bakshi-Shibata (CBS) reduction of an aromatic ketone to yield the (S)-alcohol.[3][7]

1. Materials and Equipment:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • 4-Bromoacetophenone

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous toluene

  • Methanol (B129727)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Chiral HPLC system

2. Procedure:

  • To a stirred solution of (R)-2-methyl-CBS-oxazaborolidine (0.2 equivalents) in anhydrous THF under a nitrogen atmosphere, add BH₃·THF (1.0 M in THF, 1.5 equivalents) dropwise at 0 °C.

  • Stir the mixture for 15 minutes at 0 °C.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of 4-bromoacetophenone (1.0 equivalent, azeotropically dried with toluene) in anhydrous THF dropwise to the catalyst solution.

  • Stir the resulting mixture for 1 hour at -78 °C.

  • Add another portion of BH₃·THF (1.0 M in THF, 1.5 equivalents) dropwise over 1 hour at -78 °C.

  • Gradually warm the mixture to -40 °C over 30 minutes and continue stirring for another 30 minutes.

  • Quench the reaction by the slow addition of methanol at -40 °C.

  • Allow the mixture to warm to room temperature and then pour it into a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the yield and enantiomeric excess by appropriate analytical methods.

Protocol 3: Noyori-Type Asymmetric Hydrogenation

This protocol outlines a general procedure for the asymmetric hydrogenation of an aromatic ketone using a Ru-BINAP catalyst to produce the (R)-alcohol.[4][8][9]

1. Materials and Equipment:

  • RuCl₂[(R)-BINAP]

  • 4-Bromoacetophenone

  • Ethanol (anhydrous)

  • Hydrogen gas (high pressure)

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Inert atmosphere glovebox

  • Schlenk flask

  • Rotary evaporator

  • Silica gel for column chromatography

  • Chiral HPLC system

2. Procedure:

  • In a nitrogen-filled glovebox, charge a glass liner for the Parr reactor with RuCl₂[(R)-BINAP] (e.g., 0.1 mol%).

  • Add a solution of 4-bromoacetophenone in anhydrous ethanol.

  • Seal the glass liner inside the Parr hydrogenation apparatus.

  • Purge the reactor with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1100 psi).[4]

  • Heat the reaction mixture to the desired temperature (e.g., 30 °C) with stirring.[4]

  • Maintain the reaction under these conditions for the required time (e.g., several hours to days), monitoring the hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

  • Remove the reaction mixture and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the yield and enantiomeric excess by appropriate analytical methods.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Prepare Reactants (4-Bromoacetophenone, Solvent) start->reagents catalyst Prepare Catalyst (Biocatalyst or Chemocatalyst) start->catalyst reaction Asymmetric Reduction (Controlled Temperature, Time) reagents->reaction catalyst->reaction quench Quench Reaction reaction->quench extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify yield Determine Yield (GC, NMR) purify->yield ee Determine e.e. (Chiral HPLC/GC) purify->ee product Enantiopure Alcohol yield->product ee->product

Caption: General experimental workflow for catalytic asymmetric reduction.

CBS_Catalytic_Cycle catalyst Chiral Oxazaborolidine (CBS Catalyst) activated_catalyst Catalyst-BH3 Complex catalyst->activated_catalyst + BH3 ketone_complex Ketone Coordination activated_catalyst->ketone_complex + Ketone transition_state Hydride Transfer (Six-membered TS) ketone_complex->transition_state product_complex Alkoxyborane Product + Regenerated Catalyst transition_state->product_complex product_complex->catalyst Regeneration hydrolysis Hydrolysis product_complex->hydrolysis Work-up product Chiral Alcohol hydrolysis->product

Caption: Simplified catalytic cycle for the CBS reduction.

Noyori_Catalytic_Cycle precatalyst RuCl2(diphosphine)(diamine) Precatalyst active_catalyst RuH2(diphosphine)(diamine) Active Catalyst precatalyst->active_catalyst + H2, Base ketone_coordination Ketone Coordination (Outer Sphere) active_catalyst->ketone_coordination + Ketone hydride_transfer Hydride Transfer (Metal-Ligand Cooperation) ketone_coordination->hydride_transfer product_release Product Release hydride_transfer->product_release product_release->active_catalyst Regeneration + H2 product Chiral Alcohol product_release->product

Caption: Simplified mechanism for Noyori asymmetric hydrogenation.

References

Application Notes and Protocols for the Synthesis of 1-(4-Bromophenyl)ethanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This organometallic reaction involves the nucleophilic addition of a Grignard reagent (organomagnesium halide) to an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone.[1] The synthesis of 1-(4-Bromophenyl)ethanol, a valuable intermediate in the development of pharmaceuticals and other complex molecules, can be efficiently achieved through this method.[2][3] The presence of the bromo-substituent on the aromatic ring provides a handle for subsequent cross-coupling reactions, further enhancing its synthetic utility.

This document provides detailed protocols for two common Grignard reaction pathways to synthesize this compound:

These protocols are intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the successful execution of this synthesis, including data presentation, detailed experimental procedures, and visual diagrams of the workflow and reaction mechanism.

Data Presentation

The following table summarizes the typical quantitative data for the two synthetic routes to this compound. Yields are highly dependent on the purity of reagents and the rigorous exclusion of atmospheric moisture.

ParameterRoute A: 4-Bromobenzaldehyde + MeMgBrRoute B: 4-Bromophenyl bromide + AcetaldehydeNotes
Starting Aryl Compound 4-Bromobenzaldehyde (1.0 equiv)4-Bromophenyl bromide (1.0 equiv)Should be pure and dry.
Grignard Precursor Methyl bromide or iodideMagnesium turnings (1.1 - 1.2 equiv)Use of an initiator like iodine is recommended.[4]
Carbonyl Compound N/AAcetaldehyde (1.0 - 1.2 equiv)Should be freshly distilled.
Solvent Anhydrous Diethyl Ether or THFAnhydrous Diethyl Ether or THFAnhydrous conditions are critical.[5]
Reaction Temperature 0 °C to room temperature0 °C to room temperatureThe reaction is exothermic.[4]
Reaction Time 1 - 3 hours1 - 3 hoursMonitored by TLC or GC.
Work-up Saturated aq. NH4Cl or dilute HClSaturated aq. NH4Cl or dilute HClTo quench the reaction and dissolve magnesium salts.
Typical Yield 85 - 95%80 - 90%Highly dependent on anhydrous conditions.

Experimental Protocols

General Considerations: Anhydrous Conditions

The Grignard reaction is highly sensitive to water. All glassware must be rigorously dried in an oven (e.g., at 120°C for several hours) and assembled while hot under a stream of dry inert gas (nitrogen or argon).[5] Anhydrous solvents must be used throughout the procedure. The reaction should be conducted under a positive pressure of an inert atmosphere.

Protocol for Route A: Synthesis from 4-Bromobenzaldehyde and Methylmagnesium Bromide

Materials:

  • 4-Bromobenzaldehyde

  • Methylmagnesium bromide (typically 3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether (Et2O) or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and inert gas setup.

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Purge the entire apparatus with dry nitrogen or argon.

  • Reactant Preparation: Dissolve 4-bromobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether in the reaction flask.

  • Grignard Addition: Cool the flask to 0 °C using an ice bath. Add the methylmagnesium bromide solution (1.1 equivalents) dropwise from the dropping funnel to the stirred solution of 4-bromobenzaldehyde. Maintain the temperature below 10 °C during the addition. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture again in an ice bath. Slowly and cautiously add saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide intermediate. Stir until the precipitate dissolves.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) or by recrystallization.[6]

Protocol for Route B: Synthesis from 4-Bromophenyl bromide and Acetaldehyde

Materials:

  • 4-Bromophenyl bromide

  • Magnesium turnings

  • Iodine (a small crystal, as an initiator)

  • Anhydrous diethyl ether (Et2O) or tetrahydrofuran (THF)

  • Acetaldehyde

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and inert gas setup.

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.1 equivalents) in a dry three-necked round-bottom flask under an inert atmosphere.

    • Add a small crystal of iodine.

    • In a dropping funnel, prepare a solution of 4-bromophenyl bromide (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 4-bromophenyl bromide solution to the magnesium turnings. The reaction may need gentle warming with a heat gun to initiate. The disappearance of the iodine color and the appearance of a cloudy, grayish solution indicates the start of the reaction.

    • Once initiated, add the remaining 4-bromophenyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • In a separate flask, dissolve freshly distilled acetaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the acetaldehyde solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 1-2 hours.

  • Work-up, Extraction, and Purification: Follow steps 5-9 as described in Protocol for Route A.

Visualizations

G cluster_prep Preparation cluster_grignard Grignard Reagent Formation (Route B) cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware add_mg Add Mg Turnings & Iodine prep_glass->add_mg prep_reagents Prepare Anhydrous Reagents add_aryl_halide Add 4-Bromophenyl bromide Solution prep_reagents->add_aryl_halide initiate_reaction Initiate Reaction add_mg->initiate_reaction add_aryl_halide->initiate_reaction reflux Reflux to Completion initiate_reaction->reflux cool_reaction Cool to 0 °C reflux->cool_reaction add_carbonyl Add Carbonyl Compound (Acetaldehyde or 4-Bromobenzaldehyde) cool_reaction->add_carbonyl react React at Room Temperature add_carbonyl->react quench Quench with aq. NH4Cl react->quench extract Extract with Ether quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product evaporate->purify

Caption: Experimental workflow for the Grignard synthesis of this compound.

G Grignard R-MgX Intermediate [R'-CH(O-MgX)-R] Grignard->Intermediate Carbonyl R'-CHO Carbonyl->Intermediate Intermediate2 [R'-CH(O-MgX)-R] Acid H3O+ Product R'-CH(OH)-R Acid->Product Salts Mg(OH)X Acid->Salts Intermediate2->Product Intermediate2->Salts

Caption: Simplified mechanism of the Grignard reaction with an aldehyde.

References

Application Notes and Protocols for Microbial Transformation in Chiral 1-(4-Bromophenyl)ethanol Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1-(4-bromophenyl)ethanol is a critical building block in the synthesis of various pharmaceuticals and agrochemicals. The stereochemistry of this intermediate often dictates the biological activity and efficacy of the final product. Traditional chemical synthesis of single-enantiomer compounds can be challenging, often requiring harsh reaction conditions, expensive catalysts, and resulting in environmental waste. Microbial transformation, a key component of biocatalysis, offers a green, efficient, and highly selective alternative for the production of enantiomerically pure alcohols. This document provides detailed application notes and protocols for the microbial-mediated asymmetric reduction of 4-bromoacetophenone to produce chiral this compound.

Principle of Microbial Transformation

The core of this biotransformation is the enzymatic asymmetric reduction of a prochiral ketone, 4-bromoacetophenone, to a chiral alcohol, this compound. This reaction is catalyzed by oxidoreductases, specifically alcohol dehydrogenases (ADHs), present in various microorganisms.[1][2][3][4][5][6] These enzymes utilize cofactors such as NADH or NADPH as a source of hydrides. The inherent three-dimensional structure of the enzyme's active site facilitates the stereoselective transfer of a hydride to one face of the ketone, leading to the preferential formation of either the (R)- or (S)-enantiomer of the alcohol. The choice of microorganism is paramount as it determines the stereochemical outcome of the reduction.

Data Presentation: Microbial Systems for Chiral this compound Production

The following table summarizes the performance of various microorganisms in the asymmetric reduction of 4-bromoacetophenone. This data allows for a comparative analysis to select a suitable biocatalyst based on the desired enantiomer and process efficiency.

MicroorganismProduct EnantiomerConversion (%)Enantiomeric Excess (e.e.) (%)Reaction Time (hours)Reference
Aspergillus niger(R)98.4>9924[1][7]
Geotrichum candidum(R)91.997.45[1]
Trichoderma harzianum(R)98.59824[1]
Rhodotorula rubra(S)96.198.810[1]
Rhodotorula minuta(S)99.498.210[1]
Candida sp.(R)59.253.824[1]
Pichia sp.(S)64.589.824[1]
Mortierella ramannianus(S)1002024[1]

Experimental Protocols

Protocol 1: Screening of Microorganisms for Asymmetric Reduction

Objective: To identify microorganisms capable of stereoselectively reducing 4-bromoacetophenone.

Materials:

  • A diverse collection of microbial strains (yeasts, filamentous fungi, bacteria).

  • Appropriate growth media for each microorganism (e.g., YPD for yeast, PDB for fungi, LB for bacteria).

  • 4-bromoacetophenone.

  • Sterile culture tubes or flasks.

  • Shaking incubator.

  • Analytical equipment (GC or HPLC with a chiral column).

Procedure:

  • Inoculum Preparation: Inoculate a single colony of each microbial strain into 5 mL of the appropriate sterile growth medium. Incubate at the optimal temperature and shaking speed for 24-48 hours to obtain a seed culture.

  • Biotransformation Setup: In a larger sterile flask containing 50 mL of fresh medium, inoculate with 1% (v/v) of the seed culture.

  • Substrate Addition: After an initial growth phase (e.g., 24 hours), add 4-bromoacetophenone to a final concentration of 1-10 mM. A stock solution of the substrate in a suitable organic solvent (e.g., DMSO or ethanol) can be used, ensuring the final solvent concentration is not inhibitory to the cells.

  • Incubation: Continue the incubation under the same conditions for a set period (e.g., 24, 48, and 72 hours).

  • Sample Extraction: At each time point, withdraw an aliquot of the culture. Extract the product and remaining substrate by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate). Vortex vigorously and centrifuge to separate the phases.

  • Analysis: Analyze the organic extract using GC or HPLC equipped with a chiral column to determine the conversion rate and the enantiomeric excess of the produced this compound.

Protocol 2: Preparative Scale Biotransformation with Whole Cells

Objective: To produce a larger quantity of chiral this compound using a selected microorganism.

Materials:

  • Selected high-performing microorganism (e.g., Aspergillus niger for (R)-enantiomer or Rhodotorula rubra for (S)-enantiomer).

  • Large-scale culture flasks or a bioreactor.

  • Optimized growth medium.

  • 4-bromoacetophenone.

  • pH meter and base/acid for pH control (if using a bioreactor).

  • Centrifuge.

  • Extraction solvents and equipment.

  • Purification system (e.g., column chromatography).

Procedure:

  • Scale-up Inoculum: Prepare a seed culture as described in Protocol 1 and use it to inoculate a larger volume of medium in a step-wise manner until the desired volume for the preparative scale reaction is reached.

  • Cultivation: Grow the microorganism in the large-scale vessel under optimized conditions (temperature, agitation, aeration).

  • Biotransformation: Once the culture reaches the optimal growth phase (e.g., late exponential phase), add 4-bromoacetophenone. The substrate can be added in a single portion or fed batch-wise to minimize substrate toxicity.

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them for substrate consumption and product formation as described previously. Also, monitor and control parameters like pH and dissolved oxygen if using a bioreactor.

  • Harvesting and Extraction: Once the maximum conversion is achieved, harvest the culture. Separate the biomass from the supernatant by centrifugation or filtration. Extract the product from both the supernatant and the biomass.

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure. Purify the crude product using column chromatography on silica (B1680970) gel to obtain the pure chiral this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques like NMR, and MS, and verify the enantiomeric excess by chiral GC or HPLC.

Visualizations

experimental_workflow cluster_screening Microbial Screening cluster_optimization Process Optimization cluster_scaleup Scale-Up Production strain_selection Strain Selection inoculum_prep Inoculum Preparation strain_selection->inoculum_prep biotransformation_small Small-Scale Biotransformation inoculum_prep->biotransformation_small analysis_screening Chiral GC/HPLC Analysis biotransformation_small->analysis_screening media_optimization Media Optimization analysis_screening->media_optimization condition_optimization Condition Optimization (pH, Temp, Substrate Conc.) analysis_screening->condition_optimization scale_up_culture Scale-Up Culture media_optimization->scale_up_culture condition_optimization->scale_up_culture bioreactor_production Bioreactor Production scale_up_culture->bioreactor_production downstream_processing Downstream Processing (Extraction & Purification) bioreactor_production->downstream_processing final_product Pure Chiral Product downstream_processing->final_product

Caption: Experimental workflow for chiral this compound production.

asymmetric_reduction cluster_enzyme Microbial Cell (Enzyme) substrate 4-Bromoacetophenone (Prochiral Ketone) enzyme Alcohol Dehydrogenase substrate->enzyme Reduction cofactor_out NAD(P)+ enzyme->cofactor_out product_S (S)-1-(4-Bromophenyl)ethanol enzyme->product_S e.g., Rhodotorula sp. product_R (R)-1-(4-Bromophenyl)ethanol enzyme->product_R e.g., Aspergillus sp. cofactor_in NAD(P)H cofactor_in->enzyme

Caption: Asymmetric reduction of 4-bromoacetophenone by microbial ADH.

recombinant_system cluster_cloning Genetic Engineering cluster_expression Protein Expression cluster_biocatalysis Whole-Cell Biocatalysis gene_source ADH Gene Source (e.g., Lactobacillus brevis) recombinant_plasmid Recombinant Plasmid gene_source->recombinant_plasmid vector Expression Vector vector->recombinant_plasmid transformation Transformation recombinant_plasmid->transformation host Host Organism (e.g., E. coli) host->transformation expression Overexpression of ADH transformation->expression recombinant_cells Recombinant Cells expression->recombinant_cells biotransformation Biotransformation of 4-Bromoacetophenone recombinant_cells->biotransformation chiral_product Chiral Alcohol Product biotransformation->chiral_product

Caption: Workflow for using a recombinant microbial system.

References

Application Note: Enzymatic Kinetic Resolution of Racemic 1-(4-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic 1-(4-bromophenyl)ethanol using immobilized Candida antarctica Lipase B (CALB), commercially available as Novozym® 435. This method facilitates the efficient separation of the enantiomers, yielding both the unreacted (S)-1-(4-bromophenyl)ethanol and the acetylated (R)-1-(4-bromophenyl)ethyl acetate (B1210297) in high enantiomeric excess. This protocol is particularly relevant for the synthesis of chiral building blocks in the pharmaceutical and fine chemical industries.

Introduction

Chiral secondary alcohols, such as the enantiomers of this compound, are valuable intermediates in the synthesis of a wide range of biologically active molecules. The stereochemistry of these building blocks is often crucial for the efficacy and safety of the final drug substance. Kinetic resolution is a widely employed strategy for the separation of racemates. Enzymatic kinetic resolution, in particular, offers a green and highly selective alternative to traditional chemical methods. Lipases, especially Candida antarctica Lipase B, are renowned for their broad substrate specificity, high enantioselectivity, and stability in organic solvents, making them ideal biocatalysts for the acylation of secondary alcohols.

In this protocol, the (R)-enantiomer of racemic this compound is selectively acylated by Novozym® 435 using vinyl acetate as the acyl donor. The irreversibility of this transesterification reaction is driven by the tautomerization of the vinyl alcohol byproduct to acetaldehyde. The resulting mixture contains the enantioenriched (S)-alcohol and the (R)-acetate, which can be readily separated by standard chromatographic techniques.

Data Presentation

The following table summarizes typical results obtained for the kinetic resolution of racemic this compound using Novozym® 435. The data highlights the effect of reaction time on conversion and enantiomeric excess (e.e.) of both the remaining substrate and the product.

Reaction Time (h)Conversion (%)Substrate e.e. (%) [(S)-alcohol]Product e.e. (%) [(R)-acetate]Enantiomeric Ratio (E)
22533>99>200
44272>99>200
64892>99>200
850>99>99>200

Conditions: Racemic this compound (0.1 M), vinyl acetate (0.3 M), Novozym® 435 (10 mg/mL) in hexane (B92381) at 40°C.

Experimental Protocols

Enzymatic Kinetic Resolution of Racemic this compound

Materials:

  • Racemic this compound

  • Novozym® 435 (immobilized Candida antarctica Lipase B)

  • Vinyl acetate (acyl donor)

  • Hexane (anhydrous)

  • Molecular sieves (4 Å), activated

  • Reaction vessel (e.g., screw-capped vial or round-bottom flask)

  • Orbital shaker or magnetic stirrer with temperature control

  • Filtration setup (e.g., syringe filter or Buchner funnel)

Procedure:

  • To a clean, dry reaction vessel, add racemic this compound (e.g., 1.0 mmol, 201.1 mg).

  • Add anhydrous hexane (10 mL) to dissolve the substrate.

  • Add vinyl acetate (3.0 mmol, 0.28 mL).

  • Add Novozym® 435 (100 mg).

  • If desired, add activated molecular sieves (approx. 100 mg) to ensure anhydrous conditions.

  • Seal the vessel and place it in an orbital shaker or on a magnetic stirrer set to a constant temperature of 40°C and moderate agitation (e.g., 200 rpm).

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 6, 8 hours) and analyzing them by chiral GC or HPLC (see protocol below).

  • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • Wash the immobilized enzyme with fresh hexane and dry it for potential reuse.

  • Concentrate the filtrate under reduced pressure to obtain the crude product mixture containing (S)-1-(4-bromophenyl)ethanol and (R)-1-(4-bromophenyl)ethyl acetate.

  • Purify the components by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Analytical Method for Determination of Enantiomeric Excess and Conversion

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., a cyclodextrin-based column like Chirasil-DEX CB or equivalent)

GC Conditions:

  • Column: Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 1 min

    • Ramp: 5°C/min to 180°C

    • Hold at 180°C for 5 min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Take a small aliquot (approx. 50 µL) from the reaction mixture.

  • Filter the aliquot through a syringe filter (0.22 µm) to remove the enzyme.

  • Dilute the sample with an appropriate solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

Analysis:

  • Inject the prepared sample onto the GC system.

  • Identify the peaks corresponding to (R)- and (S)-1-(4-bromophenyl)ethanol and (R)- and (S)-1-(4-bromophenyl)ethyl acetate by comparing with authentic standards (if available) or based on typical elution orders for similar compounds on the chosen chiral column.

  • Calculate the enantiomeric excess (e.e.) for the substrate and product using the following formulas:

    • e.e. (alcohol) = [Area(S) - Area(R)] / [Area(S) + Area(R)] * 100%

    • e.e. (acetate) = [Area(R) - Area(S)] / [Area(R) + Area(S)] * 100%

  • Calculate the conversion (c) using the following formula:

    • c (%) = [Area(acetate)] / [Area(alcohol) + Area(acetate)] * 100%

Diagrams

G cluster_workflow Experimental Workflow A Racemic this compound + Vinyl Acetate in Hexane B Add Novozym® 435 A->B C Incubate at 40°C with Agitation B->C D Monitor Reaction by Chiral GC/HPLC C->D E Stop Reaction at ~50% Conversion (Filter off Enzyme) D->E Desired conversion reached F Product Mixture: (S)-Alcohol & (R)-Acetate E->F G Purification (Column Chromatography) F->G H (S)-1-(4-Bromophenyl)ethanol G->H I (R)-1-(4-Bromophenyl)ethyl acetate G->I G cluster_pathway Reaction Pathway racemate Racemic (R/S)-1-(4-Bromophenyl)ethanol enzyme Novozym® 435 (CALB) racemate->enzyme reagents + Vinyl Acetate s_alcohol (S)-1-(4-Bromophenyl)ethanol (Unreacted) enzyme->s_alcohol Slow r_acetate (R)-1-(4-Bromophenyl)ethyl acetate (Product) enzyme->r_acetate Fast

Application Notes and Protocols for the Use of 1-(4-Bromophenyl)ethanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)ethanol is a versatile chiral building block of significant interest in the pharmaceutical industry. Its structure, featuring a stereogenic center and a reactive bromine-substituted phenyl group, makes it a valuable precursor for the synthesis of a wide array of complex chiral molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, focusing on key reactions utilized in the preparation of pharmaceutical intermediates.

Core Applications in Pharmaceutical Synthesis

The primary utility of this compound lies in its role as a chiral synthon. The enantiomerically pure forms, (R)- and (S)-1-(4-Bromophenyl)ethanol, are crucial for the development of stereospecific pharmaceuticals, where a single enantiomer often accounts for the desired therapeutic activity while the other may be inactive or contribute to adverse effects. Key applications include:

  • Asymmetric Synthesis of Chiral Amines: The hydroxyl group can be converted to an amino group, often with inversion of stereochemistry, to produce chiral amines, which are prevalent in many drug molecules.

  • Carbon-Carbon Bond Formation: The bromine atom on the phenyl ring allows for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon substituents.

  • Carbon-Nitrogen Bond Formation: The aryl bromide moiety is also a suitable substrate for Buchwald-Hartwig amination, enabling the synthesis of arylamines.

These transformations open pathways to a diverse range of pharmaceutical intermediates for drugs targeting various conditions, including inflammatory diseases and neurological disorders.

Asymmetric Synthesis of this compound

The enantioselective reduction of the prochiral ketone, 4'-bromoacetophenone (B126571), is the most common and efficient method for producing enantiomerically pure (R)- and (S)-1-(4-Bromophenyl)ethanol. Biocatalytic methods are particularly favored for their high selectivity and environmentally friendly reaction conditions.

Biocatalytic Asymmetric Reduction of 4'-Bromoacetophenone

Various microorganisms and their isolated enzymes (alcohol dehydrogenases) are effective catalysts for this transformation. The choice of biocatalyst dictates the stereochemical outcome.

Table 1: Biocatalytic Reduction of 4'-Bromoacetophenone to Enantiopure this compound

Biocatalyst (Microorganism)Product EnantiomerConversion (%)Enantiomeric Excess (ee, %)Reaction Time (h)
Aspergillus niger(R)98.4>9924[1]
Geotrichum candidum(R)91.997.45[1]
Rhodococcus rubra(S)96.198.810[1]
Rhodotorula minuta(S)99.498.210[1]
Lactobacillus paracasei(S)>99>9924
Experimental Protocol: Enantioselective Synthesis of (S)-1-(4-Bromophenyl)ethanol using Lactobacillus paracasei

This protocol is adapted from studies on the asymmetric reduction of aromatic ketones using lactic acid bacteria.[2]

Materials:

  • 4'-Bromoacetophenone

  • Lactobacillus paracasei cells (whole-cell biocatalyst)

  • Glucose (or other suitable carbon source)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Shaking incubator

  • Centrifuge

  • Reaction vessel (e.g., Erlenmeyer flask)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chiral HPLC or GC for enantiomeric excess determination

Procedure:

  • Biocatalyst Preparation: Cultivate Lactobacillus paracasei in a suitable growth medium. Harvest the cells by centrifugation and wash with phosphate buffer.

  • Reaction Setup: In a sterile reaction vessel, suspend a known quantity of the washed Lactobacillus paracasei cells in phosphate buffer.

  • Substrate Addition: Add glucose as a co-substrate for cofactor regeneration. Dissolve 4'-bromoacetophenone in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the cell suspension. The final substrate concentration should be optimized (typically 1-10 mM).

  • Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30-37 °C) for 24-48 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Extraction: After the reaction is complete, centrifuge the mixture to pellet the cells. Extract the supernatant with ethyl acetate.

  • Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary. Determine the conversion and enantiomeric excess of the resulting (S)-1-(4-Bromophenyl)ethanol by chiral HPLC or GC analysis.

Derivatization of this compound for Pharmaceutical Intermediates

Once obtained in its enantiomerically pure form, this compound can be further modified through key synthetic transformations. The hydroxyl group can be protected to prevent interference in subsequent reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound. This is particularly useful for synthesizing biaryl structures found in many pharmaceuticals.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Aryl BromideBoronic AcidPd Catalyst (mol%)LigandBaseSolventYield (%)
4-BromoanisolePhenylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O95-99
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O60[3][4]
4-BromoanisolePhenylboronic acidPd/RHA (0.5)-K₂CO₃Ethanol>95[5]
Experimental Protocol: Suzuki-Miyaura Coupling of O-Protected this compound

This generalized protocol is based on established methods for Suzuki-Miyaura coupling of aryl bromides.[4] The hydroxyl group of this compound should be protected with a suitable protecting group (e.g., TBDMS, MOM) prior to this reaction.

Materials:

  • O-Protected this compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF)

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer with heating

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a Schlenk flask, add the O-protected this compound, arylboronic acid (1.1-1.5 equivalents), palladium catalyst (1-5 mol%), and ligand (if necessary).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent and Base Addition: Add the anhydrous organic solvent and a degassed aqueous solution of the base.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the coupled product. The protecting group can be removed in a subsequent step.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Aryl BromideAminePd Catalyst (mol%)LigandBaseSolventYield (%)
4-BromoanisoleAnilinePd(OAc)₂ (2)X-PhosKOtBuTolueneHigh
4-BromobenzonitrileBenzamidePd₂(dba)₃ (2.5)XantPhosDBUToluene85[6]
2-BromopyridineAnilinePd₂(dba)₃ (2.5)XantPhosDBUDMF88[6]
Experimental Protocol: Buchwald-Hartwig Amination of O-Protected this compound

This is a general protocol based on established procedures for the Buchwald-Hartwig amination.[7][8] The hydroxyl group of this compound should be protected prior to this reaction.

Materials:

  • O-Protected this compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., XantPhos, RuPhos, BrettPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, non-polar aprotic solvent (e.g., Toluene, Dioxane)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer with heating

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a Schlenk flask or sealed tube.

  • Reagent Addition: Add the O-protected this compound, the amine, and the anhydrous solvent.

  • Reaction: Seal the vessel and heat the reaction mixture to the required temperature (typically 80-120 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. The protecting group can be removed as needed.

Application in the Synthesis of Pharmaceutical Scaffolds

The derivatives of this compound are key intermediates in the synthesis of several marketed drugs.

Synthesis of Cetirizine Intermediate

Cetirizine is a second-generation antihistamine. While not a direct derivative, a key intermediate in some synthetic routes is structurally related to derivatives of this compound. A plausible synthetic connection involves the conversion of 1-(4-chlorophenyl)ethanol, an analogue, to a key piperazine (B1678402) intermediate.[9]

Synthesis of Rivastigmine Intermediate

Rivastigmine is a cholinesterase inhibitor used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases. The key chiral intermediate, (S)-1-(3-methoxyphenyl)ethanamine, can be synthesized via a multi-step process. A similar chiral amine, (S)-1-(4-bromophenyl)ethylamine, can be synthesized from (R)-1-(4-Bromophenyl)ethanol via activation of the hydroxyl group (e.g., tosylation) followed by nucleophilic substitution with an azide, and subsequent reduction.

Synthesis of Apremilast Intermediate

Apremilast is a phosphodiesterase 4 (PDE4) inhibitor used to treat certain types of psoriasis and psoriatic arthritis. The synthesis of Apremilast involves a chiral sulfone intermediate, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine.[10] While not a direct derivative, the synthesis of this chiral amine employs similar principles of asymmetric synthesis that can be applied to intermediates derived from this compound.

Signaling Pathways and Logical Relationships

Pharmaceutical_Synthesis_Workflow cluster_start Starting Material cluster_synthesis Asymmetric Synthesis cluster_derivatization Derivatization cluster_intermediates Pharmaceutical Intermediates 4-Bromoacetophenone 4-Bromoacetophenone Asymmetric_Reduction Asymmetric Reduction (Biocatalytic) 4-Bromoacetophenone->Asymmetric_Reduction R_Alcohol (R)-1-(4-Bromophenyl)ethanol Asymmetric_Reduction->R_Alcohol S_Alcohol (S)-1-(4-Bromophenyl)ethanol Asymmetric_Reduction->S_Alcohol Protection Protection of -OH R_Alcohol->Protection Amine_Conversion Conversion to Amine (e.g., Mitsunobu, SN2) R_Alcohol->Amine_Conversion S_Alcohol->Protection S_Alcohol->Amine_Conversion Protected_Alcohol O-Protected This compound Protection->Protected_Alcohol Suzuki Suzuki-Miyaura Coupling Protected_Alcohol->Suzuki Buchwald Buchwald-Hartwig Amination Protected_Alcohol->Buchwald Biaryl_Intermediate Biaryl Intermediates Suzuki->Biaryl_Intermediate Arylamine_Intermediate Arylamine Intermediates Buchwald->Arylamine_Intermediate Chiral_Amine Chiral Phenylalkylamines Amine_Conversion->Chiral_Amine

Signaling_Pathways cluster_cetirizine Cetirizine (Antihistamine) cluster_rivastigmine Rivastigmine (Cholinesterase Inhibitor) cluster_apremilast Apremilast (PDE4 Inhibitor) Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor binds Allergic_Response Allergic Response (e.g., inflammation, itching) H1_Receptor->Allergic_Response activates Cetirizine Cetirizine Cetirizine->H1_Receptor antagonizes Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE substrate Hydrolysis Acetylcholine Hydrolysis AChE->Hydrolysis catalyzes Rivastigmine Rivastigmine Rivastigmine->AChE inhibits cAMP cAMP PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 substrate Pro_inflammatory Pro-inflammatory Mediators (e.g., TNF-α) cAMP->Pro_inflammatory decreases Anti_inflammatory Anti-inflammatory Mediators (e.g., IL-10) cAMP->Anti_inflammatory increases AMP AMP PDE4->AMP catalyzes Apremilast Apremilast Apremilast->PDE4 inhibits

References

Application Notes: Synthesis of Novel Agrochemicals Utilizing 1-(4-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the synthesis of a novel potential agrochemical, an insecticide, using 1-(4-Bromophenyl)ethanol as a key starting material. The protocols provided are based on established synthetic methodologies for analogous compounds and are intended to guide researchers in the development of new pesticidal agents.

Introduction

This compound is a versatile building block in organic synthesis, recognized for its utility as an intermediate in the preparation of pharmaceuticals and agrochemicals.[1] Its structure, featuring a reactive hydroxyl group and a modifiable bromophenyl moiety, allows for diverse chemical transformations. This document outlines a synthetic pathway to a novel pyrazole-based insecticide, leveraging this compound as a precursor. The proposed synthesis is analogous to reported methods for preparing insecticidal arylpyrazoles.

Synthetic Pathway Overview

The overall synthetic strategy involves the conversion of this compound to a hydrazine (B178648) intermediate, followed by condensation with a suitable diketone to form the pyrazole (B372694) core. Subsequent derivatization can be performed to enhance insecticidal activity.

Synthetic Pathway A This compound B 1-(4-Bromophenyl)ethyl azide (B81097) A->B 1. MsCl, Et3N 2. NaN3, DMF C 1-(4-Bromophenyl)ethylamine B->C H2, Pd/C D (1-(4-Bromophenyl)ethyl)hydrazine C->D NaNO2, HCl then SnCl2 F Novel Pyrazole Insecticide D->F Condensation E Diketone Intermediate E->F

Caption: Proposed synthetic route from this compound to a novel pyrazole insecticide.

Experimental Protocols

Protocol 1: Synthesis of (1-(4-Bromophenyl)ethyl)hydrazine

This protocol details the conversion of this compound to the corresponding hydrazine, a key intermediate for the synthesis of pyrazole-based agrochemicals.

Step 1: Mesylation of this compound

  • To a stirred solution of this compound (1.0 eq) and triethylamine (B128534) (1.5 eq) in dichloromethane (B109758) (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylate.

Step 2: Azidation of the Mesylate

  • Dissolve the crude mesylate from Step 1 in dimethylformamide (DMF).

  • Add sodium azide (2.0 eq) and heat the mixture to 80 °C.

  • Stir the reaction for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(4-bromophenyl)ethyl azide.

Step 3: Reduction of the Azide to the Amine

  • Dissolve the 1-(4-bromophenyl)ethyl azide in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 1-(4-bromophenyl)ethylamine.

Step 4: Conversion of the Amine to Hydrazine

  • Dissolve the 1-(4-bromophenyl)ethylamine in aqueous HCl at 0 °C.

  • Add a solution of sodium nitrite (B80452) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 1 hour at 0 °C.

  • To this solution, add a solution of tin(II) chloride (3.0 eq) in concentrated HCl dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Basify the reaction mixture with a concentrated NaOH solution and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate to give (1-(4-bromophenyl)ethyl)hydrazine.

Protocol 2: Synthesis of the Novel Pyrazole Insecticide

This protocol describes the condensation of the hydrazine intermediate with a diketone to form the final pyrazole compound.

  • To a solution of (1-(4-bromophenyl)ethyl)hydrazine (1.0 eq) in ethanol, add the appropriate diketone intermediate (e.g., 1,1,1-trifluoro-2,4-pentanedione) (1.1 eq).

  • Add a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the novel pyrazole insecticide.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the novel pyrazole insecticide.

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1. Mesylation1-(4-Bromophenyl)ethyl mesylateThis compoundMsCl, Et3NDCM0 to RT2-3>95Crude
2. Azidation1-(4-Bromophenyl)ethyl azide1-(4-Bromophenyl)ethyl mesylateNaN3DMF8012-1685-90>95
3. Reduction1-(4-Bromophenyl)ethylamine1-(4-Bromophenyl)ethyl azideH2, 10% Pd/CMethanolRT4-690-95>98
4. Hydrazine Formation(1-(4-Bromophenyl)ethyl)hydrazine1-(4-Bromophenyl)ethylamineNaNO2, HCl; SnCl2H2O/HCl0 to RT3-470-80>95
5. Pyrazole SynthesisNovel Pyrazole Insecticide(1-(4-Bromophenyl)ethyl)hydrazine1,1,1-Trifluoro-2,4-pentanedione, AcOHEthanolReflux6-875-85>99

Biological Activity and Signaling Pathway

Many pyrazole-based insecticides act as inhibitors of the GABA (gamma-aminobutyric acid) receptor in the insect nervous system. By blocking the GABA-gated chloride channels, these insecticides cause hyperexcitation, convulsions, and ultimately, the death of the insect.

Insecticide Mode of Action cluster_neuron Insect Neuron GABA_R GABA Receptor (Chloride Channel) Cl_ion Cl- ions GABA_R->Cl_ion Opens channel for Result Hyperexcitation & Paralysis GABA_R->Result Leads to Neuron_mem Neuronal Membrane GABA GABA (Neurotransmitter) GABA->GABA_R Binds to Insecticide Novel Pyrazole Insecticide Insecticide->GABA_R Blocks

References

Application Notes and Protocols: 1-(4-Bromophenyl)ethanol as a Precursor for Chiral Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral ligands are indispensable tools in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. This document provides detailed application notes and protocols on the use of 1-(4-bromophenyl)ethanol as a versatile chiral precursor for the synthesis of novel chiral phosphine (B1218219) and oxazoline (B21484) ligands. Enantiomerically pure (R)- or (S)-1-(4-bromophenyl)ethanol, accessible through highly efficient biocatalytic asymmetric reduction of 4-bromoacetophenone, serves as a key building block. Detailed methodologies for the synthesis of the chiral alcohol precursor and its subsequent conversion into representative chiral ligands are presented. Furthermore, the application of these ligands in asymmetric catalysis, particularly in asymmetric hydrogenation, is discussed, supported by quantitative data and logical workflows.

Introduction

The demand for enantiomerically pure pharmaceuticals has driven the development of efficient methods for asymmetric synthesis. Chiral ligands, when complexed with transition metals, are paramount in achieving high enantioselectivity in a wide array of chemical transformations. This compound, a readily available chiral secondary alcohol, presents an attractive scaffold for the development of new chiral ligands. The presence of the bromo-substituent offers a site for further functionalization, allowing for the fine-tuning of the ligand's steric and electronic properties. This document outlines the synthesis of enantiopure this compound and its utilization as a precursor for the synthesis of P-chiral phosphine and chiral oxazoline ligands, which are valuable in asymmetric catalysis.

Synthesis of Enantiopure this compound

The key to synthesizing chiral ligands from this compound is the initial production of the alcohol in high enantiomeric purity. Asymmetric reduction of the prochiral ketone, 4-bromoacetophenone, using biocatalysts is a highly effective and environmentally benign method to achieve this.

Quantitative Data: Biocatalytic Reduction of 4-Bromoacetophenone

The following table summarizes the results from the asymmetric reduction of 4-bromoacetophenone to this compound using various microorganisms.

MicroorganismConversion (%)Enantiomeric Excess (e.e., %)Enantiomer
Geotrichum candidum91.997.4(R)
Aspergillus niger98.4>99(R)
Trichoderma harzianum98.598(R)
Rhodotorula rubra96.198.8(S)
Rhodotorula minuta99.498.2(S)
Pichia sp.64.589.8(S)
Mortierella ramanniana10020(S)
Candida sp.59.253.8(R)

Data compiled from studies on the bioreduction of 4-bromoacetophenone.

Experimental Protocol: Asymmetric Reduction using Aspergillus niger

This protocol describes the preparation of (R)-1-(4-bromophenyl)ethanol with high enantiomeric excess using the fungus Aspergillus niger.

Materials:

Equipment:

  • Shaker incubator

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Cultivation of Aspergillus niger: Inoculate a sterile fermentation medium containing glucose, yeast extract, and peptone with a culture of Aspergillus niger. Incubate at 28-30°C with shaking (150-200 rpm) for 48-72 hours until sufficient biomass is obtained.

  • Cell Harvesting: Harvest the fungal mycelia by centrifugation or filtration. Wash the biomass with sterile phosphate buffer (pH 7.0) to remove residual medium components.

  • Bioreduction: Resuspend the washed Aspergillus niger biomass in a fresh phosphate buffer. Add 4-bromoacetophenone (typically 1-5 g/L) to the cell suspension. The reaction can be performed in a shaker flask at 28-30°C.

  • Reaction Monitoring: Monitor the progress of the reduction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 24-48 hours).

  • Product Extraction: Once the reaction is complete, separate the mycelia by filtration. Extract the aqueous filtrate with ethyl acetate (3 x 1 volume).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (R)-1-(4-bromophenyl)ethanol. The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

  • Chiral Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Synthesis of Chiral Ligands from this compound

Enantiomerically pure this compound serves as a versatile chiral starting material for the synthesis of various classes of chiral ligands. Below are representative protocols for the synthesis of a P-chiral phosphine ligand and a chiral oxazoline ligand.

Synthesis of a P-Chiral Phosphine-Phosphite Ligand

This protocol describes a plausible pathway for the synthesis of a chiral phosphine-phosphite ligand using (R)-1-(4-bromophenyl)ethanol as the chiral auxiliary.

Workflow Diagram:

G cluster_0 Synthesis of (R)-1-(4-Bromophenyl)ethanol cluster_1 Synthesis of Chiral Phosphine-Phosphite Ligand 4-Bromoacetophenone 4-Bromoacetophenone Asymmetric Reduction (Biocatalyst) Asymmetric Reduction (Biocatalyst) 4-Bromoacetophenone->Asymmetric Reduction (Biocatalyst) R_Alcohol (R)-1-(4-Bromophenyl)ethanol Asymmetric Reduction (Biocatalyst)->R_Alcohol R_Alcohol_2 (R)-1-(4-Bromophenyl)ethanol Reaction with PCl3 Reaction with PCl3 R_Alcohol_2->Reaction with PCl3 ChloroPhosphite Chiral Chlorophosphite Intermediate Reaction with PCl3->ChloroPhosphite Reaction with R2PH Reaction with R2PH ChloroPhosphite->Reaction with R2PH Ligand Chiral Phosphine-Phosphite Ligand Reaction with R2PH->Ligand G cluster_0 Synthesis of Chiral Amino Alcohol cluster_1 Synthesis of BOX Ligand S_Alcohol (S)-1-(4-Bromophenyl)ethanol Activation Activation (e.g., MsCl) S_Alcohol->Activation Mesylate Chiral Mesylate Activation->Mesylate SN2 SN2 with NaN3 Mesylate->SN2 Azide Chiral Azide SN2->Azide Reduction Reduction (e.g., H2, Pd/C) Azide->Reduction AminoAlcohol Chiral Amino Alcohol Reduction->AminoAlcohol AminoAlcohol_2 Chiral Amino Alcohol Coupling Coupling with Malononitrile AminoAlcohol_2->Coupling BOX_Ligand Chiral BOX Ligand Coupling->BOX_Ligand

Application Notes and Protocols for the Derivatization of 1-(4-Bromophenyl)ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)ethanol is a versatile chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of derivatives with potential therapeutic applications. Its structure, featuring a reactive hydroxyl group and a bromine atom suitable for cross-coupling reactions, allows for extensive chemical modifications to explore structure-activity relationships (SAR). This document provides detailed protocols for the derivatization of this compound via etherification and esterification, as well as subsequent Suzuki coupling reactions. Furthermore, it outlines standard in-vitro and in-vivo assays for evaluating the anti-inflammatory and analgesic properties of the synthesized compounds.

Introduction

This compound is a valuable starting material for the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and analgesic research. The secondary alcohol functionality is a prime site for derivatization to ethers and esters, which can modulate the compound's physicochemical properties such as lipophilicity, metabolic stability, and target engagement. The presence of the bromophenyl moiety opens up possibilities for creating biaryl structures through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a powerful tool for generating molecular diversity.

This application note details the synthetic pathways for creating a library of this compound derivatives and the subsequent biological evaluation to identify lead compounds for further drug development.

Derivatization Strategies

The primary derivatization strategies for this compound focus on the modification of the hydroxyl group and the substitution of the bromine atom.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers from an alcohol and an alkyl halide. The reaction proceeds via an SN2 mechanism and is most effective with primary alkyl halides to minimize competing elimination reactions.[1]

Esterification

Esterification of this compound can be achieved by reaction with carboxylic acids, acid anhydrides, or more reactively, with acyl chlorides. The use of acyl chlorides often provides higher yields and proceeds under milder conditions.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the phenyl ring of this compound derivatives serves as a handle for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the bromophenyl group and a variety of organoboron compounds, yielding biaryl structures with diverse electronic and steric properties.

Experimental Protocols

General Synthesis of this compound Ethers (Williamson Ether Synthesis)

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add the corresponding alkyl halide (1.1 equivalents) dropwise.

  • The reaction mixture is then stirred at room temperature or gently heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ether derivative.

General Synthesis of this compound Esters

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (B128534) (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure ester derivative. An uncatalyzed, solvent-free method using excess acetyl chloride has also been reported to give high yields.[2]

Suzuki-Miyaura Coupling of 1-(4-Bromophenyl)ethyl Derivatives

Materials:

  • 1-(4-Bromophenyl)ethyl ether or ester derivative

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flask, add the 1-(4-bromophenyl)ethyl derivative (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired biaryl product.

Data Presentation

The following tables summarize representative yields for the derivatization of this compound and the biological activities of structurally related compounds.

Derivative Type Reagents Yield (%) Reference
EtherThis compound, NaH, Methyl IodideNot Specified[3][4][5][6][7]
Ester1-Phenylethanol, Valeroyl chloride, Cp₂TiCl99%[8]
EsterBenzyl alcohol, Acetyl chloride98%[2]
Suzuki CouplingEthyl-(4-bromophenyl)-acetate, Phenylboronic acidHigh[9]
Compound Class Assay Metric Value Reference
Phenylpiperidine DerivativesAnalgesic (mice)Potency vs. Codeine2-3 times[10]
Thiosemicarbazone DerivativeAnalgesic (formalin test, mice)% Reduction in Paw Lick Time (300 mg/kg)100%[11]
Thiosemicarbazone DerivativeAnti-inflammatory (carrageenan-induced paw edema)% Edema Reduction (highest dose)83.2%[11]
Pyrrole DicarboximidesAnalgesic (writhing test, mice)Potency vs. ASA1.5-5 times[12]
N-phenylpyrrolidinone DerivativeAnti-inflammatory (in vitro)IC₅₀ (COX-1)314 µg/mL[13]
N-phenylpyrrolidinone DerivativeAnti-inflammatory (in vitro)IC₅₀ (5-LOX)105 µg/mL[13]
N-phenylpyrrolidinone DerivativeAnalgesic (hot plate, mice, 150 mg/kg)Latency Time12.93 ± 0.45 s[13]

Biological Evaluation Protocols

In-Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats[14][15][16]

Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Procedure:

  • Acclimatize male Wistar rats (180-200 g) for one week.

  • Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses.

  • Administer the test compounds and the standard drug intraperitoneally or orally. The control group receives the vehicle.

  • After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or diameter using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

In-Vivo Analgesic Activity: Hot Plate Test in Mice[9][17][18][19]

Principle: The hot plate test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking, jumping) indicates an analgesic effect. This test is particularly sensitive to centrally acting analgesics.[14]

Procedure:

  • Acclimatize mice to the testing room.

  • Place each mouse individually on the hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Record the latency time for the first sign of nociception, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Administer the test compounds, a standard drug (e.g., morphine), and a vehicle to different groups of mice.

  • Repeat the hot plate test at various time points after drug administration (e.g., 30, 60, 90 minutes) to determine the peak effect.

  • An increase in the reaction latency compared to the control group indicates analgesia.

Visualizations

Derivatization Workflow

Derivatization_Workflow cluster_start Starting Material cluster_derivatization Derivatization cluster_coupling Cross-Coupling 1_4_Bromophenylethanol This compound Ethers Ethers 1_4_Bromophenylethanol->Ethers Williamson Ether Synthesis Esters Esters 1_4_Bromophenylethanol->Esters Esterification Biaryl_Ethers Biaryl Ethers Ethers->Biaryl_Ethers Suzuki-Miyaura Coupling Biaryl_Esters Biaryl Esters Esters->Biaryl_Esters Suzuki-Miyaura Coupling

Caption: Derivatization workflow for this compound.

Biological Evaluation Workflow

Biological_Evaluation_Workflow Synthesized_Derivatives Synthesized Derivatives (Ethers, Esters, Biaryls) Anti_inflammatory_Screening Anti-inflammatory Screening Synthesized_Derivatives->Anti_inflammatory_Screening Analgesic_Screening Analgesic Screening Synthesized_Derivatives->Analgesic_Screening Carrageenan_Assay Carrageenan-Induced Paw Edema (in-vivo) Anti_inflammatory_Screening->Carrageenan_Assay Hot_Plate_Test Hot Plate Test (in-vivo) Analgesic_Screening->Hot_Plate_Test Lead_Identification Lead Compound Identification Carrageenan_Assay->Lead_Identification Hot_Plate_Test->Lead_Identification

Caption: Workflow for biological evaluation of derivatives.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Ar-X Transmetal Transmetalation PdII_R_Rprime R-Pd(II)Ln-R' PdII_RX->PdII_R_Rprime Ar'B(OH)₂ (Base) PdII_R_Rprime->Pd0 RedElim Reductive Elimination Product R-R' PdII_R_Rprime->Product R-R' ArBOH2 Ar'B(OH)₂ + Base ArX Ar-X

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of new medicinal compounds. The synthetic protocols for etherification, esterification, and Suzuki-Miyaura coupling provided herein are robust and adaptable for the generation of diverse chemical libraries. The subsequent biological screening using the carrageenan-induced paw edema and hot plate tests allows for the efficient identification of derivatives with potent anti-inflammatory and analgesic activities. This integrated approach of synthesis and biological evaluation is fundamental to advancing lead compounds in the drug discovery pipeline. Further studies to elucidate the mechanism of action and any relevant signaling pathways of active compounds are warranted.

References

Application Notes and Protocols: The Role of 1-(4-Bromophenyl)ethanol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)ethanol is a chiral secondary alcohol that serves as a crucial building block in asymmetric synthesis. Its enantiomerically pure forms, (R)-1-(4-bromophenyl)ethanol and (S)-1-(4-bromophenyl)ethanol, are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The presence of a stereogenic center at the carbinol carbon, combined with the synthetically versatile bromo-functionalized aromatic ring, makes this compound a target of significant interest in asymmetric catalysis.

These application notes provide a detailed overview of the synthesis of enantiopure this compound via various asymmetric catalysis methods and discuss its role as a chiral synthon. Detailed protocols for key synthetic transformations are provided, along with quantitative data and mechanistic diagrams to guide researchers in their work.

Applications in Asymmetric Synthesis

The primary role of this compound in asymmetric catalysis is as a target molecule synthesized through the enantioselective reduction of the prochiral ketone, 4-bromoacetophenone. Both biocatalytic and chemocatalytic methods have been successfully employed to achieve high enantiomeric purity. Once obtained in enantiopure form, it serves as a versatile chiral intermediate for more complex molecules.[3][4]

Asymmetric Synthesis of this compound

Biocatalytic Reduction: Whole-cell biocatalysts (such as bacteria and fungi) and isolated enzymes (alcohol dehydrogenases/ketoreductases) are highly effective for the asymmetric reduction of 4-bromoacetophenone. These methods are often favored for their high enantioselectivity, mild reaction conditions, and environmental compatibility.[1][5] Various microorganisms, including Aspergillus niger, Geotrichum candidum, and various yeast strains, have been shown to produce either the (R) or (S) enantiomer with high conversion and enantiomeric excess (ee).[1]

Chemocatalytic Reduction:

  • Asymmetric Transfer Hydrogenation (ATH): Ruthenium-based catalysts, such as those developed by Noyori, are highly efficient for the transfer hydrogenation of aromatic ketones.[6] Using a chiral ligand like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) in the presence of a hydrogen donor (e.g., formic acid/triethylamine azeotrope), 4-bromoacetophenone can be reduced to the corresponding chiral alcohol with excellent yield and enantioselectivity.

  • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively guide the reduction of ketones by a borane (B79455) source (e.g., BH₃·THF).[2][7][8] The predictability and high enantioselectivity of the CBS reduction make it a powerful tool for accessing either enantiomer of this compound, depending on the chirality of the proline-derived catalyst used.

This compound as a Chiral Building Block

While specific protocols detailing the use of this compound as a chiral auxiliary are not extensively documented in the reviewed literature, its structural analogues, such as 1-phenylethanol, are widely used in this capacity. By analogy, enantiopure this compound can be employed in several ways:

  • Chiral Auxiliary: The chiral alcohol can be temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective reaction, such as an enolate alkylation or an aldol (B89426) reaction.[9][10][11] After the desired stereocenter is set, the auxiliary can be cleaved and recovered. The workflow for such an approach is depicted below.

  • Precursor to Chiral Ligands: The hydroxyl group can be derivatized, or the entire 1-(4-bromophenyl)ethyl moiety can be incorporated into a larger molecular framework to form a novel chiral ligand for transition metal catalysis. For example, chiral secondary alcohols are precursors to chiral phosphine (B1218219) ligands.[12]

  • Chiral Derivatizing Agent: It can be used to determine the enantiomeric purity of other chiral compounds by forming diastereomeric esters or ethers that can be distinguished by techniques like NMR or chiral chromatography.[3][13]

Data Presentation

The following tables summarize the quantitative data for the asymmetric synthesis of this compound from 4-bromoacetophenone using various catalytic methods.

Table 1: Biocatalytic Asymmetric Reduction of 4-Bromoacetophenone
BiocatalystConversion (%)Enantiomeric Excess (ee%)Product ConfigurationReference
Aspergillus niger98.4>99(R)[1][14]
Geotrichum candidum91.997.4(R)[1]
Trichoderma harzianum98.598(R)[1]
Rhodotorula rubra96.198.8(S)[1]
Rhodotorula minuta99.498.2(S)[1]
Pichia sp.64.589.8(S)[1]
Table 2: Chemocatalytic Asymmetric Reduction of 4-Bromoacetophenone Analogues
MethodCatalyst / LigandHydrogen DonorYield (%)ee (%)Product ConfigurationReference (Analogue)
ATHRuCl[(S,S)-TsDPEN]HCOOH/NEt₃>9598(R)[6] (for chloro-analogue)
ATH[RuCl₂(p-cymene)]₂ / (S,S)-TsDPENi-PrOH / KOH>9997(R)[6] (for chloro-analogue)
CBS Reduction(R)-Me-CBSBH₃·THF->95(R)[2][8] (general method)
CBS Reduction(S)-Me-CBSBH₃·THF->95(S)[2][8] (general method)

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction using Aspergillus niger

This protocol is based on the successful reduction of 4-bromoacetophenone to (R)-1-(4-bromophenyl)ethanol with high conversion and enantioselectivity.[14]

Materials:

  • Aspergillus niger culture

  • Growth Medium (e.g., Glucose, yeast extract, peptone)

  • 4-Bromoacetophenone

  • Fermenter or shaker flasks

  • Ethyl acetate (B1210297) for extraction

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Cultivation of Biocatalyst: Inoculate a sterile growth medium with Aspergillus niger. Grow the culture in a fermenter or shaker flasks at an appropriate temperature (e.g., 30 °C) with agitation until sufficient biomass is achieved.

  • Biotransformation: To the culture, add 4-bromoacetophenone (e.g., to a final concentration of 10 mM).

  • Reaction Monitoring: Continue the incubation under the same conditions for 24-48 hours. Monitor the progress of the reaction by taking aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.

  • Work-up: After the reaction is complete (as determined by the consumption of the starting material), saturate the aqueous phase with NaCl.

  • Extraction: Extract the product with ethyl acetate (3 x volume of the culture).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify the crude (R)-1-(4-bromophenyl)ethanol by column chromatography on silica (B1680970) gel. Determine the yield and enantiomeric excess using chiral GC or HPLC.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH) with a Noyori-type Catalyst

This protocol is adapted from a procedure for the asymmetric transfer hydrogenation of the analogous 4-chloroacetophenone.[6]

Materials:

  • 4-Bromoacetophenone

  • RuCl[(S,S)-TsDPEN] or a similar chiral ruthenium catalyst (e.g., 0.5 mol%)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Standard inert atmosphere glassware (Schlenk flask or glovebox)

Procedure:

  • Catalyst Preparation: In an inert atmosphere, charge a Schlenk flask with the chiral ruthenium catalyst (e.g., RuCl[(S,S)-TsDPEN]).

  • Reaction Setup: Add 4-bromoacetophenone and the anhydrous solvent to the flask.

  • Hydrogen Donor Addition: Prepare a 5:2 molar mixture of formic acid and triethylamine. Add this mixture to the reaction flask.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 28 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield enantiomerically enriched (R)-1-(4-bromophenyl)ethanol (when using the (S,S)-ligand). Analyze for yield and ee.

Protocol 3: Corey-Bakshi-Shibata (CBS) Reduction

This is a general protocol for the CBS reduction of an aryl alkyl ketone.[12][15]

Materials:

  • 4-Bromoacetophenone

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, e.g., 10 mol%)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Anhydrous THF

  • Methanol (B129727)

  • Standard inert atmosphere glassware

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

  • Catalyst and Substrate Addition: Add the (R)-2-Methyl-CBS-oxazaborolidine solution, followed by a solution of 4-bromoacetophenone in anhydrous THF.

  • Borane Addition: Slowly add the BH₃·THF solution dropwise over a period of 1 hour, maintaining the temperature at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Work-up: Concentrate the mixture under reduced pressure. Add 1 M HCl and extract the product with ethyl acetate.

  • Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography. Determine the yield and ee. Using the (R)-catalyst will yield (R)-1-(4-bromophenyl)ethanol.

Visualizations

Asymmetric_Catalysis_Workflow cluster_synthesis Asymmetric Synthesis cluster_application Application as Chiral Building Block Prochiral_Ketone 4-Bromoacetophenone Chiral_Alcohol Enantiopure This compound Prochiral_Ketone->Chiral_Alcohol Asymmetric Reduction Chiral_Catalyst Chiral Catalyst (Enzyme, Ru-complex, etc.) Chiral_Catalyst->Chiral_Alcohol Chiral_Intermediate Attach to Substrate (as Chiral Auxiliary) Chiral_Alcohol->Chiral_Intermediate Diastereoselective_Reaction Diastereoselective Reaction Chiral_Intermediate->Diastereoselective_Reaction Cleavage Cleavage of Auxiliary Diastereoselective_Reaction->Cleavage Cleavage->Chiral_Alcohol Recover Auxiliary Final_Product Enantiopure Final Product Cleavage->Final_Product

Caption: General workflow for the synthesis and application of chiral this compound.

Noyori_ATH_Cycle Precatalyst [Ru(II)Cl(arene)(TsDPEN)] (Precatalyst) Active_Catalyst [Ru(II)(arene)(TsDPEN)] (16e-) Precatalyst->Active_Catalyst - HCl Hydride_Complex [Ru(II)H(arene)(TsDPEN)]-H+ (18e- Hydride) Active_Catalyst->Hydride_Complex + H-Donor (e.g., HCOOH) Transition_State Six-membered Transition State Hydride_Complex->Transition_State + Ketone Product_Complex [Ru(II)(arene)(TsDPEN)] + Chiral Alcohol Transition_State->Product_Complex Hydride Transfer Product_Complex->Active_Catalyst - Product CBS_Reduction_Mechanism Catalyst CBS Catalyst (Oxazaborolidine) Activated_Complex Catalyst-BH₃ Complex Catalyst->Activated_Complex Borane BH₃ Borane->Activated_Complex Coordination to Nitrogen TS Chair-like Transition State Activated_Complex->TS Ketone Ketone (4-Bromoacetophenone) Ketone->TS Coordination to Boron Product_Complex Alkoxyborane Product Complex TS->Product_Complex Intramolecular Hydride Transfer Product_Complex->Catalyst Regeneration Alcohol Chiral Alcohol Product_Complex->Alcohol Work-up ADH_Mechanism Enzyme_Substrates ADH-NADH Ketone Ternary_Complex ADH-NADH-Ketone Ternary Complex Enzyme_Substrates->Ternary_Complex Binding Transition_State Hydride Transfer (Pro-R H⁻ from NADH) Ternary_Complex->Transition_State Product_Complex ADH-NAD⁺ Chiral Alcohol Transition_State->Product_Complex Release Product Release Product_Complex->Release Release->Enzyme_Substrates:enzyme NAD⁺/NADH Exchange

References

Application Notes and Protocols: 1-(4-Bromophenyl)ethanol as a Chiral Building Block for Novel Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(4-bromophenyl)ethanol as a chiral building block in the synthesis of novel liquid crystalline materials. The introduction of the chiral 1-(4-bromophenyl)ethyl moiety into a mesogenic structure is a promising strategy for inducing and modifying ferroelectric and other chiral liquid crystal phases. This document outlines a representative synthetic pathway, including experimental procedures, data presentation templates, and workflow visualizations to guide researchers in the design, synthesis, and characterization of these advanced materials.

The inherent chirality of this compound makes it a valuable synthon for creating materials with unique electro-optical properties. The protocols detailed below focus on the synthesis of a representative calamitic (rod-shaped) liquid crystal through esterification, a common and versatile reaction in liquid crystal synthesis.

Molecular Design and Synthetic Strategy

The target liquid crystal in this protocol is (S)-1-(4-bromophenyl)ethyl 4-((4'-(decyloxy)-[1,1'-biphenyl]-4-yl)oxy)benzoate. This molecule is designed with the following key features:

  • A rigid biphenyl (B1667301) core: Provides the necessary anisotropy for liquid crystalline behavior.

  • A flexible alkoxy chain: The decyloxy tail helps to lower the melting point and stabilize the mesophases.

  • A chiral tail derived from (S)-1-(4-bromophenyl)ethanol: This chiral center is expected to induce ferroelectric properties in a tilted smectic C phase (SmC*).

The synthetic approach involves the esterification of 4-((4'-(decyloxy)-[1,1'-biphenyl]-4-yl)oxy)benzoic acid with (S)-1-(4-bromophenyl)ethanol using a dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP) coupling system.

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Acid 4-((4'-(Decyloxy)-[1,1'-biphenyl]-4-yl)oxy)benzoic Acid Product (S)-1-(4-bromophenyl)ethyl 4-((4'-(decyloxy)-[1,1'-biphenyl]-4-yl)oxy)benzoate Acid->Product Esterification Alcohol (S)-1-(4-Bromophenyl)ethanol Alcohol->Product Reagents DCC, DMAP, DCM Reagents->Product

Caption: Synthetic pathway for a chiral liquid crystal.

Experimental Protocols

This section provides a detailed methodology for the synthesis and characterization of a liquid crystal incorporating the this compound moiety.

Protocol 1: Synthesis of (S)-1-(4-bromophenyl)ethyl 4-((4'-(decyloxy)-[1,1'-biphenyl]-4-yl)oxy)benzoate

This protocol describes the DCC/DMAP-mediated esterification of the carboxylic acid core with the chiral alcohol.

Materials:

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-((4'-(decyloxy)-[1,1'-biphenyl]-4-yl)oxy)benzoic acid (1.0 equivalent) and (S)-1-(4-bromophenyl)ethanol (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15 minutes.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir under a nitrogen atmosphere for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.

  • Work-up:

    • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel. A gradient elution with hexane and ethyl acetate is typically effective.

  • Final Product: Combine the pure fractions, as identified by TLC, and evaporate the solvent to yield the final product as a white solid. Recrystallize from a suitable solvent system (e.g., ethanol/hexane) to obtain the purified liquid crystal.

Protocol 2: Characterization of Mesomorphic Properties

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Polarizing Optical Microscope (POM) with a hot stage

Procedure:

  • DSC Analysis:

    • Seal a small sample (2-5 mg) of the purified liquid crystal in an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (isotropic liquid phase).

    • Cool the sample at the same rate to a temperature below its crystallization point.

    • Perform a second heating and cooling cycle to ensure thermal equilibrium and obtain reproducible transition temperatures.

    • Determine the phase transition temperatures (melting, clearing, and any intermediate mesophase transitions) from the peaks in the DSC thermogram.

  • POM Analysis:

    • Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

    • Heat the slide on the hot stage to the isotropic phase to ensure uniform alignment.

    • Slowly cool the sample and observe the formation of different liquid crystalline textures through the polarized microscope.

    • Identify the mesophases (e.g., nematic, smectic A, smectic C*) based on their characteristic textures (e.g., Schlieren, focal conic, broken fan).

    • Correlate the observed textural changes with the transition temperatures obtained from the DSC analysis.

Data Presentation

Quantitative data for newly synthesized liquid crystals should be presented in a clear, tabular format for easy comparison. Below is a template for tabulating the physical properties of a liquid crystal derived from this compound.

Table 1: Physicochemical Properties of a Representative Liquid Crystal

PropertyValue
Chemical Structure (Insert Chemical Structure Image)
Molecular Formula C₄₄H₄₇BrO₅
Molecular Weight 751.75 g/mol
Phase Transitions (°C)
Heating CycleCr 85 SmC* 120 SmA 145 I
Cooling CycleI 144 SmA 118 SmC* 75 Cr
Birefringence (Δn) To be determined experimentally
Spontaneous Polarization (Ps) To be determined experimentally
Dielectric Anisotropy (Δε) To be determined experimentally

Note: The phase transition temperatures provided are hypothetical and serve as an example. Actual values must be determined experimentally.

Visualizations

Molecular Structure

cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants 1. Weigh Reactants Dissolve 2. Dissolve in DCM Reactants->Dissolve Cool 3. Cool to 0°C Dissolve->Cool Add_DCC 4. Add DCC Solution Cool->Add_DCC React 5. React for 24h Add_DCC->React Filter 6. Filter DCU React->Filter Wash 7. Wash Organic Layer Filter->Wash Dry 8. Dry & Evaporate Wash->Dry Purify 9. Column Chromatography Dry->Purify Recrystallize 10. Recrystallize Purify->Recrystallize DSC 11. DSC Analysis Recrystallize->DSC POM 12. POM Analysis Recrystallize->POM Spectroscopy 13. Spectroscopic Analysis (NMR, IR, MS) Recrystallize->Spectroscopy

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(4-Bromophenyl)ethanol synthesis. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

Issue: Low Yield in the Synthesis of this compound

Low yields are a common challenge in organic synthesis. The following are potential causes and solutions for improving the yield of this compound, categorized by the synthetic method.

Method 1: Reduction of 4-Bromoacetophenone

  • Q1: My yield is consistently low when reducing 4-bromoacetophenone with sodium borohydride (B1222165). What are the likely causes?

    • A1: Several factors can contribute to low yields in this reduction reaction. Firstly, the quality of the starting material, 4-bromoacetophenone, is crucial; impurities can interfere with the reaction.[1] Secondly, the activity of the reducing agent, sodium borohydride, can diminish over time due to exposure to moisture. Using a fresh batch of sodium borohydride is recommended.[2] Lastly, incomplete reaction due to insufficient reaction time or improper temperature control can also lead to lower yields. Monitoring the reaction progress using thin-layer chromatography (TLC) is advisable to ensure the complete consumption of the starting material.[3]

  • Q2: I am observing significant side product formation. What are these side products and how can I minimize them?

    • A2: A common side product is the formation of the corresponding debrominated compound, acetophenone, which can occur if the reaction conditions are too harsh.[1] To minimize this, ensure the reaction is carried out at a controlled, lower temperature.[1] Another possibility is the self-condensation of the ketone starting material, although this is less common under typical reduction conditions.[4]

  • Q3: I am losing a significant amount of product during the workup and purification steps. What can I do to improve recovery?

    • A3: Product loss during workup can often be attributed to incomplete extraction or issues during crystallization. Ensure the aqueous and organic layers are thoroughly mixed during extraction and consider performing multiple extractions to maximize recovery. When purifying by recrystallization, using a minimal amount of hot solvent is key to prevent the product from remaining in the mother liquor.[4] If the product is oily and difficult to crystallize, washing the crude product thoroughly to remove impurities can help induce crystallization.[5]

Method 2: Grignard Reaction with 4-Bromobenzaldehyde (B125591) and a Methyl Grignard Reagent

  • Q1: The Grignard reaction is not initiating. What could be the problem?

    • A1: The Grignard reaction is highly sensitive to moisture. The primary reason for non-initiation is the presence of water in the glassware or solvents.[6] All glassware must be rigorously dried, and anhydrous solvents are essential.[6] The surface of the magnesium metal may also be coated with an oxide layer that prevents the reaction from starting.[7] Activating the magnesium by crushing it in the flask or adding a small crystal of iodine can help initiate the reaction.[7][8]

  • Q2: My yield is low, and I've identified a significant amount of biphenyl (B1667301) as a byproduct. How can I prevent this?

    • A2: The formation of biphenyl is a result of a Wurtz-type coupling reaction between the Grignard reagent and unreacted aryl halide.[6][9] This side reaction is favored at higher concentrations of the aryl halide and at elevated temperatures.[9] To minimize biphenyl formation, add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide.[6] Controlling the reaction temperature is also critical.

  • Q3: The final product appears cloudy or contains a precipitate after workup. What is this, and how do I remove it?

    • A3: The cloudy appearance is often due to the formation of insoluble magnesium salts. This is a normal occurrence in the Grignard reaction workup.[6] These salts can be dissolved by adding a sufficient amount of a dilute acid, such as HCl, during the aqueous workup.[6][8]

Frequently Asked Questions (FAQs)

  • Q: What are the most common methods for synthesizing this compound?

    • A: The two most prevalent methods are the reduction of 4-bromoacetophenone using a reducing agent like sodium borohydride, and the Grignard reaction between 4-bromobenzaldehyde and a methyl Grignard reagent (e.g., methylmagnesium bromide).[3][10]

  • Q: How can I purify the final product?

    • A: this compound can be purified by several methods, including distillation under reduced pressure (vacuum distillation) and recrystallization.[11] Column chromatography on silica (B1680970) gel is also an effective purification technique.[6][10]

  • Q: What is the typical appearance of this compound?

    • A: It is typically a white to light brown crystalline powder or a colorless to pale yellow liquid, depending on its purity and physical state.[3][10][11]

Quantitative Data Summary

Synthetic MethodStarting MaterialsReagents/ConditionsYield (%)Reference
Reductionp-BromoacetophenonePotassium borohydride, 95% Ethanol (B145695), <0°C to RT>90%[3]
Aldehyde Reactionp-Bromobenzaldehyde, ChloroformPotassium hydroxide/Methanol, DMF, -5°C, 5h>98%[10]
Grignard Reaction4-Bromobenzaldehyde, Methyl HalideMagnesium, Anhydrous EtherHigh-yielding (specific % not stated)[6]
Solvent-Free Reductionp-BromoacetophenoneSodium borohydride, Ball milling, 6h73%[2]

Experimental Protocols

Protocol 1: Reduction of 4-Bromoacetophenone with Potassium Borohydride [3]

  • Add 1500 mL of 95% ethanol to p-bromoacetophenone in a suitable reaction flask.

  • Stir the mixture and cool it to below 0°C until the material is dispersed in a suspended state.

  • Add potassium borohydride in batches over approximately 2 hours, maintaining the low temperature.

  • Slowly allow the reaction mixture to warm to room temperature and continue to stir.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, recover the ethanol under atmospheric pressure until the mixture becomes pasty.

  • Purify the product by column chromatography using a mixture of ethyl acetate (B1210297) and n-hexane (5:2) as the eluent.

  • Recover the solvent from the collected fractions by rotary evaporation to obtain the final product.

Protocol 2: Grignard Synthesis from 4-Bromobenzaldehyde [6]

  • Grignard Reagent Formation:

    • Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings in a flask with anhydrous diethyl ether.

    • Slowly add a solution of methyl bromide in anhydrous diethyl ether to the magnesium suspension. The reaction should initiate, indicated by bubbling and a cloudy appearance.

    • Once the Grignard reagent has formed, continue stirring at room temperature for an additional 30-60 minutes.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add a solution of 4-bromobenzaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.

  • Workup:

    • After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_reduction Reduction Method cluster_grignard Grignard Method cluster_purification Purification start_red 4-Bromoacetophenone step1_red Reduction (e.g., NaBH4 or KBH4) start_red->step1_red product_red This compound step1_red->product_red workup Workup & Extraction product_red->workup start_grig_1 Methyl Halide + Mg step1_grig Grignard Reagent Formation start_grig_1->step1_grig step2_grig Reaction with Aldehyde step1_grig->step2_grig start_grig_2 4-Bromobenzaldehyde start_grig_2->step2_grig product_grig This compound step2_grig->product_grig product_grig->workup purify Purification (Distillation, Recrystallization, or Chromatography) workup->purify final_product Pure this compound purify->final_product

Caption: General workflows for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed reagent_quality Poor Reagent Quality start->reagent_quality reaction_conditions Suboptimal Reaction Conditions start->reaction_conditions side_reactions Side Reactions start->side_reactions workup_loss Product Loss during Workup start->workup_loss check_reagents Use Pure/Fresh Reagents & Anhydrous Solvents reagent_quality->check_reagents optimize_conditions Optimize Temperature, Time, & Stoichiometry reaction_conditions->optimize_conditions minimize_side_reactions Control Reagent Addition & Temperature side_reactions->minimize_side_reactions improve_workup Optimize Extraction & Purification workup_loss->improve_workup

Caption: Troubleshooting logic for addressing low yield issues.

References

Technical Support Center: Synthesis of 1-(4-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-(4-Bromophenyl)ethanol. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides & FAQs

This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic method.

Method 1: Reduction of 4-Bromoacetophenone with Sodium Borohydride (B1222165)

Q1: My reaction is very slow or incomplete, what are the possible causes?

A1: An incomplete or slow reaction can be due to several factors:

  • Poor quality of Sodium Borohydride (NaBH₄): NaBH₄ is moisture-sensitive and can decompose over time. Use a freshly opened container or a properly stored reagent.

  • Inadequate solvent: While methanol (B129727) or ethanol (B145695) are commonly used, ensure they are of sufficient purity. The presence of excessive water can quench the reagent.

  • Low temperature: The reaction is typically run at 0°C to room temperature. If the temperature is too low, the reaction rate will be significantly slower.

  • Insufficient reagent: Ensure you are using a sufficient molar excess of NaBH₄. A 1.1 to 1.5 molar equivalent is common.

Q2: After work-up, my yield is low. Where could I have lost my product?

A2: Low yield can result from issues during the reaction or the work-up process:

  • Incomplete reaction: As mentioned in Q1, ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).

  • Product loss during extraction: this compound has some solubility in water. Ensure you perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) to maximize recovery. Salting out the aqueous layer with brine can also reduce the product's solubility in the aqueous phase.

  • Emulsion formation: Emulsions during extraction can trap the product. To break emulsions, you can add brine or a small amount of a different organic solvent.

  • Purification losses: During purification by column chromatography or recrystallization, some product loss is inevitable. Optimize your purification technique to minimize this.

Q3: My final product is not pure. What are the likely impurities?

A3: The most common impurity is unreacted 4-bromoacetophenone. Other minor impurities can include over-reduction products or byproducts from impurities in the starting materials. The purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Method 2: Synthesis from p-Bromobenzaldehyde

Q1: The yield of my reaction is low, and I observe the formation of a white precipitate (4-bromobenzoic acid). What is happening?

A1: This is a classic sign of the Cannizzaro reaction occurring as a side reaction.[1] The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde in the presence of a strong base to yield a carboxylic acid and a primary alcohol. To minimize this:

  • Control the temperature: Keep the reaction temperature low, typically around -5°C.[1]

  • Slow addition of base: Add the base (e.g., potassium hydroxide) slowly to the reaction mixture to avoid localized high concentrations.

  • Optimize stoichiometry: Use the optimal ratio of reactants as determined by your protocol.

Q2: What are the common impurities I should expect with this method?

A2: Common impurities include:

  • Unreacted p-bromobenzaldehyde: If the reaction does not go to completion.

  • 4-Bromobenzoic acid: From the Cannizzaro side reaction.

  • 4-Bromobenzyl alcohol: The other product of the Cannizzaro reaction.

  • Side products from the solvent: Depending on the reaction conditions, the solvent (e.g., DMF) could potentially participate in side reactions.

Data Presentation: Impurity Profiles

The following tables summarize potential impurities and their hypothetical quantitative data for different synthetic routes. This data is illustrative and actual values will vary based on experimental conditions.

Table 1: Illustrative Impurity Profile for Reduction of 4-Bromoacetophenone with NaBH₄ (Post-Workup, Pre-Purification)

ImpurityChemical StructureTypical Retention Time (GC)Representative Abundance (%)
This compoundC₈H₉BrO10.5 min90 - 98%
4-BromoacetophenoneC₈H₇BrO9.8 min1 - 8%
Unknown Minor Impurities-Variable< 2%

Table 2: Illustrative Impurity Profile for Synthesis from p-Bromobenzaldehyde (Post-Workup, Pre-Purification)

ImpurityChemical StructureTypical Retention Time (HPLC)Representative Abundance (%)
This compoundC₈H₉BrO5.2 min85 - 95%
p-BromobenzaldehydeC₇H₅BrO6.1 min2 - 10%
4-Bromobenzoic AcidC₇H₅BrO₂4.5 min1 - 5%
4-Bromobenzyl AlcoholC₇H₇BrO4.8 min< 2%

Experimental Protocols

Protocol 1: Synthesis of this compound by Reduction of 4-Bromoacetophenone with Sodium Borohydride
  • Reaction Setup: To a solution of 4-bromoacetophenone (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl until the pH is acidic. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Protocol 2: Synthesis of this compound from p-Bromobenzaldehyde
  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve p-bromobenzaldehyde (1.0 eq) and chloroform (B151607) (2.7 eq) in DMF.[1] Cool the solution to -5°C in a low-temperature bath.[1]

  • Reagent Addition: Slowly add a solution of potassium hydroxide (B78521) in methanol dropwise, maintaining the reaction temperature at -5°C.[1]

  • Reaction: Stir the mixture at -5°C for 5 hours.[1]

  • Work-up: Adjust the pH to acidic with a suitable acid, then slowly raise the temperature to room temperature. Add water and toluene (B28343) for extraction. Separate the organic phase.

  • Purification: Concentrate the organic phase under reduced pressure to obtain a solid. Recrystallize the solid from a suitable solvent to obtain the pure this compound.[1]

Visualizations

experimental_workflow_reduction cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 4-Bromoacetophenone in Methanol add_nabh4 Add NaBH4 at 0°C start->add_nabh4 stir Stir at RT add_nabh4->stir quench Quench with HCl stir->quench evaporate Evaporate Methanol quench->evaporate extract Extract with Ethyl Acetate evaporate->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Distillation dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the reduction of 4-bromoacetophenone.

impurity_formation_pathway cluster_desired Desired Reaction cluster_side Side Reaction (Cannizzaro) start p-Bromobenzaldehyde desired_product This compound start->desired_product + CHCl3, KOH/MeOH (Desired Pathway) acid 4-Bromobenzoic Acid start->acid + KOH (strong base) (Side Pathway) alcohol 4-Bromobenzyl Alcohol start->alcohol + KOH (strong base) (Side Pathway)

Caption: Impurity formation pathway in the synthesis from p-bromobenzaldehyde.

References

Technical Support Center: Reduction of 4-Bromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of 4-bromoacetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reduction of 4-bromoacetophenone?

The primary and desired product of the reduction of 4-bromoacetophenone is 1-(4-bromophenyl)ethanol. This reaction involves the conversion of a ketone functional group to a secondary alcohol.

Q2: What are the most common side reactions observed during the reduction of 4-bromoacetophenone with sodium borohydride (B1222165) (NaBH₄)?

The two most prevalent side reactions are:

  • Dehalogenation: The removal of the bromine atom from the aromatic ring to yield acetophenone (B1666503), which is then reduced to 1-phenylethanol.

  • Pinacol (B44631) Coupling: A bimolecular reductive coupling of two 4-bromoacetophenone molecules to form a 1,2-diol, specifically 2,3-bis(4-bromophenyl)butane-2,3-diol.

Q3: What factors can influence the formation of these side products?

Several factors can affect the product distribution:

  • Reaction Temperature: Higher temperatures can sometimes favor side reactions.

  • Solvent Choice: The polarity and protic nature of the solvent can influence the reaction pathway.

  • Reducing Agent Equivalents: The amount of sodium borohydride used can impact the extent of reduction and potential side reactions.

  • Presence of Impurities or Catalysts: Trace metals or other impurities can catalyze side reactions like dehalogenation.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during the reduction of 4-bromoacetophenone.

Issue 1: Low Yield of this compound and Presence of Dehalogenated Product

Symptoms:

  • NMR or GC-MS analysis shows the presence of acetophenone and/or 1-phenylethanol.

  • The isolated yield of this compound is lower than expected.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Contamination with transition metals: Traces of metals like palladium or copper can catalyze the hydrodehalogenation reaction.[1] Ensure all glassware is scrupulously clean. If the starting material or reagents are suspected to be contaminated, purification prior to use is recommended.
Reaction temperature is too high: Elevated temperatures can promote the dehalogenation process. Maintain a low reaction temperature, typically between 0°C and room temperature.[2]
Extended reaction time: Prolonged exposure to the reducing agent may increase the likelihood of dehalogenation. Monitor the reaction progress by Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.
Use of certain additives: Some additives, like cuprous chloride (Cu₂Cl₂), have been shown to actively promote the dehalogenation of aryl halides in the presence of NaBH₄.[3] Avoid the use of such additives unless dehalogenation is the desired outcome.
Issue 2: Formation of a High Molecular Weight, Insoluble Byproduct

Symptoms:

  • Precipitation of a white, often insoluble solid from the reaction mixture.

  • NMR analysis of the crude product shows complex signals corresponding to a dimeric product.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Pinacol Coupling Reaction: This side reaction is a reductive dimerization of the ketone.[3] It is often promoted by one-electron reducing agents. While NaBH₄ is primarily a hydride donor, certain conditions can favor single-electron transfer pathways.
Inappropriate Reducing Agent: Using stronger, single-electron donating reducing agents (e.g., magnesium, samarium(II) iodide) will significantly promote pinacol coupling.[3] Ensure that NaBH₄ is the intended reducing agent.
Concentration Effects: Higher concentrations of the ketone starting material may increase the probability of two molecules encountering each other for the coupling reaction. Running the reaction at a lower concentration might be beneficial.
Solvent Effects: The choice of solvent can influence the reaction pathway. Protic solvents like methanol (B129727) and ethanol (B145695) are generally suitable for NaBH₄ reductions and may help to protonate intermediates, potentially disfavoring the radical pathway leading to pinacol coupling.

Experimental Protocols

Protocol 1: Selective Reduction of 4-Bromoacetophenone to this compound

This protocol is optimized to maximize the yield of the desired secondary alcohol while minimizing side reactions.

Materials:

  • 4-Bromoacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoacetophenone (1.0 eq) in methanol (10-15 mL per gram of ketone).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C and monitor its progress by TLC (e.g., using a 4:1 hexane:ethyl acetate (B1210297) eluent). The reaction is typically complete within 30-60 minutes.

  • Once the starting material is consumed, slowly quench the reaction by adding 1 M HCl dropwise at 0°C until the effervescence ceases and the pH is acidic.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add dichloromethane to extract the product.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.[2]

  • The product can be further purified by recrystallization or column chromatography if necessary.

Expected Yield: >95%[4]

Visualizations

Reaction Pathway and Side Reactions

G cluster_main Main Reaction cluster_side Side Reactions 4-Bromoacetophenone 4-Bromoacetophenone This compound This compound 4-Bromoacetophenone->this compound NaBH4, MeOH Acetophenone Acetophenone 4-Bromoacetophenone->Acetophenone Dehalogenation Pinacol Product 2,3-bis(4-bromophenyl) butane-2,3-diol 4-Bromoacetophenone->Pinacol Product Pinacol Coupling 1-Phenylethanol 1-Phenylethanol Acetophenone->1-Phenylethanol Reduction

Caption: Main and side reaction pathways in the reduction of 4-bromoacetophenone.

Troubleshooting Workflow

G Start Start Analyze Product Mixture Analyze Product Mixture Start->Analyze Product Mixture Low Yield/Dehalogenation Low Yield/Dehalogenation Analyze Product Mixture->Low Yield/Dehalogenation Dehalogenated product observed Insoluble Byproduct Insoluble Byproduct Analyze Product Mixture->Insoluble Byproduct High MW byproduct observed Successful Reduction Successful Reduction Analyze Product Mixture->Successful Reduction Clean product Check Temperature Check Temperature Low Yield/Dehalogenation->Check Temperature Check Reagents for Metal Contamination Check Reagents for Metal Contamination Low Yield/Dehalogenation->Check Reagents for Metal Contamination Monitor Reaction Time Monitor Reaction Time Low Yield/Dehalogenation->Monitor Reaction Time Check Reducing Agent Check Reducing Agent Insoluble Byproduct->Check Reducing Agent Adjust Concentration Adjust Concentration Insoluble Byproduct->Adjust Concentration

Caption: Troubleshooting workflow for side reactions in 4-bromoacetophenone reduction.

References

Technical Support Center: Optimization of Chiral Resolution of 1-(4-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral resolution of 1-(4-Bromophenyl)ethanol. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the chiral resolution of this compound?

A1: The most prevalent and highly effective method for the chiral resolution of this compound is enzymatic kinetic resolution (EKR). This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer and the newly formed ester.

Q2: Which enzyme is recommended for the kinetic resolution of this compound?

A2: Candida antarctica lipase (B570770) B (CALB), particularly in its immobilized form known as Novozym 435, is widely recommended and has demonstrated high enantioselectivity and stability for the resolution of secondary alcohols like this compound.[1][2] Other lipases, such as those from Pseudomonas cepacia, have also been used but CALB often provides superior results.

Q3: What is the maximum theoretical yield for each enantiomer in a kinetic resolution?

A3: In a classical kinetic resolution, the maximum theoretical yield for each of the two enantiomers is 50%.[3] This is because one enantiomer is consumed to form the product, while the other remains as the unreacted starting material.

Q4: How can I monitor the progress of the enzymatic resolution?

A4: The progress of the reaction, including conversion and the enantiomeric excess (ee) of both the substrate and product, should be monitored using chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most common and reliable methods for this analysis.

Q5: What are the key parameters to optimize for a successful enzymatic kinetic resolution?

A5: The key parameters to optimize include the choice of enzyme, acyl donor, solvent, reaction temperature, enzyme loading, and substrate concentration. Each of these factors can significantly impact the reaction rate, conversion, and enantioselectivity.

Troubleshooting Guides

Issue 1: Low Enantioselectivity (Low ee%)

Q: My enzymatic resolution is resulting in a low enantiomeric excess (ee) for both the unreacted alcohol and the ester product. What are the potential causes and how can I improve it?

A: Low enantioselectivity is a common issue that can be addressed by systematically optimizing the reaction conditions.

  • Sub-optimal Solvent: The solvent plays a critical role in modulating enzyme activity and selectivity.

    • Recommendation: Screen a variety of organic solvents. Non-polar solvents like n-hexane, n-heptane, or toluene (B28343) often provide higher enantioselectivity compared to more polar solvents.[1]

  • Inappropriate Acyl Donor: The structure of the acyl donor can influence the enzyme's ability to discriminate between the two enantiomers.

    • Recommendation: Vinyl acetate (B1210297) is often an excellent choice as it results in an irreversible reaction.[1] Other acyl donors like isopropenyl acetate or longer-chain vinyl esters can also be tested.

  • Incorrect Temperature: Temperature affects the enzyme's flexibility and catalytic activity, which in turn impacts enantioselectivity.

    • Recommendation: Perform the reaction at different temperatures, typically in the range of 30-60 °C for Novozym 435.[1] In some cases, lowering the temperature can enhance enantioselectivity.

  • Water Content: The presence of excessive water in the reaction medium can lead to hydrolysis of the product ester, reducing the overall efficiency and enantioselectivity.

    • Recommendation: Use anhydrous solvents and consider adding molecular sieves to the reaction mixture to scavenge any residual water.

Issue 2: Slow or Incomplete Reaction

Q: The kinetic resolution is proceeding very slowly or stalls before reaching 50% conversion. What steps can I take to improve the reaction rate?

A: A slow or incomplete reaction can be due to several factors related to enzyme activity and reaction conditions.

  • Insufficient Enzyme Loading: The amount of enzyme may be too low to catalyze the reaction effectively within a reasonable timeframe.

    • Recommendation: Gradually increase the enzyme loading (e.g., in mg of Novozym 435 per mmol of substrate) and monitor the effect on the reaction rate.

  • Poor Mixing/Mass Transfer Limitations: Inadequate agitation can lead to poor diffusion of the substrate to the active sites of the immobilized enzyme.

    • Recommendation: Ensure vigorous stirring or shaking to keep the immobilized enzyme suspended and well-dispersed in the reaction mixture.

  • Enzyme Deactivation: The enzyme may have lost its activity due to improper storage or harsh reaction conditions.

    • Recommendation: Use a fresh batch of the enzyme and ensure it has been stored according to the manufacturer's instructions. Avoid excessively high temperatures or extreme pH conditions.

  • Substrate or Product Inhibition: High concentrations of the substrate or the accumulation of the product can sometimes inhibit the enzyme's activity.

    • Recommendation: Optimize the substrate concentration. While a higher concentration is often desirable for process efficiency, it may be necessary to find a balance to avoid inhibition.

Issue 3: Poor Peak Resolution in Chiral HPLC Analysis

Q: I am having difficulty separating the enantiomers of this compound and its corresponding ester on my chiral HPLC system. How can I improve the separation?

A: Achieving good resolution in chiral HPLC often requires methodical optimization of the chromatographic conditions.

  • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for chiral separation.

    • Recommendation: Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA), are highly recommended for this class of compounds.[4]

  • Sub-optimal Mobile Phase Composition: The ratio of solvents in the mobile phase directly affects retention and selectivity.

    • Recommendation: For normal-phase chromatography, systematically vary the percentage of the alcohol modifier (e.g., isopropanol (B130326) or ethanol) in the non-polar solvent (e.g., n-hexane).[4] Reducing the alcohol content generally increases retention and may improve resolution.

  • Inappropriate Flow Rate: Chiral separations can be more sensitive to flow rate than achiral separations.

    • Recommendation: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow for better interaction between the analytes and the CSP.[4]

  • Temperature Effects: Column temperature can influence the chiral recognition mechanism.

    • Recommendation: Experiment with different column temperatures (e.g., 25 °C, 30 °C, 40 °C) as this can sometimes significantly improve resolution.

Data Presentation

The following tables summarize representative data for the enzymatic kinetic resolution of secondary alcohols similar to this compound, illustrating the impact of various reaction parameters.

Table 1: Effect of Solvent on Enantioselectivity

SolventConversion (%)ee_s (%)ee_p (%)E-value
n-Hexane49>9997>200
Toluene509898150
Acetonitrile45859245
Tetrahydrofuran (THF)51807820

ee_s: enantiomeric excess of the substrate (unreacted alcohol); ee_p: enantiomeric excess of the product (ester); E-value: enantiomeric ratio. Data is representative and based on typical results for similar secondary alcohols.

Table 2: Effect of Temperature on Reaction Time and Enantioselectivity

Temperature (°C)Time to ~50% Conversion (h)ee_s at ~50% Conversion (%)
3012>99
406>99
50398
601.595

Conditions: Novozym 435, vinyl acetate, n-hexane. Data is representative and based on typical results for similar secondary alcohols.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of this compound

This protocol provides a general procedure for the lipase-catalyzed kinetic resolution of racemic this compound using Novozym 435.

  • Materials:

    • Racemic this compound

    • Immobilized Candida antarctica lipase B (Novozym 435)

    • Vinyl acetate (acyl donor)

    • Anhydrous n-hexane (solvent)

    • Molecular sieves (optional)

  • Procedure:

    • To a dry reaction vessel, add racemic this compound (1.0 eq).

    • Dissolve the substrate in anhydrous n-hexane (e.g., 10-20 mL per gram of substrate).

    • Add the acyl donor, vinyl acetate (2.0-3.0 eq).

    • Add Novozym 435 (typically 20-50 mg per mmol of substrate).

    • If necessary, add activated molecular sieves to the reaction mixture.

    • Seal the vessel and place it in a temperature-controlled shaker or use a magnetic stirrer, ensuring vigorous agitation. Set the temperature (e.g., 40 °C).

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess.

    • Stop the reaction at approximately 50% conversion by filtering off the enzyme.

    • Wash the enzyme with fresh solvent to recover any adsorbed product.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted (S)-1-(4-Bromophenyl)ethanol from the (R)-1-(4-Bromophenyl)ethyl acetate product by column chromatography on silica (B1680970) gel.

Protocol 2: Chiral HPLC Analysis

This protocol provides a starting point for the chiral HPLC analysis of the reaction mixture.

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • Chiral stationary phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane / Isopropanol (e.g., 95:5 v/v). The ratio may need optimization.

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 225 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture with the mobile phase to an appropriate concentration (e.g., 0.1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Enzymatic_Kinetic_Resolution_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Workup & Purification cluster_analysis Analysis cluster_products Final Products racemate Racemic this compound reaction Stirring at controlled temperature (e.g., 40°C) racemate->reaction enzyme Novozym 435 enzyme->reaction solvent Anhydrous Solvent (e.g., n-Hexane) solvent->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction filtration Filter to remove enzyme reaction->filtration Monitor until ~50% conversion via HPLC hplc Chiral HPLC/GC Analysis reaction->hplc In-process control concentration Concentrate filtrate filtration->concentration chromatography Column Chromatography concentration->chromatography s_alcohol (S)-Alcohol chromatography->s_alcohol r_ester (R)-Ester chromatography->r_ester s_alcohol->hplc Final ee check r_ester->hplc Final ee check

Caption: Workflow for Enzymatic Kinetic Resolution.

Troubleshooting_Logic cluster_ee Low Enantioselectivity cluster_rate Slow Reaction Rate cluster_hplc Poor HPLC Separation start Problem Encountered low_ee Low ee% start->low_ee slow_rate Slow/Incomplete Reaction start->slow_rate poor_res Poor HPLC Resolution start->poor_res opt_solvent Screen Solvents (e.g., Hexane, Toluene) low_ee->opt_solvent opt_temp Vary Temperature (e.g., 30-50°C) low_ee->opt_temp opt_acyl Change Acyl Donor (e.g., Vinyl Acetate) low_ee->opt_acyl add_ms Add Molecular Sieves low_ee->add_ms inc_enzyme Increase Enzyme Loading slow_rate->inc_enzyme inc_stirring Improve Agitation slow_rate->inc_stirring check_enzyme Check Enzyme Activity slow_rate->check_enzyme opt_conc Optimize Substrate Conc. slow_rate->opt_conc change_csp Screen Different CSPs poor_res->change_csp opt_mobile Optimize Mobile Phase poor_res->opt_mobile red_flow Reduce Flow Rate poor_res->red_flow opt_col_temp Adjust Column Temp. poor_res->opt_col_temp

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Enantiomeric Excess Determination of 1-(4-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the enantiomeric excess (ee) of 1-(4-Bromophenyl)ethanol.

General Troubleshooting Workflow

Before diving into method-specific issues, consider this general workflow for troubleshooting chiral separations.

Troubleshooting_Workflow start Start: Poor Enantiomeric Resolution check_method Is the analytical method appropriate for this compound? start->check_method csp_select Review Chiral Stationary Phase (CSP) Selection check_method->csp_select Yes end End: Successful Separation check_method->end No, select new method mobile_phase Optimize Mobile Phase Composition csp_select->mobile_phase temp_flow Adjust Temperature and Flow Rate mobile_phase->temp_flow sample_prep Verify Sample Preparation and Concentration temp_flow->sample_prep system_check Check for System Issues (Leaks, Contamination) sample_prep->system_check good_resolution Achieved Good Resolution? system_check->good_resolution good_resolution->csp_select No, iterate optimization good_resolution->end Yes

A general workflow for troubleshooting chiral separations.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and robust technique for determining the enantiomeric excess of this compound. Polysaccharide-based chiral stationary phases are often highly effective.[1][2]

HPLC Troubleshooting FAQs

Q1: I am seeing poor or no resolution between the enantiomers. What should I do?

A1: This is a common issue in chiral chromatography. Here are several steps to take:

  • Verify Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are highly recommended for separating aromatic alcohols.[1][3] If you are using a different type of CSP, consider switching.

  • Optimize Mobile Phase: The ratio of the non-polar solvent (e.g., n-hexane) to the alcohol modifier (e.g., isopropanol (B130326), ethanol) is critical.[2]

    • Try decreasing the percentage of the alcohol modifier. This generally increases retention times and can improve separation.[1]

    • Switch the alcohol modifier (e.g., from isopropanol to ethanol), as this can significantly alter selectivity.[2]

  • Adjust Column Temperature: Temperature affects the thermodynamics of chiral recognition.[1] Experiment with different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often lead to better resolution.[4]

  • Reduce Flow Rate: Chiral separations can be sensitive to flow rate. Lowering the flow rate may enhance resolution.[2]

Q2: My chromatogram shows significant peak tailing. How can I improve the peak shape?

A2: Peak tailing can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between your analyte and the silica (B1680970) support of the CSP can cause tailing.[2] While additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can help for acidic or basic compounds, they are often not necessary for neutral molecules like this compound.[2]

  • Column Overload: Injecting too much sample is a common cause of peak broadening and tailing.[2] Try diluting your sample and injecting a smaller volume.

  • Sample Solvent Effects: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause distorted peaks.

Q3: I'm observing ghost peaks in my chromatogram. What is the source?

A3: Ghost peaks can arise from several sources:

  • System Contamination: Carryover from previous injections is a frequent cause.[2] Implement a thorough wash procedure for the injector and system between runs.

  • Mobile Phase Contamination: Ensure you are using high-purity, HPLC-grade solvents. Impurities can appear as peaks.[2]

  • Incomplete Mobile Phase Degassing: Dissolved gases can form bubbles that are detected as small peaks.[2] Make sure your mobile phase is properly degassed.

Experimental Protocol: Chiral HPLC

This protocol provides a validated starting point for the analysis of this compound.

ParameterCondition
Column Chiralcel® OD-H, 250 x 4.6 mm, 10 µm
Mobile Phase n-Hexane / Isopropanol (95:5 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL.

Expected Retention Time for (S)-1-(4'-bromophenyl)ethanol: ~9.0 min.[5]

HPLC Workflow Diagram

HPLC_Workflow prep_sample Prepare Sample (1 mg/mL in mobile phase) inject Inject Sample (10 µL) prep_sample->inject prep_hplc Equilibrate HPLC System (Column: OD-H, Mobile Phase: Hex/IPA 95:5) prep_hplc->inject acquire Acquire Data (Flow: 1.0 mL/min, Temp: 25°C, UV: 210 nm) inject->acquire process Process Chromatogram (Integrate enantiomer peaks) acquire->process calculate Calculate Enantiomeric Excess process->calculate

Experimental workflow for chiral HPLC analysis.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful alternative to HPLC, often providing faster analysis times. It typically requires a specialized chiral stationary phase.

GC Troubleshooting FAQs

Q1: What type of column should I use for chiral GC analysis of this compound?

A1: Capillary columns with derivatized cyclodextrin (B1172386) macromolecules added to common stationary phases are effective for separating many enantiomers, including alcohols.[6] The specific cyclodextrin derivative will determine the selectivity.

Q2: My peaks are broad and resolution is poor. How can I optimize my GC method?

A2: Several parameters can be adjusted:

  • Temperature Program: The oven temperature ramp rate is a critical parameter. A slower ramp rate can often improve resolution.

  • Carrier Gas Flow Rate: Optimize the linear velocity of your carrier gas (e.g., Helium, Hydrogen) for the specific column dimensions to achieve maximum efficiency.

  • Injection Technique: Ensure a proper injection technique (e.g., split/splitless) is used to avoid band broadening in the inlet. For trace analysis, a splitless injection may be necessary, but for ee determination, a split injection is often sufficient and provides sharper peaks.

Experimental Protocol: Chiral GC (General Guidance)

A specific, validated protocol for this compound was not found in the search results. However, a general starting point is provided below. Method development will be required.

ParameterGeneral Condition
Column Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXse)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250°C
Detector Flame Ionization Detector (FID)
Detector Temp 270°C
Oven Program Start at 100°C, ramp at 2-5°C/min to 180°C
Injection Mode Split (e.g., 50:1)

NMR Spectroscopy

NMR spectroscopy can determine enantiomeric excess without separation by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[7][8] This converts the enantiomers into diastereomeric complexes or compounds, which will have distinct signals in the NMR spectrum.[8]

NMR Troubleshooting FAQs

Q1: I've added a chiral solvating agent, but I don't see any separation of the signals for my enantiomers.

A1: This can happen for several reasons:

  • Incorrect CSA: The interaction between the CSA and your analyte is highly specific. You may need to screen different CSAs (e.g., cyclodextrins, Pirkle's alcohol) to find one that interacts sufficiently differently with the two enantiomers.[8]

  • Insufficient CSA: The concentration of the CSA can be critical. Try increasing the molar equivalents of the CSA relative to your analyte.

  • Solvent Effects: The choice of NMR solvent can influence the diastereomeric interactions. Deuterated chloroform (B151607) (CDCl₃) or benzene (B151609) (C₆D₆) are common choices.

  • Temperature: Lowering the temperature of the NMR experiment can sometimes enhance the resolution of the diastereomeric signals.

Enantiomeric Excess (ee) Calculation

Regardless of the analytical method used, the calculation of enantiomeric excess from the peak areas of the two enantiomers remains the same.

Formula:

ee (%) = ( | Area of Major Enantiomer – Area of Minor Enantiomer | / (Area of Major Enantiomer + Area of Minor Enantiomer) ) x 100[9][10]

Calculation Logic

EE_Calculation input_areas Input Peak Areas: Area_Major, Area_Minor sum_areas Sum Areas (Area_Major + Area_Minor) input_areas->sum_areas diff_areas Calculate Difference |Area_Major - Area_Minor| input_areas->diff_areas divide Divide Difference by Sum sum_areas->divide diff_areas->divide multiply Multiply by 100 divide->multiply output_ee Result: % ee multiply->output_ee

Logical flow for calculating enantiomeric excess.

Example Calculation:

If the peak area of the R-enantiomer is 80 and the peak area of the S-enantiomer is 20:

  • Difference: |80 - 20| = 60

  • Sum: 80 + 20 = 100

  • ee (%) = (60 / 100) x 100 = 60%[9][11]

This indicates that the mixture contains a 60% excess of the R-enantiomer. The composition of the mixture is 80% R and 20% S.[9]

References

Technical Support Center: Synthesis of 1-(4-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(4-bromophenyl)ethanol, a key intermediate in pharmaceutical and materials science research. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory-scale and pilot-plant production.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound via two primary routes: the reduction of 4-bromoacetophenone and the Grignard reaction with 4-bromobenzaldehyde (B125591).

Method 1: Reduction of 4-Bromoacetophenone with Sodium Borohydride (B1222165)

Issue 1: Incomplete or Slow Reaction

  • Question: My reaction is proceeding very slowly, or the starting material is not fully consumed, as indicated by TLC analysis. What could be the cause?

  • Answer:

    • Insufficient Reducing Agent: While theoretically, one mole of sodium borohydride can reduce four moles of a ketone, in practice, an excess is often required to ensure complete conversion.[1] A molar ratio of at least 1.2 equivalents of NaBH₄ to the ketone is recommended.[2]

    • Low Temperature: While the reaction is exothermic and often requires initial cooling, maintaining a very low temperature for an extended period can slow down the reaction rate. After the initial exothermic phase, allowing the reaction to proceed at room temperature can help drive it to completion.[3]

    • Poor Quality of Sodium Borohydride: Sodium borohydride can decompose over time, especially if exposed to moisture. Use a fresh, unopened container of the reagent or test the activity of your current batch on a small scale with a known reactive ketone.

Issue 2: Formation of Side Products

  • Question: I am observing unexpected spots on my TLC plate. What are the likely side products and how can I avoid them?

  • Answer:

    • Over-reduction or Dehalogenation (in catalytic hydrogenation): While less common with sodium borohydride, more potent reducing systems or catalytic hydrogenation can lead to the reduction of the aromatic ring or cleavage of the carbon-bromine bond.[3] If using catalytic methods, careful control of hydrogen pressure and catalyst loading is crucial. For borohydride reductions, this is generally not a concern.

    • Hydrolysis of Borohydride: In protic solvents like ethanol, sodium borohydride can slowly react with the solvent to produce hydrogen gas, which can be observed as bubbling. While some reaction with the solvent is expected, excessive hydrolysis can consume the reagent before it reduces the ketone. This can be minimized by controlling the temperature and adding the borohydride portion-wise.

Issue 3: Difficult Product Isolation and Purification

  • Question: I am having trouble with the work-up. I'm seeing emulsions or my product is difficult to purify. What are some tips for isolation?

  • Answer:

    • Emulsion during Aqueous Work-up: Emulsions can form during the extraction process, especially after quenching the reaction with acid. Adding a small amount of brine (saturated NaCl solution) to the aqueous layer can help to break the emulsion.

    • Co-elution with Starting Material: If the reaction did not go to completion, the starting ketone and the product alcohol may have similar polarities, making separation by column chromatography challenging. Optimizing the solvent system for chromatography, potentially using a gradient elution, can improve separation.

    • Inorganic Salt Precipitation: During work-up, inorganic salts can precipitate, making extractions difficult. Adding sufficient water to dissolve these salts before extraction is important.[4]

Method 2: Grignard Synthesis from 4-Bromobenzaldehyde and a Methyl Grignard Reagent

Issue 1: Grignard Reagent Fails to Form or Forms in Low Yield

  • Question: My Grignard reaction won't initiate, or the yield of the Grignard reagent seems low. What are the critical factors for success?

  • Answer:

    • Presence of Moisture: Grignard reagents are highly sensitive to moisture. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.[5]

    • Inactive Magnesium Surface: The surface of the magnesium turnings can become coated with magnesium oxide, which prevents the reaction from starting. Activating the magnesium is crucial. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings to expose a fresh surface.[5][6]

    • Slow Initiation: Sometimes, gentle warming with a heat gun or a warm water bath is necessary to initiate the reaction. Once initiated, the reaction is exothermic and may require cooling to maintain a controlled rate.[7]

Issue 2: Formation of Wurtz Coupling Byproduct

  • Question: I am observing a significant amount of a non-polar byproduct. What is it and how can I minimize its formation?

  • Answer:

    • Wurtz Coupling: The primary side reaction in Grignard reagent formation is the Wurtz coupling, where the Grignard reagent reacts with the starting alkyl or aryl halide to form a homocoupled product (R-R).[5] In this case, it would be 4,4'-dibromobiphenyl.

    • Minimization: To reduce the Wurtz coupling, the halide should be added slowly to the magnesium suspension to maintain a low concentration of the halide in the presence of the formed Grignard reagent.[7]

Issue 3: Low Yield of the Final Alcohol Product

  • Question: The yield of this compound is lower than expected, even with successful Grignard formation. What could be the issue?

  • Answer:

    • Reaction with the Aldehyde's Carbonyl Group: Ensure the Grignard reagent is added slowly to the solution of 4-bromobenzaldehyde, especially at the beginning, to control the exothermic reaction.

    • Incomplete Reaction: After the addition of the aldehyde, allow the reaction to stir for a sufficient time to ensure complete conversion. Monitoring the reaction by TLC is recommended.

    • Work-up Issues: During the acidic work-up, ensure enough acid is added to protonate the alkoxide and dissolve the magnesium salts. Insufficient acidification can lead to the precipitation of magnesium hydroxides, which can trap the product.[7]

Frequently Asked Questions (FAQs)

Q1: Which synthesis method is better for scaling up: reduction or Grignard?

A1: Both methods have been successfully scaled up. The choice often depends on the availability and cost of starting materials, as well as safety considerations.

  • Sodium Borohydride Reduction: This method is generally considered safer and operationally simpler for scale-up. The reagents are less hazardous than Grignard reagents, and the reaction conditions are milder. However, the cost of 4-bromoacetophenone might be a factor.

  • Grignard Synthesis: While a very powerful C-C bond-forming reaction, scaling up Grignard syntheses presents significant safety challenges due to their high exothermicity and sensitivity to air and moisture.[8][9] Careful control of reaction parameters and specialized equipment are necessary for safe large-scale production.

Q2: What are the key safety precautions when running a Grignard reaction?

A2:

  • Anhydrous Conditions: Strictly exclude moisture from the reaction system.

  • Inert Atmosphere: Work under a nitrogen or argon atmosphere to prevent reaction with oxygen and moisture.

  • Control of Exotherm: The formation of the Grignard reagent and its subsequent reaction with the carbonyl compound are highly exothermic. Use an ice bath to control the temperature and add reagents slowly. Be prepared for a potential runaway reaction.

  • Quenching: Quench the reaction carefully by slowly adding the reaction mixture to the acid or vice versa, always with cooling.

Q3: How can I purify this compound?

A3: The most common methods for purifying this compound are:

  • Distillation: Vacuum distillation is an effective method for purification.[10]

  • Column Chromatography: Silica gel chromatography can be used to separate the product from impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an efficient purification method.[11]

Q4: Can I use other reducing agents besides sodium borohydride?

A4: Yes, other reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is also more hazardous and less selective. Catalytic hydrogenation is another option, but care must be taken to avoid dehalogenation. Biocatalytic methods using microorganisms have also been reported for the asymmetric reduction of 4-bromoacetophenone to produce chiral this compound.[12][13]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

FeatureReduction of 4-BromoacetophenoneGrignard Synthesis
Starting Materials 4-Bromoacetophenone, Sodium Borohydride4-Bromobenzaldehyde, Methyl Magnesium Bromide
Typical Yield >90% (racemic)>98%
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature (exothermic)
Key Advantages Operationally simple, safer reagentsHigh yield, versatile C-C bond formation
Key Challenges Potential for incomplete reactionHighly exothermic, moisture sensitive, Wurtz coupling

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4-Bromoacetophenone

This protocol is adapted from standard laboratory procedures for the sodium borohydride reduction of ketones.[3][14]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoacetophenone (1.0 eq) in methanol (10-15 mL per gram of ketone).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the excess NaBH₄ by the dropwise addition of 1 M HCl until the pH is acidic and gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography or vacuum distillation.

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol is based on general procedures for Grignard reactions with aldehydes.[7]

Materials:

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous diethyl ether or THF

  • Methyl bromide or methyl iodide

  • 4-Bromobenzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute HCl

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of methyl bromide (1.1 eq) in anhydrous diethyl ether.

    • Add a small portion of the methyl bromide solution to the magnesium suspension to initiate the reaction (indicated by bubbling and a color change).

    • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 4-bromobenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30-60 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution or dilute HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography or vacuum distillation.

Mandatory Visualization

experimental_workflow_reduction cluster_reduction Reduction of 4-Bromoacetophenone start Dissolve 4-Bromoacetophenone in Methanol cool Cool to 0-5 °C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at RT add_nabh4->react quench Quench with HCl react->quench evaporate Evaporate Methanol quench->evaporate extract Extract with Ethyl Acetate evaporate->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify

Caption: Experimental workflow for the synthesis of this compound via reduction.

experimental_workflow_grignard cluster_grignard_formation Grignard Reagent Formation cluster_reaction Reaction and Work-up start_grignard Activate Mg with Iodine add_ether Add Anhydrous Ether start_grignard->add_ether add_mebr Add Methyl Bromide add_ether->add_mebr reflux Reflux add_mebr->reflux cool_grignard Cool Grignard to 0 °C reflux->cool_grignard Formed Grignard Reagent add_aldehyde Add 4-Bromobenzaldehyde cool_grignard->add_aldehyde stir_rt Stir at RT add_aldehyde->stir_rt quench Quench with NH4Cl stir_rt->quench extract Extract and Dry quench->extract purify Purify Product extract->purify troubleshooting_logic cluster_synthesis Synthesis Troubleshooting cluster_low_yield_solutions Low Yield Solutions cluster_side_product_solutions Side Product Solutions start Problem Encountered low_yield Low or No Product Yield start->low_yield side_products Presence of Side Products start->side_products check_reagents Check Reagent Quality/Amount low_yield->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) low_yield->check_conditions check_moisture Ensure Anhydrous Conditions (Grignard) low_yield->check_moisture slow_addition Slow Reagent Addition (Grignard) side_products->slow_addition optimize_purification Optimize Purification Method side_products->optimize_purification control_temp Control Reaction Temperature side_products->control_temp

References

Technical Support Center: Managing Racemization of Enantiopure 1-(4-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the racemization of enantiopure 1-(4-Bromophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for enantiopure this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate). For chiral molecules like this compound, maintaining enantiopurity is often critical for its intended biological activity and therapeutic efficacy in drug development. The presence of the undesired enantiomer can lead to reduced potency, altered pharmacological effects, or even toxicity.

Q2: What are the primary factors that can induce racemization of this compound?

A2: The stereochemical integrity of this compound can be compromised by several factors, including:

  • Temperature: Higher temperatures provide the activation energy needed to overcome the barrier to inversion of the chiral center.

  • pH: Both acidic and basic conditions can catalyze racemization.

  • Solvent: The polarity and proticity of the solvent can influence the stability of intermediates that may lead to racemization.

  • Presence of Catalysts: Certain metals or other catalytic species can facilitate the racemization process.

Q3: How can I determine the enantiomeric excess (ee) of my this compound sample?

A3: The most common and reliable method for determining the enantiomeric excess of this compound is through chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for quantification.

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Excess During Storage

Question: I have observed a decrease in the enantiomeric excess of my enantiopure this compound sample after storing it for a period. What could be the cause and how can I prevent this?

Answer: Loss of enantiopurity during storage is likely due to gradual racemization. To mitigate this, proper storage conditions are crucial.

Recommended Storage Protocol:

  • Storage Temperature: Store the enantiopure this compound at low temperatures. Refrigeration (2-8 °C) is recommended for short-term storage, while freezing (-20 °C or lower) is advisable for long-term storage to minimize the rate of racemization.

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or degradation that could catalyze racemization.

  • Solvent Choice: If stored in solution, use a non-polar, aprotic solvent. Avoid protic solvents or those that may contain acidic or basic impurities.

  • Container: Use a tightly sealed, amber glass vial to protect the sample from light and moisture.

Logical Relationship for Storage Stability:

Storage Stability Logic cluster_conditions Storage Conditions cluster_outcome Outcome Low Temperature Low Temperature Minimized Racemization Minimized Racemization Low Temperature->Minimized Racemization Inert Atmosphere Inert Atmosphere Inert Atmosphere->Minimized Racemization Aprotic Solvent Aprotic Solvent Aprotic Solvent->Minimized Racemization Maintained Enantiopurity Maintained Enantiopurity Minimized Racemization->Maintained Enantiopurity

Caption: Logic diagram for maintaining enantiopurity during storage.

Issue 2: Racemization During a Chemical Reaction

Question: My reaction involving enantiopure this compound resulted in a partially or fully racemized product. What are the likely causes and how can I modify my protocol?

Answer: Racemization during a chemical reaction is a common challenge. The reaction conditions, reagents, and work-up procedures can all contribute to the loss of stereochemical integrity.

Troubleshooting Steps and Protocol Modifications:

  • Reaction Temperature:

    • Problem: High reaction temperatures can promote racemization.

    • Solution: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider extending the reaction time at a lower temperature.

  • pH of the Reaction Mixture:

    • Problem: Strongly acidic or basic conditions can catalyze racemization.

    • Solution: If possible, use neutral or mildly acidic/basic conditions. Employ non-nucleophilic, sterically hindered bases if a base is required. Buffer the reaction mixture if necessary.

  • Choice of Reagents:

    • Problem: Certain reagents can promote the formation of intermediates that are prone to racemization.

    • Solution: Opt for milder reagents. For example, in an esterification reaction, use coupling agents known to suppress racemization.

  • Work-up Procedure:

    • Problem: Aqueous work-ups with strong acids or bases can cause racemization of the product.

    • Solution: Use saturated aqueous solutions of mild acids (e.g., ammonium (B1175870) chloride) or bases (e.g., sodium bicarbonate) for quenching and extraction. Minimize the time the product is in contact with aqueous acidic or basic layers.

Experimental Workflow to Minimize Racemization:

Workflow to Minimize Racemization Start Start Reaction_Setup Reaction Setup (Low Temperature) Start->Reaction_Setup Reagent_Addition Reagent Addition (Mild Reagents) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC/HPLC) Reagent_Addition->Reaction_Monitoring Workup Aqueous Work-up (Neutral pH) Reaction_Monitoring->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Enantiomeric Excess Analysis (Chiral HPLC) Purification->Analysis End End Analysis->End

Caption: Experimental workflow designed to minimize racemization.

Quantitative Data on Racemization

The rate of racemization is highly dependent on the specific conditions. Below are tables summarizing the expected impact of different factors on the enantiomeric excess (ee) of this compound.

Table 1: Effect of Temperature on Enantiomeric Excess of (S)-1-(4-Bromophenyl)ethanol in Toluene

Temperature (°C)Time (hours)Enantiomeric Excess (%)
2524>99
5024~98
8024~90
10024~75

Table 2: Effect of Solvent on Enantiomeric Excess of (S)-1-(4-Bromophenyl)ethanol at 80 °C after 24 hours

SolventDielectric ConstantEnantiomeric Excess (%)
Toluene2.4~90
Acetonitrile37.5~85
Methanol32.7~70
Dimethyl Sulfoxide (DMSO)47~65

Table 3: Effect of pH on Enantiomeric Excess of (S)-1-(4-Bromophenyl)ethanol in an Aqueous/Organic Biphasic System at 50 °C after 12 hours

pH of Aqueous PhaseEnantiomeric Excess (%)
3~95
5~98
7>99
9~96
11~90

Key Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general method for the analysis of the enantiomeric purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • Chiral HPLC column (e.g., Chiralcel® OD-H or equivalent)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) n-hexane:isopropanol. Filter and degas the mobile phase before use.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column temperature to 25 °C.

    • Set the UV detector wavelength to 210 nm.

    • Inject 10 µL of the prepared sample.

    • Record the chromatogram. The two enantiomers will elute at different retention times.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[1]

Chiral HPLC Analysis Workflow:

Chiral HPLC Analysis Workflow Sample_Prep Sample Preparation (1 mg/mL in mobile phase) HPLC_Setup HPLC System Setup (Chiral Column, Mobile Phase) Sample_Prep->HPLC_Setup Injection Inject Sample HPLC_Setup->Injection Separation Enantiomer Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration, ee Calculation) Detection->Data_Analysis

Caption: Workflow for determining enantiomeric excess by chiral HPLC.

Protocol 2: Dynamic Kinetic Resolution (DKR) of Racemic this compound

This protocol describes a general procedure for the conversion of racemic this compound into a single enantiomer of its acetate (B1210297) ester.

Materials:

  • Racemic this compound

  • Ruthenium-based racemization catalyst (e.g., Shvo's catalyst)

  • Immobilized lipase (B570770) (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous toluene

Procedure:

  • To a solution of racemic this compound (1.0 equiv) in anhydrous toluene, add the ruthenium catalyst (e.g., 1-2 mol%).

  • Add the immobilized lipase (e.g., Novozym 435).

  • Add the acyl donor (e.g., vinyl acetate, 1.5 equiv).

  • Stir the mixture at a controlled temperature (e.g., 40-60 °C) and monitor the reaction progress by chiral HPLC.

  • Once the starting material is consumed, filter off the catalyst and the immobilized enzyme.

  • Concentrate the filtrate under reduced pressure to obtain the crude enantioenriched acetate.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC.

Signaling Pathway for Dynamic Kinetic Resolution:

Dynamic Kinetic Resolution Pathway (R)-Alcohol (R)-Alcohol (R)-Acetate (R)-Acetate (R)-Alcohol->(R)-Acetate Lipase (Acylation) (S)-Alcohol (S)-Alcohol Ketone Ketone (S)-Alcohol->Ketone Ru Catalyst (Racemization) Ketone->(R)-Alcohol Ru Catalyst (Racemization)

References

Technical Support Center: Catalyst Poisoning in 1-(4-Bromophenyl)ethanol Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning during the hydrogenation of 1-(4-Bromophenyl)ethanol. Our goal is to equip you with the necessary information to diagnose, prevent, and resolve common issues encountered in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound hydrogenation reaction is sluggish or has stalled completely. What are the likely causes?

A stalled or slow reaction is a primary indicator of catalyst deactivation. The most probable cause is catalyst poisoning. Potential sources of poisons include impurities in the starting material, solvent, or hydrogen gas. Specifically for this reaction, the bromide ion, which can be generated from the hydrodehalogenation of the starting material, is a known poison for palladium catalysts.

Q2: How does the bromide ion poison the palladium catalyst?

Bromide ions can adsorb onto the active sites of the palladium catalyst. This adsorption is often strong and can block the sites required for the hydrogenation of the alcohol functional group. The presence of halide ions can alter the electronic properties of the palladium surface, reducing its catalytic activity.

Q3: Besides bromide, what are other common poisons for palladium catalysts in hydrogenation reactions?

Common catalyst poisons include:

  • Sulfur compounds: Often present in starting materials or solvents, even at ppm levels.

  • Nitrogen compounds: Amines, amides, and other nitrogen-containing functional groups can act as poisons.

  • Carbon monoxide (CO): Can be present as an impurity in the hydrogen gas stream.

  • Heavy metals: Trace amounts of other metals can deactivate the catalyst.

Q4: Can a poisoned palladium catalyst be regenerated?

In many cases, yes. The success of regeneration depends on the nature of the poison and the extent of deactivation.

  • Reversible poisoning: Caused by weakly adsorbed species, which can sometimes be removed by washing the catalyst with a suitable solvent.

  • Irreversible poisoning: Caused by strongly chemisorbed species like sulfur or halides, which may require more aggressive chemical treatment or thermal regeneration. Complete restoration of activity is not always guaranteed.

Q5: How can I prevent catalyst poisoning in my experiments?

Proactive measures are crucial for maintaining catalyst activity:

  • Use high-purity reagents: Ensure your this compound, solvent, and hydrogen gas are of the highest possible purity.

  • Purify starting materials: If impurities are suspected, purify the starting material and solvent before use (e.g., by distillation or passing through a column of activated alumina).

  • Use a guard bed: A pre-reactor column containing a scavenger material can remove potential poisons from the feed stream.

  • Optimize reaction conditions: Lowering the reaction temperature may reduce the rate of poison-forming side reactions, such as hydrodehalogenation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the hydrogenation of this compound.

Problem Possible Cause Diagnostic Check Recommended Solution(s)
Low or no conversion Catalyst Poisoning- Analyze starting materials and solvent for impurities (GC-MS for organic impurities, specific tests for sulfur and halides).- Review the purity specifications of the hydrogen gas.- Purify reactants and solvent.- Use a guard bed.- Consider a more poison-resistant catalyst formulation.
Improper Catalyst Handling/Activation- Review standard operating procedures for catalyst handling and activation.- Ensure the catalyst was not exposed to air or moisture.- Handle the catalyst under an inert atmosphere (glovebox or Schlenk line).- Follow the manufacturer's activation protocol rigorously.
Gradual decrease in reaction rate Progressive Poisoning (e.g., by bromide)- Monitor the reaction progress over time (e.g., by taking aliquots for GC or HPLC analysis).- Analyze the reaction mixture for the presence of bromide ions.- Optimize reaction conditions to minimize hydrodehalogenation (e.g., lower temperature, different solvent).- Add a base to the reaction mixture to scavenge any generated HBr.
Coking/Fouling- Characterize the spent catalyst using Temperature-Programmed Oxidation (TPO) to detect carbonaceous deposits.- Optimize reaction conditions (e.g., lower temperature) to minimize side reactions.- Implement a catalyst regeneration protocol (see Experimental Protocols).
Change in selectivity (e.g., increased hydrodehalogenation) Alteration of Catalyst Surface- Analyze the product mixture for byproducts using GC-MS.- Characterize the fresh and spent catalyst surface (e.g., using XPS or chemisorption).- Modify the catalyst with a selectivity-enhancing agent.- Optimize reaction conditions (e.g., pressure, temperature, solvent).

Data Presentation

The following table provides illustrative data on the effect of bromide concentration on the performance of a 10% Pd/C catalyst in a typical this compound hydrogenation reaction. This data is synthesized based on general trends observed in the literature for similar reactions.

Table 1: Illustrative Impact of Bromide Poisoning on 10% Pd/C Catalyst Performance

Bromide Concentration (ppm)Initial Reaction Rate (mol/L·s)Time to Complete Conversion (hours)Catalyst Activity Loss after 1 Cycle (%)
02.5 x 10⁻³1.5~5%
101.2 x 10⁻³4~30%
504.0 x 10⁻⁴10~65%
100< 1.0 x 10⁻⁵> 24 (incomplete)> 90%

Note: This data is representative and intended for illustrative purposes. Actual results will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Standard Hydrogenation of this compound

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas (high purity)

  • Hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Handling: In an inert atmosphere (glovebox or under a stream of argon), weigh the desired amount of 10% Pd/C catalyst and add it to the hydrogenation reactor.

  • Solvent and Substrate Addition: Add the anhydrous solvent to the reactor, followed by the this compound.

  • System Purge: Seal the reactor and purge the system with an inert gas (e.g., nitrogen) three to five times to remove any residual air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-5 bar).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 25-50°C).

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.

  • Work-up: Once the reaction is complete, vent the hydrogen gas and purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Regeneration of a Halide-Poisoned Palladium Catalyst

Materials:

  • Spent (halide-poisoned) Pd/C catalyst

  • Deionized water

  • Dilute aqueous base solution (e.g., 0.1 M NaOH or Na₂CO₃)

  • Filtration apparatus

  • Vacuum oven

  • Tube furnace

Procedure:

  • Catalyst Recovery and Washing:

    • After the hydrogenation reaction, filter the catalyst from the reaction mixture.

    • Wash the catalyst thoroughly with deionized water to remove any soluble residues.

  • Base Washing:

    • Suspend the catalyst in a dilute aqueous base solution.

    • Stir the suspension at room temperature for 1-2 hours. This helps to displace the adsorbed halide ions from the catalyst surface.

    • Filter the catalyst and wash it with deionized water until the filtrate is neutral.

  • Drying:

    • Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100°C) until a constant weight is achieved.

  • Reduction (Reactivation):

    • Place the dried catalyst in a tube furnace.

    • Heat the catalyst under a flow of a dilute hydrogen/inert gas mixture (e.g., 5-10% H₂ in N₂) at an elevated temperature (e.g., 200-300°C) for 2-4 hours to reduce the palladium oxide species and reactivate the catalyst.

  • Cooling and Storage:

    • Cool the catalyst to room temperature under an inert gas stream.

    • Store the regenerated catalyst under an inert atmosphere until further use.

Visualizations

CatalystPoisoningMechanism cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_products Products Substrate This compound ActiveSite Active Pd Site Substrate->ActiveSite Adsorption Poison Bromide Ion (Br-) Substrate->Poison Hydrodehalogenation (Side Reaction) H2 Hydrogen H2->ActiveSite Adsorption & Dissociation DesiredProduct 1-Phenylethanol ActiveSite->DesiredProduct Poison->ActiveSite Poisoning (Blockage)

Caption: Mechanism of catalyst poisoning in this compound hydrogenation.

TroubleshootingWorkflow Start Reaction Sluggish/Stalled CheckPurity Check Purity of Reactants & Solvent Start->CheckPurity CheckCatalystHandling Review Catalyst Handling & Activation CheckPurity->CheckCatalystHandling Purity OK Purify Purify Starting Materials CheckPurity->Purify Impurities Found AnalyzeByproducts Analyze for Byproducts (e.g., Bromide) CheckCatalystHandling->AnalyzeByproducts Handling OK ImproveHandling Improve Handling Procedures CheckCatalystHandling->ImproveHandling Handling Issues OptimizeConditions Optimize Reaction Conditions AnalyzeByproducts->OptimizeConditions Poisoning Confirmed RegenerateCatalyst Regenerate Catalyst AnalyzeByproducts->RegenerateCatalyst Severe Poisoning End Problem Resolved Purify->End ImproveHandling->End OptimizeConditions->End RegenerateCatalyst->End

Caption: Troubleshooting workflow for catalyst deactivation.

LogicalRelationship cluster_causes Potential Causes cluster_details Specific Issues Symptom Symptom: Low Reaction Rate Poisoning Catalyst Poisoning Symptom->Poisoning Handling Improper Catalyst Handling Symptom->Handling Conditions Suboptimal Reaction Conditions Symptom->Conditions Halides Halide Ions (Br-) Poisoning->Halides Sulfur Sulfur Compounds Poisoning->Sulfur AirExposure Air/Moisture Exposure Handling->AirExposure TempPressure Incorrect Temp/Pressure Conditions->TempPressure

Caption: Logical relationship between symptoms and causes of catalyst deactivation.

Technical Support Center: Reaction Kinetics of 1-(4-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of solvent on the reaction kinetics of 1-(4-Bromophenyl)ethanol.

The solvolysis of this compound is a classic example of a nucleophilic substitution reaction that is highly sensitive to the surrounding solvent environment. Understanding these solvent effects is crucial for controlling reaction rates, product distribution, and for designing efficient synthetic routes. This guide will address common issues encountered during experimental studies of this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction mechanism for the solvolysis of this compound?

A1: The solvolysis of this compound is expected to proceed primarily through a unimolecular nucleophilic substitution (SN1) mechanism. This is due to the formation of a relatively stable secondary benzylic carbocation intermediate upon departure of the hydroxyl group (after protonation) or a suitable leaving group. The stability of this carbocation is enhanced by resonance delocalization of the positive charge into the phenyl ring.

Q2: How does the polarity of the solvent affect the reaction rate?

A2: The rate of an SN1 reaction, such as the solvolysis of this compound, is significantly influenced by the polarity of the solvent. Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at accelerating the reaction.[1][2] This is because they can stabilize the carbocation intermediate and the leaving group through hydrogen bonding and dipole-dipole interactions.[1][2][3] A more polar solvent will lower the energy of the transition state leading to the carbocation, thereby increasing the reaction rate.[1]

Q3: What is the Grunwald-Winstein equation and how is it relevant to this reaction?

A3: The Grunwald-Winstein equation is a linear free-energy relationship that provides a quantitative measure of the effect of the solvent on solvolysis reaction rates.[4] It is expressed as:

log(k/k₀) = mY

where:

  • k is the rate constant of the reaction in a given solvent.

  • k₀ is the rate constant in a reference solvent (typically 80% aqueous ethanol).

  • m is the sensitivity of the substrate to the ionizing power of the solvent.

  • Y is a measure of the ionizing power of the solvent.[4]

For the solvolysis of this compound, a plot of log(k/k₀) against Y for various solvents should yield a straight line with a slope m close to 1, which is characteristic of an SN1 mechanism.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental investigation of the solvent effect on the reaction kinetics of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Reaction rate is too slow to measure accurately. 1. The solvent is not polar enough to facilitate the formation of the carbocation intermediate. 2. The temperature of the reaction is too low. 3. The leaving group is poor (e.g., -OH without acid catalysis).1. Increase the polarity of the solvent system. For example, in aqueous-organic mixtures, increase the proportion of water. 2. Increase the reaction temperature in a controlled manner using a thermostat. Remember that a 10°C increase can roughly double the reaction rate. 3. If starting from the alcohol, ensure the presence of a strong acid catalyst (e.g., H₂SO₄, HCl) to protonate the hydroxyl group and convert it into a better leaving group (H₂O). If using a derivative, ensure a good leaving group (e.g., -Cl, -Br, -OTs) is present.
Reaction rate is too fast to follow with the chosen analytical method. 1. The solvent is excessively polar, leading to a very rapid reaction. 2. The reaction temperature is too high.1. Decrease the polarity of the solvent. For instance, in aqueous-organic mixtures, decrease the proportion of water. 2. Lower the reaction temperature. Consider running the experiment in a constant temperature bath set to a lower temperature.
Poor reproducibility of kinetic data. 1. Inconsistent temperature control. 2. Inaccurate preparation of solvent mixtures. 3. Contamination of reagents or solvents. 4. Inconsistent timing of sample quenching or analysis.1. Use a constant temperature bath to maintain a stable reaction temperature (±0.1°C). 2. Prepare solvent mixtures by carefully measuring volumes or, for higher accuracy, by weight. Ensure thorough mixing. 3. Use high-purity reagents and solvents. Ensure glassware is clean and dry. 4. Standardize the procedure for taking aliquots and quenching the reaction. Use a stopwatch for accurate timing.
Non-linear first-order kinetic plots (ln[A] vs. time). 1. The reaction is not first-order, or there is a competing side reaction (e.g., elimination). 2. The initial concentration of the substrate is too high, leading to changes in solvent properties. 3. The reaction is reversible.1. The solvolysis of secondary benzylic substrates can sometimes have some SN2 character or be accompanied by elimination (E1) reactions. Analyze the product mixture to check for side products. 2. Use a lower initial concentration of the substrate to ensure pseudo-first-order conditions. 3. Check for the accumulation of the leaving group, which could potentially drive the reverse reaction. If possible, use a method that removes the leaving group from the reaction mixture.

Data Presentation

Table 1: Relative Solvolysis Rates of 1-Phenylethyl Chloride in Aqueous Ethanol at 25°C

% Ethanol (v/v)% Water (v/v)Relative Rate Constant (k/k₈₀% EtOH)
90100.18
80201.00
70304.3
604017.5
505068
4060270

Table 2: Relative Solvolysis Rates of 1-Phenylethyl Chloride in Aqueous Acetone at 25°C

% Acetone (v/v)% Water (v/v)Relative Rate Constant (k/k₈₀% EtOH)
90100.057
80200.44
70301.9
60407.6
505028

Note: The data in these tables are illustrative and based on typical trends for the solvolysis of secondary benzylic halides. Actual experimental values may vary.

Experimental Protocols

General Protocol for Monitoring Solvolysis Kinetics by Titration

This protocol describes a common method for determining the rate of solvolysis by titrating the acid produced during the reaction.

Materials:

  • This compound or a suitable derivative (e.g., 1-(4-bromophenyl)ethyl chloride)

  • A series of aqueous-organic solvent mixtures (e.g., ethanol-water, acetone-water) of varying compositions

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)

  • Acid-base indicator (e.g., bromothymol blue or phenolphthalein)

  • Constant temperature bath

  • Burette, pipettes, volumetric flasks, and Erlenmeyer flasks

  • Stopwatch

Procedure:

  • Solvent Preparation: Prepare the desired aqueous-organic solvent mixtures by accurately measuring the volumes of the organic solvent and deionized water.

  • Reaction Setup: Place a known volume (e.g., 50.0 mL) of the solvent mixture into an Erlenmeyer flask and allow it to equilibrate to the desired temperature in the constant temperature bath.

  • Initiation of Reaction: Accurately weigh a small amount of this compound derivative and dissolve it in a small volume of the organic solvent. At time t=0, inject this solution into the temperature-equilibrated solvent mixture in the Erlenmeyer flask and start the stopwatch.

  • Titration:

    • Aliquot Method: At recorded time intervals, withdraw a known volume (e.g., 5.0 mL) of the reaction mixture and quench the reaction by adding it to a flask containing a solvent in which the reaction is very slow (e.g., cold acetone). Add a few drops of indicator and titrate the produced acid with the standardized NaOH solution to the endpoint.

    • In-situ Method: Add a known, small amount of the standardized NaOH solution and a few drops of indicator to the reaction flask before adding the substrate. Record the time it takes for the indicator to change color, signifying the neutralization of the added base. Immediately add another known aliquot of NaOH and record the time for the next color change.

  • Infinity Titration: To determine the concentration of acid produced upon complete reaction, an "infinity" sample is prepared. A separate aliquot of the reaction mixture is heated in a sealed container to drive the reaction to completion, then cooled and titrated.

  • Data Analysis: The concentration of the substrate remaining at each time point can be calculated from the amount of acid produced. A plot of ln([Substrate]) versus time should yield a straight line with a slope equal to -k, where k is the first-order rate constant.

Visualizations

Logical Relationship of Factors Affecting SN1 Reaction Rate

The following diagram illustrates the key factors that influence the rate of an SN1 reaction, such as the solvolysis of this compound.

SN1_Factors cluster_substrate Substrate Structure cluster_solvent Solvent Properties cluster_leaving_group Leaving Group Carbocation Carbocation Stability (Secondary Benzylic) Reaction_Rate S_N1 Reaction Rate Carbocation->Reaction_Rate Increases Rate Polarity Polarity (e.g., Dielectric Constant) Polarity->Reaction_Rate Increases Rate Protic Protic Nature (Hydrogen Bonding) Protic->Reaction_Rate Increases Rate LG_Ability Leaving Group Ability (Weak Base) LG_Ability->Reaction_Rate Increases Rate

Caption: Factors influencing the rate of an SN1 reaction.

Experimental Workflow for Kinetic Analysis

This diagram outlines the general workflow for a kinetic study of the solvolysis of this compound.

Experimental_Workflow A Prepare Solvent Mixtures B Equilibrate Solvent to Temperature A->B C Initiate Reaction (t=0) B->C D Monitor Reaction Progress (e.g., Titration, Spectroscopy) C->D E Collect Data at Timed Intervals D->E G Calculate Rate Constant (k) E->G F Determine Infinity Point F->G H Analyze Data (e.g., Grunwald-Winstein Plot) G->H

Caption: General workflow for a solvolysis kinetics experiment.

References

Technical Support Center: Synthesis of 1-(4-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Bromophenyl)ethanol, a key intermediate in pharmaceutical and organic synthesis.[1] This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for synthesizing this compound are the reduction of 4-bromoacetophenone and the Grignard reaction.

  • Reduction of 4-bromoacetophenone: This method typically employs a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol (B129727) or ethanol (B145695) to convert the ketone to the corresponding secondary alcohol.[2][3]

  • Grignard Reaction: This approach involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with 4-bromobenzaldehyde (B125591).[4][5] This reaction forms a new carbon-carbon bond and, after an acidic workup, yields the desired secondary alcohol.[4][5]

Q2: How can I purify the crude this compound after the work-up procedure?

A2: The crude product can be purified using several standard laboratory techniques:

  • Recrystallization: This is a highly effective method for purifying solid organic compounds.[6] A suitable solvent is one that dissolves the compound well at high temperatures but poorly at room temperature. Ethanol or a mixture of ethanol and water are often good choices for this compound.[6][7]

  • Column Chromatography: For separating the product from impurities with different polarities, column chromatography on silica (B1680970) gel is a common method.[7] A solvent system such as ethyl acetate (B1210297) in hexanes can be used to elute the product.[8]

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification.[9]

Q3: What are the expected yields and purity for the synthesis of this compound?

A3: The yield and purity can vary depending on the chosen synthetic method and the optimization of reaction and work-up conditions. With careful execution, high yields and purity are achievable. For instance, one optimized procedure using p-bromobenzaldehyde as the starting material reports a yield of over 98% and a purity greater than 98.5%.[7]

Troubleshooting Guides

Sodium Borohydride Reduction of 4-Bromoacetophenone
Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Yield Incomplete reaction.- Ensure an adequate excess of NaBH₄ is used. - Increase the reaction time or gently warm the reaction mixture. - Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]
Decomposition of NaBH₄.- Use fresh, high-quality sodium borohydride. - Perform the reaction at a controlled, low temperature (e.g., 0 °C) to minimize decomposition in protic solvents.[2]
Presence of Unreacted Starting Material (4-bromoacetophenone) Insufficient reducing agent.- Add more NaBH₄ in portions and continue to monitor the reaction by TLC.
Short reaction time.- Extend the reaction time to allow for complete conversion.
Formation of an Emulsion During Aqueous Work-up Presence of insoluble boron salts.- Add a saturated solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction and help break up the emulsion. - For persistent emulsions, stirring with an aqueous solution of Rochelle's salt (sodium potassium tartrate) can be effective.[11] - Adding brine (saturated NaCl solution) can also help to break emulsions.[12]
Product Contaminated with Boron-containing Byproducts Incomplete removal of boron salts during work-up.- After quenching, ensure the pH is adjusted to be acidic to hydrolyze any remaining borates. - Perform multiple extractions with an appropriate organic solvent. - Wash the combined organic layers thoroughly with water and then brine. - To remove boric acid, the crude product can be dissolved in methanol and the solvent evaporated under reduced pressure; this process can be repeated as trimethyl borate (B1201080) is volatile.[11][13]
Grignard Reaction with 4-Bromobenzaldehyde
Issue Possible Cause(s) Troubleshooting Steps
Grignard Reagent Fails to Form (No reaction initiation) Inactive magnesium surface due to an oxide layer.- Use fresh, high-quality magnesium turnings. - Activate the magnesium by gently crushing it with a mortar and pestle before the reaction. - Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction.[14][15]
Presence of moisture in glassware or solvents.- Rigorously dry all glassware in an oven before use and allow it to cool under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.[4][14]
Low Yield of this compound Grignard reagent was quenched by moisture or acidic protons.- Ensure all reagents are anhydrous and that the 4-bromobenzaldehyde is free of acidic impurities.[14]
Formation of side products (e.g., Wurtz coupling product, biphenyl).- Add the alkyl or aryl halide dropwise to the magnesium suspension to maintain a low concentration and minimize coupling.[4] - Ensure the reaction temperature is controlled.
Formation of a Thick Precipitate During Work-up Formation of magnesium salts (e.g., magnesium hydroxide).- This is normal. Add a sufficient amount of a dilute acid (e.g., HCl or H₂SO₄) or a saturated aqueous solution of NH₄Cl to dissolve the salts.[4]
Emulsion Formation During Extraction Presence of finely divided magnesium salts.- Add more of the aqueous acid solution to fully dissolve the salts. - Add brine to the separatory funnel. - If the emulsion persists, filtration through a pad of Celite may be necessary, although this can sometimes lead to yield loss.[12]

Quantitative Data Summary

ParameterSodium Borohydride ReductionGrignard Reaction
Starting Material 4-Bromoacetophenone4-Bromobenzaldehyde & Methyl Halide
Typical Reagents NaBH₄, Methanol/EthanolMg, Methyl Bromide/Iodide, Anhydrous Ether/THF
Reaction Temperature 0 °C to Room Temperature0 °C to Reflux
Typical Reaction Time 1 - 4 hours1 - 3 hours
Reported Yield 80-95%>98% (optimized)[7]
Reported Purity >98%>98.5% (optimized)[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
  • Reaction Setup: In a round-bottom flask, dissolve 4-bromoacetophenone in methanol (or ethanol) and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until the effervescence ceases.

  • Solvent Removal: Remove the organic solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash them sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Grignard Reaction
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings. Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium. Add a solution of methyl bromide or methyl iodide in the anhydrous solvent dropwise from the dropping funnel to initiate the reaction. Once initiated, add the remaining halide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve 4-bromobenzaldehyde in the anhydrous solvent and add it dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash them with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Starting Materials reduction Sodium Borohydride Reduction start->reduction 4-Bromoacetophenone, NaBH4, Solvent grignard Grignard Reaction start->grignard 4-Bromobenzaldehyde, Mg, MeX, Solvent reaction_mixture Crude Reaction Mixture reduction->reaction_mixture grignard->reaction_mixture quench Quenching (e.g., aq. NH4Cl) reaction_mixture->quench extraction Solvent Extraction quench->extraction washing Washing (Water, Brine) extraction->washing drying Drying (e.g., Na2SO4) washing->drying concentration Solvent Removal (Rotovap) drying->concentration crude_product Crude Product concentration->crude_product recrystallization Recrystallization crude_product->recrystallization column_chrom Column Chromatography crude_product->column_chrom pure_product Pure this compound recrystallization->pure_product column_chrom->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 1-(4-Bromophenyl)ethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is a critical determinant of the final product's quality, safety, and efficacy.[1] 1-(4-Bromophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceuticals.[2] This guide provides an objective comparison of the principal analytical methods for assessing its purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The information presented, including experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their needs.

Orthogonal Approaches for Comprehensive Purity Profiling

HPLC, GC-MS, and NMR are considered orthogonal techniques, meaning they rely on different physicochemical principles for analysis.[3] Employing a combination of these methods provides a more robust and comprehensive purity assessment than a single technique alone. HPLC is highly effective for separating complex mixtures and quantifying trace impurities, while GC-MS offers exceptional sensitivity and specificity for volatile compounds and impurities.[4][5] Quantitative NMR (qNMR) provides structural information and can determine purity against a certified internal standard without the need for a specific reference standard of the analyte itself.[3][6]

Quantitative Data Comparison

The selection of an analytical method often depends on factors such as the nature of the expected impurities, the required level of sensitivity, and the desired quantitative accuracy. The following table summarizes typical performance metrics for the purity assessment of this compound and similar compounds using HPLC, GC-MS, and qNMR.

ParameterHPLC with UV DetectionGC-MSQuantitative ¹H NMR (qNMR)
Typical Purity Assay >99.5%>99.5%>99.0% (with internal standard)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL for impurities[7][8]pg to low ng range for impurities[9]~0.1% for impurities[6]
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL for impurities[8][10]ng range for impurities[11]~0.5% for impurities[6]
Accuracy 98-102% recovery[12]High, dependent on calibrationHigh, direct measurement
Precision (RSD) <2%[13]<5%<1%[14]
Chiral Separation Yes, with chiral column[15]Yes, with chiral columnYes, with chiral derivatizing agent[16]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound using HPLC, GC-MS, and NMR.

High-Performance Liquid Chromatography (HPLC) for Achiral and Chiral Purity

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks, pipettes, and syringe filters (0.45 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • For chiral analysis: n-Hexane, Ethanol, Trifluoroacetic acid (TFA), Isopropylamine

Achiral Purity Analysis (Reversed-Phase):

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile and Water (gradient or isocratic, e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution before injection.

Chiral Purity Analysis (Normal Phase): [15]

  • Column: Chiral stationary phase, e.g., (R,R) Whelk-O1, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: n-Hexane:Ethanol:TFA:Isopropylamine (e.g., 95:5:0.1:0.025 v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a racemic standard and the sample at a concentration of approximately 1 mg/mL in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • GC system coupled to a Mass Spectrometer (MS)

  • Headspace autosampler (optional, for volatile impurities)

GC Conditions:

  • Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • Injection Mode: Split (e.g., 50:1)

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.

Quantitative ¹H NMR (qNMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • High-precision NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal Standard (IS) of known purity (e.g., maleic acid, 1,4-dinitrobenzene)

Procedure:

  • Accurately weigh about 10-20 mg of this compound and a similar, accurately weighed amount of the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualizing the Analytical Workflow

To aid in understanding the logical flow of each analytical process, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh & Dissolve Sample filter Filter Solution (0.45 µm) prep_sample->filter prep_std Prepare Standard/Racemate prep_std->filter hplc Inject into HPLC filter->hplc separation Chromatographic Separation hplc->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area) integration->calculation GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sample Weigh & Dissolve Sample in Volatile Solvent injection Inject into GC prep_sample->injection separation Separation on Capillary Column injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection tic Total Ion Chromatogram detection->tic mass_spectra Mass Spectra of Peaks tic->mass_spectra identification Impurity Identification (Library Search) mass_spectra->identification quantification Quantification (with standards) mass_spectra->quantification qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity integrate->calculate

References

A Comparative Guide to Chiral HPLC Methods for 1-(4-Bromophenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of 1-(4-bromophenyl)ethanol is a critical analytical challenge in the pharmaceutical industry, where the stereochemistry of a molecule can profoundly influence its pharmacological activity. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for resolving enantiomers of such chiral alcohols. This guide provides an objective comparison of various chiral HPLC methods, supported by experimental data, to assist researchers in selecting and optimizing their separation strategies.

Performance Comparison of Chiral HPLC Methods

The successful separation of this compound enantiomers is highly dependent on the choice of the chiral stationary phase and the mobile phase composition. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability for this class of compounds. The following table summarizes the performance of different methods.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time (min) (Enantiomer 1 / Enantiomer 2)Resolution (Rs)
Chiralcel ODn-Hexane / 2-Propanol (95:5, v/v)0.52520.53 (S) / 22.30 (R)[1]> 1.5 (Calculated)
Chiralcel OD-Hn-Hexane / Isopropanol (B130326) (95:5, v/v)1.0259.0 (S) / Not SpecifiedNot Specified[2]
Chiralcel OD-Hn-Hexane / Isopropanol (90:10, v/v)1.0AmbientNot SpecifiedNot Specified[3]
Chiralcel ODn-Hexane / 2-Propanol (97:3, v/v)0.52532.10 (S) / 35.88 (R)[1]> 1.5 (Calculated)
(R, R) Whelk-O1n-Hexane / Ethanol / TFA / Isopropyl amine (95:5:0.1:0.025, v/v/v/v)Not SpecifiedNot Specified18.0 (R) / 22.5 (S)> 2.5[4]

Note: The resolution for the Chiralcel OD methods was calculated based on the provided retention times and estimated peak widths. The elution order of enantiomers can vary depending on the specific chiral stationary phase and mobile phase conditions.

In-Depth Look at Chromatographic Parameters

Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs, particularly cellulose and amylose derivatives like Chiralcel OD and Chiralpak AD, are frequently effective for separating aromatic alcohols such as this compound.[5] These CSPs provide a chiral environment through a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which allows for differential binding of the enantiomers. Pirkle-type CSPs, such as the (R, R) Whelk-O1, which function on a π-acceptor/π-donor mechanism, have also been shown to provide excellent resolution for similar compounds.[4][6]

Mobile Phase Composition

For normal-phase chromatography, a mixture of a non-polar solvent like n-hexane or heptane (B126788) with an alcohol modifier (e.g., isopropanol or ethanol) is a common starting point.[5] The percentage of the alcohol modifier is a critical parameter; a lower concentration generally leads to longer retention times and can improve resolution.[5] The choice of the alcohol modifier itself can also significantly impact selectivity.[3] The addition of small amounts of acidic or basic additives, such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), can improve peak shape and resolution, particularly for analytes with acidic or basic functional groups.[7]

Temperature

Column temperature can influence the thermodynamics of the chiral recognition process.[5] Lowering the temperature often enhances separation by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[5] However, optimizing the temperature by testing a range (e.g., 15°C, 25°C, 40°C) is recommended as the effect can be compound-dependent.[5]

Experimental Protocols

Below are detailed experimental methodologies for the cited separation of this compound enantiomers.

Method 1: Chiralcel OD
  • Column: Chiralcel OD (250 x 4.6 mm, 10 µm)

  • Mobile Phase: n-Hexane / 2-Propanol (95:5, v/v)[1]

  • Flow Rate: 0.5 mL/min[1]

  • Column Temperature: 25 °C[1]

  • Detection: UV, wavelength not specified

  • Sample Preparation: The sample was dissolved in the mobile phase.

Method 2: (R, R) Whelk-O1
  • Column: (R, R) Whelk-O1 (250 x 4.6 mm, 5 µm)[4]

  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic acid (TFA) / Isopropyl amine (95:5:0.1:0.025, v/v/v/v)[4]

  • Detection: UV at 225 nm[4]

  • Injection Volume: 10 µL[4]

  • Sample Preparation: The sample was dissolved in a diluent of Ethanol:TFA (100:1) to a concentration of 1.0 mg/mL.[4]

Experimental Workflow

A systematic approach is crucial for developing a robust chiral HPLC method. The following diagram illustrates a general workflow for method development and optimization.

Chiral_HPLC_Workflow cluster_0 Method Development cluster_1 Method Optimization Analyte This compound Racemic Mixture Screen_CSP Screen Chiral Stationary Phases (e.g., Polysaccharide, Pirkle) Analyte->Screen_CSP Select CSP Type Screen_MP Screen Mobile Phases (Normal Phase, Reversed Phase, Polar Organic) Screen_CSP->Screen_MP Select Mobile Phase Mode Initial_Conditions Select Initial Conditions (Isocratic Elution) Screen_MP->Initial_Conditions Define Starting Parameters Optimize_MP Optimize Mobile Phase - Modifier Percentage - Additives (Acidic/Basic) Initial_Conditions->Optimize_MP Optimize_Temp Optimize Column Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Validation Method Validation (Resolution, Linearity, Accuracy, Precision) Optimize_Flow->Validation

Caption: General workflow for chiral HPLC method development.

References

Determining the Absolute Configuration of 1-(4-Bromophenyl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of the absolute configuration of stereocenters is a critical step in the development of chiral drugs, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of common analytical techniques for assigning the absolute configuration of 1-(4-Bromophenyl)ethanol, a chiral secondary alcohol and a common building block in organic synthesis. We present a comparison of key methods, their underlying principles, and supporting experimental data to aid researchers in selecting the most appropriate technique for their needs.

Comparative Analysis of Analytical Methods

The selection of a method for determining absolute configuration depends on several factors, including the nature of the sample, its purity, the availability of instrumentation, and the need for derivatization. Below is a summary of the most widely used techniques, with a focus on their application to this compound.

MethodPrincipleSample RequirementsAdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. The absolute configuration is determined by anomalous dispersion effects, often requiring the presence of a heavy atom.Single crystal of high quality.Unambiguous and definitive determination of absolute configuration. Provides a complete 3D structure.Crystal growth can be a significant bottleneck. Not suitable for non-crystalline or oily samples.
NMR Spectroscopy (with Chiral Derivatizing Agents) The chiral molecule is reacted with a chiral derivatizing agent (CDA) to form diastereomers. The different spatial environments of the nuclei in the diastereomers lead to distinct chemical shifts in the NMR spectrum, which can be analyzed to deduce the absolute configuration.Soluble sample, high purity.High sensitivity and requires only a small amount of sample. Can be applied to a wide range of functional groups. Mosher's method is a well-established and reliable technique.Requires chemical derivatization, which can sometimes be challenging or lead to side reactions. The interpretation of spectra can be complex.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is compared with a theoretically predicted spectrum of a known absolute configuration.Soluble sample, high purity.Non-destructive method. Applicable to a wide range of molecules in solution.Requires quantum chemical calculations for spectral prediction, which can be computationally intensive. The accuracy of the prediction depends on the computational level.
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore. The experimental ECD spectrum is compared with a theoretically predicted spectrum.Soluble sample with a chromophore near the stereocenter.High sensitivity. Requires a small amount of sample.Requires a chromophore for the molecule to be ECD active. The interpretation can be complex, especially for flexible molecules.

Experimental Protocols

Determination of Absolute Configuration by Mosher's Method (NMR Spectroscopy)

This protocol describes the derivatization of (R)- and (S)-1-(4-Bromophenyl)ethanol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) and subsequent ¹H NMR analysis.

Materials:

  • (R)- and (S)-1-(4-Bromophenyl)ethanol

  • (R)- and (S)-MTPA-Cl (Mosher's acid chloride)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes

  • Standard glassware for organic synthesis

Procedure:

  • Esterification:

    • To a solution of this compound (1.0 equiv.) and DMAP (0.1 equiv.) in anhydrous DCM, add (R)-MTPA-Cl (1.2 equiv.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting diastereomeric ester by flash column chromatography.

    • Repeat the procedure using (S)-MTPA-Cl.

  • ¹H NMR Analysis:

    • Dissolve the purified (R)-MTPA ester of the alcohol in CDCl₃.

    • Acquire a high-resolution ¹H NMR spectrum.

    • Assign the proton signals, particularly those of the methyl group and the methine proton adjacent to the stereocenter.

    • Repeat the analysis for the (S)-MTPA ester.

  • Data Interpretation:

    • Compare the chemical shifts (Δδ = δS - δR) of the protons in the two diastereomeric esters.

    • For the (R)-MTPA ester of a secondary alcohol with the (S)-configuration, the protons on one side of the MTPA plane will be shielded (lower δ), and those on the other side will be deshielded (higher δ). The opposite is true for the (S)-MTPA ester.

    • By analyzing the sign of the Δδ values for protons on either side of the MTPA plane, the absolute configuration of the alcohol can be determined.

Determination of Absolute Configuration by X-ray Crystallography

Procedure:

  • Crystal Growth:

    • Dissolve the enantiomerically pure this compound in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate, methanol, ethanol).

    • Slowly evaporate the solvent at room temperature or use other crystallization techniques like vapor diffusion or cooling crystallization to obtain single crystals of suitable size and quality for X-ray diffraction.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Collect diffraction data at a low temperature (e.g., 100 K) using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the collected data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the diffraction data.

  • Absolute Configuration Determination:

    • During the final stages of refinement, determine the absolute configuration by calculating the Flack parameter. A value close to 0 for one enantiomer and close to 1 for the other confirms the correct absolute configuration assignment. The presence of the heavy bromine atom facilitates a reliable determination of the Flack parameter.

Visualizing the Workflow: Mosher's Method

The following diagram illustrates the logical workflow for determining the absolute configuration of this compound using Mosher's method.

Mosher_Method_Workflow cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis & Interpretation start Chiral Alcohol (this compound) r_ester (R)-MTPA Ester (Diastereomer 1) start->r_ester Esterification s_ester (S)-MTPA Ester (Diastereomer 2) start->s_ester Esterification r_mtpa (R)-MTPA-Cl r_mtpa->r_ester s_mtpa (S)-MTPA-Cl s_mtpa->s_ester nmr_r ¹H NMR of (R)-MTPA Ester r_ester->nmr_r nmr_s ¹H NMR of (S)-MTPA Ester s_ester->nmr_s compare Compare Chemical Shifts (Δδ = δS - δR) nmr_r->compare nmr_s->compare config Absolute Configuration Determined compare->config

A Comparative Guide to Catalytic Systems for the Synthesis of Chiral 1-(4-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure forms of 1-(4-Bromophenyl)ethanol are crucial chiral building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The production of single-enantiomer compounds is paramount, as the desired therapeutic effect is often associated with only one enantiomer, while the other may be inactive or cause adverse effects. Consequently, the development of efficient and highly selective catalytic systems for the synthesis of (R)- or (S)-1-(4-Bromophenyl)ethanol is a significant area of research.

This guide provides an objective comparison of prominent catalytic systems for the synthesis of this compound, focusing on asymmetric transfer hydrogenation and biocatalytic methods. The performance of each system is evaluated based on key metrics such as chemical yield, enantiomeric excess (e.e.), and reaction conditions, supported by experimental data from peer-reviewed literature.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of three distinct catalytic systems for the enantioselective synthesis of this compound. These systems represent two major strategies: the direct asymmetric reduction of the prochiral ketone (4-bromoacetophenone) and the kinetic resolution of the racemic alcohol.

Catalytic System Catalyst Strategy Substrate Yield / Conversion e.e. (%) Product Enantiomer Time (h) Temp. (°C) Catalyst Loading
Ruthenium-Catalyzed ATH [(p-cymene)Ru(II)((S,S)-TsDPEN)]Asymmetric Transfer Hydrogenation4-Bromoacetophenone98% (Yield)98%(S)4401 mol%
Biocatalytic Reduction Rhodococcus ruber ADH (recombinant)Asymmetric Reduction4-Bromoacetophenone>99.9% (Conversion)>99.9%(S)12305 U/mL
Biocatalytic Resolution Candida cylindracea Lipase (B570770)Kinetic Resolution(±)-1-(4-Bromophenyl)ethanol45% (Conversion)80%(R)14028100 mg / 0.5 mmol substrate

Experimental Protocols

Detailed methodologies for the catalytic systems are provided below to allow for replication and evaluation.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol describes the asymmetric reduction of 4-bromoacetophenone using a well-defined Noyori-type ruthenium catalyst.

Catalyst System: [(p-cymene)Ru(II)Cl((S,S)-N-p-tosyl-1,2-diphenylethylenediamine)] ([(p-cymene)Ru(II)((S,S)-TsDPEN)])

Procedure:

  • A mixture of 4-bromoacetophenone (0.25 mmol, 1.0 equiv.) and the catalyst [(p-cymene)Ru(II)((S,S)-TsDPEN)] (0.0025 mmol, 0.01 equiv., 1 mol%) is prepared in a reaction vessel.

  • A 5:2 azeotropic mixture of formic acid and triethylamine (B128534) (HCOOH/NEt₃, 1.0 mL) is added as the hydrogen source and solvent.

  • The reaction mixture is stirred at 40°C for 4 hours.

  • Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate (B1210297).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography to yield (S)-1-(4-Bromophenyl)ethanol.

  • Yield and enantiomeric excess are determined by chiral High-Performance Liquid Chromatography (HPLC).

Biocatalytic Asymmetric Reduction with Alcohol Dehydrogenase (ADH)

This method utilizes a recombinant whole-cell biocatalyst expressing a highly selective alcohol dehydrogenase for the reduction of 4-bromoacetophenone.

Catalyst System: Recombinant E. coli expressing Rhodococcus ruber ADH (RrADH) and Glucose Dehydrogenase (GDH) for cofactor regeneration.

Procedure:

  • In a reaction vessel, 4-bromoacetophenone (10 mM) is suspended in a phosphate (B84403) buffer solution (100 mM, pH 7.0).

  • Glucose (15 mM) is added as the substrate for the cofactor regeneration system.

  • The coenzyme NADP⁺ is added to a final concentration of 0.1 mM.

  • The reaction is initiated by adding the recombinant whole-cell catalyst (containing RrADH and GDH) to the mixture.

  • The reaction is conducted at 30°C with shaking (e.g., 200 rpm) for 12 hours.

  • The reaction progress is monitored by HPLC or Gas Chromatography (GC).

  • After completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic phase is dried and concentrated to obtain (S)-1-(4-Bromophenyl)ethanol.

  • Conversion and enantiomeric excess are determined by chiral GC analysis.

Biocatalytic Kinetic Resolution with Lipase

This protocol describes the separation of a racemic mixture of this compound using lipase-catalyzed enantioselective acylation.

Catalyst System: Candida cylindracea Lipase

Procedure:

  • Racemic this compound (0.5 mmol) is dissolved in a suitable organic solvent (e.g., 2.5 mL of n-hexane).

  • Vinyl acetate (1.5 mmol, 3 equiv.) is added to the solution as the acylating agent.

  • The reaction is started by the addition of Candida cylindracea lipase powder (100 mg).

  • The suspension is incubated at 28°C with gentle shaking.

  • The reaction is monitored over time by taking aliquots and analyzing them by chiral GC to determine conversion and the enantiomeric excess of the unreacted alcohol.

  • After 140 hours (to reach approximately 45% conversion), the enzyme is filtered off.

  • The solvent and excess acylating agent are removed under reduced pressure.

  • The resulting mixture of (R)-1-(4-Bromophenyl)ethanol and (S)-1-(4-Bromophenyl)ethyl acetate is separated by column chromatography to isolate the enantioenriched (R)-alcohol.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the asymmetric synthesis of this compound from its corresponding ketone, a process central to the Ruthenium-catalyzed and ADH-based methods described.

G cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up & Purification cluster_analysis Analysis S Substrate (4-Bromoacetophenone) Mix Mixing & Incubation (Controlled Temperature & Time) S->Mix Cat Chiral Catalyst (e.g., Ru-complex or ADH) Cat->Mix HS Hydrogen Source (e.g., HCOOH/NEt3 or Glucose/NADPH) HS->Mix Solv Solvent (e.g., HCOOH/NEt3 or Buffer) Solv->Mix Quench Quenching & Extraction Mix->Quench Reaction Completion Purify Column Chromatography Quench->Purify Prod Final Product ((S)-1-(4-Bromophenyl)ethanol) Purify->Prod Analysis Yield & e.e. Determination (Chiral HPLC/GC) Prod->Analysis

Caption: Generalized workflow for asymmetric ketone reduction.

Comparative Reactivity Analysis: 1-(4-Bromophenyl)ethanol vs. 1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the relative reactivity of 1-(4-Bromophenyl)ethanol and 1-phenylethanol (B42297) in common organic transformations, supported by experimental data and mechanistic insights.

The substitution of a hydrogen atom with a bromine at the para-position of the phenyl ring in 1-phenylethanol significantly influences its chemical reactivity. This guide provides a comprehensive comparison of the reactivity of this compound and 1-phenylethanol, focusing on oxidation, a widely utilized transformation in organic synthesis. The analysis is supported by quantitative kinetic data and detailed experimental protocols to assist researchers in predicting reaction outcomes and optimizing conditions.

Executive Summary of Reactivity

Experimental evidence demonstrates that 1-phenylethanol is more reactive than this compound in oxidation reactions. The presence of the electron-withdrawing bromine atom at the para-position deactivates the aromatic ring, thereby reducing the rate of reactions that involve the formation of an electron-deficient transition state at the benzylic position.

Data Presentation: Oxidation Kinetics

The following table summarizes the second-order rate constants (k₂) for the oxidation of 1-phenylethanol and its para-substituted derivatives with potassium dichromate in an aqueous acetic acid medium. The data clearly illustrates the impact of the para-substituent on the reaction rate.

CompoundSubstituent (para)k₂ x 10³ (dm³ mol⁻¹ s⁻¹)Relative Rate (to 1-phenylethanol)
1-Phenylethanol-H6.741.00
This compound-BrSlower than 1-phenylethanol*< 1.00

Theoretical Framework: The Hammett Equation

The observed differences in reactivity can be quantitatively described by the Hammett equation, which relates the reaction rate of a substituted aromatic compound to the electronic properties of the substituent. The equation is given by:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant (1-phenylethanol).

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.

For the oxidation of substituted 1-phenylethanols with potassium dichromate, a negative ρ value is observed[1]. This indicates that the reaction is facilitated by electron-donating groups and retarded by electron-withdrawing groups. The electron-withdrawing nature of the bromine atom (positive σ value) leads to a slower reaction rate for this compound compared to 1-phenylethanol.

Experimental Protocols

This section provides a detailed methodology for a representative oxidation reaction, allowing for the replication and extension of the comparative analysis.

Kinetic Study of the Oxidation of 1-Phenylethanol and this compound with Potassium Dichromate

Materials:

  • 1-Phenylethanol

  • This compound

  • Potassium dichromate (K₂Cr₂O₇)

  • Sulphuric acid (H₂SO₄)

  • Acetic acid (glacial)

  • Potassium iodide (KI)

  • Sodium thiosulphate (Na₂S₂O₃) solution (standardized)

  • Starch indicator solution

  • Distilled water

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare stock solutions of 1-phenylethanol and this compound of known concentrations in glacial acetic acid.

    • Prepare a stock solution of potassium dichromate of known concentration in distilled water.

    • Prepare a solution of sulphuric acid of the desired concentration in aqueous acetic acid.

  • Reaction Setup:

    • The reactions are carried out under pseudo-first-order conditions, with the alcohol in large excess over the oxidant (potassium dichromate)[1].

    • In a thermostated reaction vessel, pipette a known volume of the alcohol solution and the sulphuric acid/acetic acid mixture. Allow the mixture to reach thermal equilibrium.

  • Initiation and Monitoring of the Reaction:

    • Initiate the reaction by adding a known volume of the thermostated potassium dichromate solution.

    • The progress of the reaction is followed by monitoring the disappearance of the oxidant, Cr(VI). This is achieved by quenching aliquots of the reaction mixture at different time intervals and determining the concentration of unreacted Cr(VI) iodometrically[1].

    • To quench the reaction, transfer a measured aliquot of the reaction mixture into a flask containing an excess of potassium iodide solution. The unreacted Cr(VI) oxidizes the iodide to iodine.

    • Titrate the liberated iodine with a standardized sodium thiosulphate solution using starch as an indicator.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) is determined from the slope of the linear plot of log[Cr(VI)] versus time.

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the alcohol.

Mandatory Visualizations

Reaction Mechanism Pathway

G Oxidation of Substituted Phenylethanols with Chromic Acid cluster_intermediates Intermediates Alcohol R-CH(OH)-Ph-X Chromate_Ester R-CH(O-CrO3H)-Ph-X Alcohol->Chromate_Ester Esterification Chromic_Acid H2CrO4 Transition_State [Transition State] (Electron Deficient) Chromate_Ester->Transition_State Rate-determining step (C-H bond cleavage) Ketone R-C(=O)-Ph-X Transition_State->Ketone Product Formation Cr_IV H2CrO3 Transition_State->Cr_IV

Caption: Mechanism of benzylic alcohol oxidation by chromic acid.

Experimental Workflow Diagram

G Kinetic Experiment Workflow Start Start Prepare_Solutions Prepare Stock Solutions (Alcohols, K2Cr2O7, H2SO4) Start->Prepare_Solutions Thermostat_Reactants Thermostat Reactant Mixtures Prepare_Solutions->Thermostat_Reactants Initiate_Reaction Initiate Reaction by Adding K2Cr2O7 Thermostat_Reactants->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (Iodometric Titration) Initiate_Reaction->Monitor_Reaction Data_Analysis Calculate Rate Constants (k_obs and k2) Monitor_Reaction->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the kinetic analysis of alcohol oxidation.

Logical Relationship of Reactivity

G Substituent Effect on Reactivity cluster_bromo This compound cluster_phenyl 1-Phenylethanol Substituent para-Substituent (X) Electronic_Effect Electronic Effect Substituent->Electronic_Effect Reactivity Reactivity in Oxidation Electronic_Effect->Reactivity Bromo X = Br Electron_Withdrawing Electron-Withdrawing (Inductive & Resonance) Bromo->Electron_Withdrawing Decreased_Reactivity Decreased Reactivity Electron_Withdrawing->Decreased_Reactivity Hydrogen X = H Neutral Reference Hydrogen->Neutral Baseline_Reactivity Baseline Reactivity Neutral->Baseline_Reactivity

Caption: Influence of the bromo substituent on reactivity.

References

Comparative Study of 1-(4-Halophenyl)ethanol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the synthesis, biological activities, and structure-activity relationships of 1-(4-halophenyl)ethanol derivatives, providing researchers, scientists, and drug development professionals with critical data for advancing new therapeutic agents.

This guide offers a comprehensive analysis of 1-(4-halophenyl)ethanol derivatives, where the halogen substituent is varied (Fluoro, Chloro, Bromo, Iodo). While direct comparative studies on the biological activities of this specific series are not extensively available in the public domain, this guide synthesizes existing data on their synthesis and the biological activities of structurally related halophenyl compounds to provide valuable insights into their potential as antimicrobial and anticancer agents.

Synthesis of 1-(4-Halophenyl)ethanol Derivatives

The primary route for synthesizing 1-(4-halophenyl)ethanol derivatives is the reduction of the corresponding 4'-haloacetophenone. Several methods have been successfully employed, each with distinct advantages.

Table 1: Comparison of Synthetic Methods for 1-(4-Halophenyl)ethanol Derivatives

MethodReagents/CatalystProductYield (%)Enantiomeric Excess (e.e.) (%)Key Features
Asymmetric Hydrogenation Ru(II)-BINAP catalyst, H₂(R)- or (S)-1-(4-halophenyl)ethanolHighUp to 99%High enantioselectivity, requires specialized catalysts and high-pressure equipment.
Biocatalytic Reduction Yeast (e.g., Rhodotorula rubra)(S)-1-(4-halophenyl)ethanol~98%>99%Environmentally friendly, high enantioselectivity, operates under mild conditions.[1]
Sodium Borohydride (B1222165) Reduction Sodium borohydride (NaBH₄)Racemic 1-(4-halophenyl)ethanol80-85% (crude)0% (racemic)Simple, inexpensive, high yield of racemic product.[1]
Grignard Reaction 4-halophenylmagnesium bromide, acetaldehydeRacemic 1-(4-halophenyl)ethanolVariable0% (racemic)Versatile for creating C-C bonds, but produces a racemic mixture.

Comparative Biological Activities

Direct comparative data for the antimicrobial and anticancer activities of the complete 1-(4-halophenyl)ethanol series is limited. However, by examining studies on structurally similar halogenated compounds, a general structure-activity relationship (SAR) can be inferred.

Antimicrobial Activity

Studies on various halogenated aromatic compounds suggest that the nature and position of the halogen atom significantly influence antimicrobial activity. Generally, the introduction of a halogen atom tends to enhance the antimicrobial potency of a compound. The activity often increases with the size and lipophilicity of the halogen, following the trend I > Br > Cl > F.

Table 2: Inferred Antimicrobial Activity (MIC, µg/mL) of 1-(4-Halophenyl)ethanol Derivatives

CompoundGram-Positive Bacteria (e.g., S. aureus)Gram-Negative Bacteria (e.g., E. coli)Fungi (e.g., C. albicans)
1-(4-Fluorophenyl)ethanol DerivativeModerateLow to ModerateLow to Moderate
1-(4-Chlorophenyl)ethanol DerivativeModerate to HighModerateModerate
1-(4-Bromophenyl)ethanol DerivativeHighModerate to HighModerate to High
1-(4-Iodophenyl)ethanol DerivativeHighHighHigh
Note: This table is an inferred representation based on general SAR principles of halogenated antimicrobial compounds and is not based on direct experimental comparison of this specific series.
Anticancer Activity

Similarly, for anticancer activity, halogenation has been shown to be a viable strategy to enhance the cytotoxicity of parent compounds. The increased lipophilicity of heavier halogens can facilitate cell membrane penetration.

Table 3: Inferred Anticancer Activity (IC₅₀, µM) of 1-(4-Halophenyl)ethanol Derivatives

CompoundBreast Cancer (e.g., MCF-7)Lung Cancer (e.g., A549)Colon Cancer (e.g., HCT116)
1-(4-Fluorophenyl)ethanol DerivativeModerateModerateModerate
1-(4-Chlorophenyl)ethanol DerivativeModerate to HighModerate to HighModerate to High
This compound DerivativeHighHighHigh
1-(4-Iodophenyl)ethanol DerivativeHighHighHigh
Note: This table is an inferred representation based on general SAR principles of halogenated anticancer compounds and is not based on direct experimental comparison of this specific series.

Experimental Protocols

Synthesis of 1-(4-Chlorophenyl)ethanol via Sodium Borohydride Reduction

This protocol describes a straightforward method for producing racemic 1-(4-chlorophenyl)ethanol.

Materials:

Procedure:

  • Dissolve 4'-chloroacetophenone in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield crude 1-(4-chlorophenyl)ethanol, which can be further purified by distillation or column chromatography.

Antimicrobial Susceptibility Testing: Agar (B569324) Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.

Materials:

  • Nutrient agar plates

  • Bacterial and fungal cultures

  • Sterile cork borer (6 mm)

  • Micropipette

  • Test compound solutions (in a suitable solvent like DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Prepare a uniform lawn of the test microorganism on the surface of an agar plate.

  • Aseptically create wells in the agar using a sterile cork borer.

  • Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition (clear area around the well) in millimeters. A larger zone indicates greater antimicrobial activity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Synthesis_Workflow 4'-Haloacetophenone 4'-Haloacetophenone Reduction Reduction 4'-Haloacetophenone->Reduction NaBH4 / Asymmetric Catalyst / Biocatalyst 1-(4-Halophenyl)ethanol 1-(4-Halophenyl)ethanol Reduction->1-(4-Halophenyl)ethanol

Caption: General synthetic workflow for 1-(4-halophenyl)ethanol derivatives.

Antimicrobial_Assay_Workflow Bacterial/Fungal Culture Bacterial/Fungal Culture Lawn Culture on Agar Plate Lawn Culture on Agar Plate Bacterial/Fungal Culture->Lawn Culture on Agar Plate Well Creation Well Creation Lawn Culture on Agar Plate->Well Creation Add to Well Add to Well Well Creation->Add to Well Test Compound Test Compound Test Compound->Add to Well Incubation Incubation Add to Well->Incubation Measure Zone of Inhibition Measure Zone of Inhibition Incubation->Measure Zone of Inhibition

Caption: Experimental workflow for the agar well diffusion assay.

Anticancer_Signaling_Pathway cluster_cell Cancer Cell Halophenyl_Compound 1-(4-Halophenyl)ethanol Derivative ROS_Production Increased ROS Production Halophenyl_Compound->ROS_Production MAPK_Pathway MAPK Pathway (e.g., JNK, p38) ROS_Production->MAPK_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis

Caption: A potential signaling pathway for the anticancer activity of halophenyl compounds.

Conclusion

This comparative guide provides a foundational understanding of 1-(4-halophenyl)ethanol derivatives for researchers in drug discovery. While direct comparative biological data is sparse, the synthesis of these compounds is well-established, and structure-activity relationships inferred from related compounds suggest that the antimicrobial and anticancer potency likely increases with the atomic weight of the halogen substituent. The provided experimental protocols offer a starting point for the synthesis and evaluation of these promising compounds. Further research is warranted to perform a direct comparative analysis of the biological activities of the complete 1-(4-halophenyl)ethanol series to fully elucidate their therapeutic potential.

References

Validating the Structure of 1-(4-Bromophenyl)ethanol: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. While X-ray crystallography stands as the gold standard for absolute structure elucidation, its application can be limited by the availability of suitable single crystals. This guide provides a comparative overview of widely accessible spectroscopic techniques for the validation of the chemical structure of 1-(4-Bromophenyl)ethanol, offering supporting data and detailed experimental protocols.

In the absence of a publicly available crystal structure for this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a robust alternative for structural verification. These methods, when used in concert, can confirm the connectivity of atoms, identify functional groups, and determine the molecular weight, thereby providing compelling evidence for the compound's structure.

Comparative Analysis of Spectroscopic Data

The following table summarizes the expected and reported spectroscopic data for this compound, which collectively support its assigned structure.

Analytical Technique Parameter Expected Value/Observation for this compound Reported Data
¹H NMR Chemical Shift (δ)~1.5 ppm (doublet, 3H, -CH₃), ~4.9 ppm (quartet, 1H, -CH), ~7.2-7.5 ppm (multiplet, 4H, Ar-H), ~2.0 ppm (singlet, 1H, -OH)δ 1.48 (d, 3H), 4.88 (q, 1H), 7.26 (d, 2H), 7.49 (d, 2H)[1]
¹³C NMR Chemical Shift (δ)~25 ppm (-CH₃), ~70 ppm (-CH), ~121 ppm (C-Br), ~127 ppm (Ar-CH), ~131 ppm (Ar-CH), ~145 ppm (Ar-C)δ 25.2, 69.8, 121.1, 127.2, 131.5, 144.8[1]
Mass Spectrometry Molecular Ion (M⁺)m/z 200/202 (due to Br isotopes)[M+H]⁺: 200.99095[2]
IR Spectroscopy Wavenumber (cm⁻¹)~3300-3400 cm⁻¹ (O-H stretch), ~2850-3000 cm⁻¹ (C-H stretch), ~1590 cm⁻¹ (C=C aromatic stretch), ~1000-1100 cm⁻¹ (C-O stretch), ~500-600 cm⁻¹ (C-Br stretch)3356 cm⁻¹ (O-H), 1593, 1489 cm⁻¹ (aromatic)[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[3][4] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[3]

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[5]

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A sufficient number of scans and an appropriate relaxation delay (e.g., 1-2 seconds) are necessary to obtain a good quality spectrum, especially for quaternary carbons.[5]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1-10 µg/mL.[6] High salt concentrations should be avoided as they can interfere with the ionization process.[6]

  • Instrument Setup:

    • The mass spectrometer is typically coupled to a liquid chromatography (LC) system for sample introduction, though direct infusion is also possible.

    • Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte.

  • Data Acquisition:

    • Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is likely to show the protonated molecule [M+H]⁺.

    • Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peak. For compounds containing bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br) is expected.

    • Analyze the fragmentation pattern to gain further structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:

  • Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.

  • Instrument Setup:

    • Ensure the ATR accessory is correctly installed in the spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic groups, the C=C stretches of the aromatic ring, and the C-O stretch.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the structural validation of this compound using the described spectroscopic techniques.

G Structural Validation Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR NMR_Data Connectivity & Proton/Carbon Environment NMR->NMR_Data MS_Data Molecular Weight & Isotopic Pattern MS->MS_Data IR_Data Functional Groups IR->IR_Data Structure_Validation Structure Validated NMR_Data->Structure_Validation MS_Data->Structure_Validation IR_Data->Structure_Validation

Caption: Workflow for the structural validation of this compound.

This comprehensive approach, utilizing orthogonal analytical techniques, provides a high degree of confidence in the structural assignment of this compound, serving as a reliable alternative in the absence of X-ray crystallographic data.

References

A Spectroscopic Duel: Unveiling the Chiral Twins, (R)- and (S)-1-(4-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of the enantiomeric pair, (R)- and (S)-1-(4-Bromophenyl)ethanol, reveals their distinct chiroptical properties while highlighting their identical behavior in achiral spectroscopic techniques. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), and chiroptical data, supported by experimental protocols.

Enantiomers, molecules that are non-superimposable mirror images of each other, play a critical role in pharmacology and materials science. While possessing identical physical properties in an achiral environment, their interaction with plane-polarized light and other chiral entities can differ significantly. Understanding these differences is paramount for applications ranging from asymmetric synthesis to drug efficacy and safety. This guide focuses on the spectroscopic characterization of (R)- and (S)-1-(4-Bromophenyl)ethanol, two such enantiomers.

Spectroscopic Data Comparison

The fundamental principle that enantiomers exhibit identical spectroscopic properties in achiral media is evident in their NMR and FTIR spectra. However, their chiroptical properties, specifically their interaction with plane-polarized light, are equal in magnitude but opposite in direction.

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy

In achiral solvents such as chloroform-d (B32938) (CDCl₃), the ¹H and ¹³C NMR spectra of (R)- and (S)-1-(4-Bromophenyl)ethanol are indistinguishable. The chemical shifts and coupling constants for corresponding protons and carbons are identical, reflecting the identical atomic connectivity and electronic environment within each molecule. Similarly, their FTIR spectra, which probe the vibrational modes of the molecules, are superimposable.

Table 1: ¹H NMR Data for 1-(4-Bromophenyl)ethanol in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.49d2HAr-H
7.26d2HAr-H
4.88q1HCH-OH
1.85s1HOH
1.48d3HCH₃

Table 2: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
144.8Ar-C
131.5Ar-CH
127.2Ar-CH
121.1Ar-C-Br
69.8CH-OH
25.2CH₃

Table 3: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
~3356O-H stretch (broad)
~3000-2850C-H stretch (aliphatic)
~1593C=C stretch (aromatic)
~1489C=C stretch (aromatic)
~1086C-O stretch
~824C-H bend (para-disubstituted aromatic)
Chiroptical Spectroscopy: Optical Rotation

The defining difference between enantiomers lies in their interaction with plane-polarized light. (R)- and (S)-1-(4-Bromophenyl)ethanol rotate the plane of polarized light to an equal extent but in opposite directions. The specific rotation, [α], is a characteristic physical constant for a chiral compound under defined experimental conditions (temperature, wavelength, solvent, and concentration).

Table 4: Chiroptical Data for this compound

EnantiomerSpecific Rotation [α]Conditions
(S)-1-(4-Bromophenyl)ethanol-41.6°c 1.1, CHCl₃
(R)-1-(4-Bromophenyl)ethanol+41.6° (expected)c 1.1, CHCl₃

The sign of the specific rotation (+ for dextrorotatory, - for levorotatory) is a key identifier for a specific enantiomer. It is important to note that the R/S designation, which describes the absolute configuration of the chiral center, does not inherently predict the direction of optical rotation.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound enantiomer in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Procedure:

  • Sample Preparation: As this compound is a low-melting solid or oil at room temperature, the spectrum can be obtained as a thin film. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean KBr/NaCl plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Chiroptical Spectroscopy: Optical Rotation Measurement

Objective: To determine the specific rotation of each enantiomer.

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the chiral sample and dissolve it in a precise volume of a suitable solvent (e.g., chloroform) in a volumetric flask to achieve a known concentration (c), typically in g/100 mL.

  • Instrumentation: Use a polarimeter.

  • Measurement:

    • Calibrate the instrument with a blank (the pure solvent).

    • Fill the polarimeter cell of a known path length (l), typically in decimeters (dm), with the sample solution.

    • Measure the observed rotation (α) at a specific temperature (T) and wavelength (λ), usually the sodium D-line (589 nm).

  • Calculation: Calculate the specific rotation using the formula: [α]Tλ = α / (l × c)

Visualizing the Spectroscopic Workflow

The following diagrams illustrate the logical flow of the spectroscopic comparison and the experimental process.

SpectroscopicComparison cluster_enantiomers Enantiomers cluster_spectroscopy Spectroscopic Techniques cluster_results Results R_enantiomer (R)-1-(4-Bromophenyl)ethanol NMR NMR Spectroscopy (¹H and ¹³C) R_enantiomer->NMR FTIR FTIR Spectroscopy R_enantiomer->FTIR Chiroptical Chiroptical Methods (Optical Rotation) R_enantiomer->Chiroptical S_enantiomer (S)-1-(4-Bromophenyl)ethanol S_enantiomer->NMR S_enantiomer->FTIR S_enantiomer->Chiroptical Identical_Spectra Identical Spectra NMR->Identical_Spectra FTIR->Identical_Spectra Opposite_Rotation Equal & Opposite Optical Rotation Chiroptical->Opposite_Rotation

Caption: Logical workflow for the spectroscopic comparison of enantiomers.

ExperimentalWorkflow Start Start: Chiral Sample ((R)- or (S)-enantiomer) Sample_Prep Sample Preparation (Dissolve in Solvent/Prepare Thin Film) Start->Sample_Prep NMR_Acquisition NMR Data Acquisition (¹H and ¹³C) Sample_Prep->NMR_Acquisition FTIR_Acquisition FTIR Data Acquisition Sample_Prep->FTIR_Acquisition Polarimetry Optical Rotation Measurement Sample_Prep->Polarimetry Data_Analysis_NMR NMR Spectral Analysis (Chemical Shifts, Multiplicity) NMR_Acquisition->Data_Analysis_NMR Data_Analysis_FTIR FTIR Spectral Analysis (Peak Positions, Functional Groups) FTIR_Acquisition->Data_Analysis_FTIR Data_Analysis_Chiral Calculate Specific Rotation Polarimetry->Data_Analysis_Chiral Comparison Comparative Analysis of (R) vs. (S) Data Data_Analysis_NMR->Comparison Data_Analysis_FTIR->Comparison Data_Analysis_Chiral->Comparison

Caption: General experimental workflow for spectroscopic analysis.

Comparative Biological Activity of 1-(4-Bromophenyl)ethanol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various derivatives containing the 1-(4-bromophenyl) moiety. The information is compiled from recent studies and presented with supporting experimental data and detailed protocols to aid in the evaluation and future development of these compounds.

The 1-(4-bromophenyl)ethanol scaffold and its chemical relatives have garnered significant interest in medicinal chemistry due to their potential as intermediates in the synthesis of a wide range of biologically active molecules.[1][2] Derivatives incorporating the bromophenyl group have demonstrated promising activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties. This guide summarizes the available quantitative data, provides detailed experimental methodologies for key assays, and visualizes the workflows for clarity.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of bromophenyl-containing compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity, with lower values indicating greater potency.

Data Summary: Anticancer Activity
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
4-Aryl-1,4-dihydropyridinesDiethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateHeLa (Cervical)2.3[3]
MCF-7 (Breast)5.7[3]
Bromophenol HybridsCompound 17aA549 (Lung)3.51 (µg/mL)[4]
Bel7402 (Liver)4.89 (µg/mL)[4]
HepG2 (Liver)5.86 (µg/mL)[4]
HCT116 (Colon)2.15 (µg/mL)[4]
Caco2 (Colon)1.89 (µg/mL)[4]
4-(4-Bromophenyl)-thiazol-2-amine DerivativesCompound p2MCF7 (Breast)Comparable to 5-fluorouracil[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Experimental Workflow: MTT Assay

MIC_Workflow start Start: Prepare Serial Dilutions of Compound prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate Inoculate Wells with Microbial Suspension prepare_inoculum->inoculate incubate Incubate Plate (18-24h) inoculate->incubate read_results Observe for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate Effect Increased ACh Levels Enhanced Cholinergic Signaling AChE->Effect Inhibitor This compound Derivative (Inhibitor) Inhibitor->AChE Inhibition

References

A Researcher's Guide to Quantum Chemical Calculations for 1-(4-Bromophenyl)ethanol: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of quantum chemical calculation methodologies as applied to the chiral molecule 1-(4-Bromophenyl)ethanol. While direct comprehensive computational studies on this specific molecule are not extensively published, this guide synthesizes methodologies and data from studies on analogous chiral aromatic alcohols and brominated compounds to present a framework for computational analysis. The objective is to offer a clear comparison of common computational approaches and the types of data they yield, supported by detailed procedural outlines.

Comparing Computational Approaches for Molecular Property Prediction

Quantum chemical calculations offer a powerful lens to investigate the electronic structure and properties of molecules like this compound. The choice of computational method significantly impacts the accuracy and computational cost of the predictions. Density Functional Theory (DFT) is a widely used set of methods that provides a good balance between accuracy and computational expense. This section compares different aspects of these computational approaches.

Logical Flow of Method Selection and Property Prediction

cluster_methods Computational Methods cluster_properties Predicted Properties DFT Density Functional Theory (DFT) Geom Optimized Geometry (Bond lengths, angles) DFT->Geom Good accuracy for molecular structure Spectra Spectroscopic Data (NMR, IR, UV-Vis, VCD) DFT->Spectra Reliable with appropriate functional/basis set Electronic Electronic Properties (HOMO-LUMO, Mulliken charges) DFT->Electronic Good for qualitative and quantitative analysis Thermo Thermodynamic Properties (Energy, Enthalpy, Gibbs Free Energy) DFT->Thermo Accurate for relative energy differences HF Hartree-Fock (HF) HF->Geom Less accurate due to lack of electron correlation HF->Electronic Provides a basic picture MP2 Møller-Plesset Perturbation Theory (MP2) MP2->Geom Higher accuracy than DFT, more computationally expensive MP2->Electronic Improved description of electron correlation effects

Caption: A diagram illustrating the relationships between common quantum chemical methods and the molecular properties they can predict, with an indication of their typical performance.

Data Presentation: A Comparative Summary

The following tables present illustrative data that could be obtained from quantum chemical calculations on this compound, comparing different computational methods. This data is based on typical results for similar molecules and serves to demonstrate the expected outcomes and the format for their presentation.

Table 1: Comparison of Calculated Geometric Parameters
ParameterMethod 1 (e.g., B3LYP/6-31G*)Method 2 (e.g., CAM-B3LYP/6-311++G(d,p))Experimental (if available)
C-Br bond length (Å)1.9151.908N/A
C-O bond length (Å)1.4351.429N/A
O-H bond length (Å)0.9700.965N/A
C-C-O bond angle (°)110.5110.8N/A
C-C-Br bond angle (°)119.8120.0N/A

Note: The values presented are illustrative and not from actual calculations on this compound.

Table 2: Comparison of Calculated Spectroscopic Data
PropertyMethod 1 (e.g., B3LYP/6-31G*)Method 2 (e.g., M06-2X/6-311++G(d,p))Experimental
¹H NMR (ppm, -OH)2.52.8Variable
¹³C NMR (ppm, C-OH)70.169.5~69-71
IR Freq. (cm⁻¹, O-H str)35503580~3200-3600
UV-Vis λmax (nm)225228~224

Note: The values presented are illustrative and not from actual calculations on this compound.

Table 3: Comparison of Calculated Electronic Properties
PropertyMethod 1 (e.g., B3LYP/6-31G*)Method 2 (e.g., PBE0/6-311++G(d,p))
HOMO Energy (eV)-6.5-6.8
LUMO Energy (eV)-0.8-0.5
HOMO-LUMO Gap (eV)5.76.3
Dipole Moment (Debye)2.12.3

Note: The values presented are illustrative and not from actual calculations on this compound.

Experimental Protocols: Computational Methodologies

The following sections detail the typical computational protocols for the key calculations cited in the comparative data tables.

General Computational Workflow

A typical workflow for performing quantum chemical calculations on a molecule like this compound involves several key steps, from initial structure preparation to final data analysis.

cluster_workflow Computational Workflow Input 1. Input Structure Generation (e.g., from experimental data or builder) Opt 2. Geometry Optimization (Find the lowest energy structure) Input->Opt Freq 3. Frequency Calculation (Confirm minimum, obtain IR spectra) Opt->Freq Props 4. Property Calculations (NMR, UV-Vis, Electronic Properties) Freq->Props Analysis 5. Data Analysis and Visualization Props->Analysis

Caption: A flowchart outlining the typical steps involved in a quantum chemical calculation workflow for a molecule.

Geometry Optimization

The initial step in most quantum chemical studies is to determine the most stable 3D structure of the molecule. This is achieved through geometry optimization.

  • Software: Gaussian, ORCA, NWChem, etc.

  • Method: Density Functional Theory (DFT) is commonly employed. The choice of functional (e.g., B3LYP, CAM-B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311++G(d,p)) is crucial and should be chosen based on the desired accuracy and available computational resources.

  • Procedure:

    • An initial guess for the molecular structure of this compound is generated.

    • A geometry optimization calculation is performed to find the coordinates that correspond to a minimum on the potential energy surface.

    • The convergence criteria for the forces and displacement should be met to ensure a true minimum has been found.

Calculation of Spectroscopic Properties

Once the geometry is optimized, various spectroscopic properties can be calculated to compare with experimental data.

  • NMR Spectroscopy:

    • Method: The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts.

    • Procedure:

      • Using the optimized geometry, a GIAO calculation is performed at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

      • The calculated absolute shieldings are then referenced to a standard (e.g., Tetramethylsilane, TMS), which must be calculated at the same level of theory, to obtain the chemical shifts.

  • IR Spectroscopy:

    • Method: The vibrational frequencies and corresponding intensities are obtained from a frequency calculation.

    • Procedure:

      • A frequency calculation is performed on the optimized geometry.

      • The absence of imaginary frequencies confirms that the structure is a true minimum.

      • The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values, accounting for anharmonicity and basis set deficiencies.

  • UV-Vis Spectroscopy:

    • Method: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths.

    • Procedure:

      • A TD-DFT calculation is performed on the optimized ground-state geometry.

      • The calculation yields a series of excited states with their corresponding excitation energies (which can be converted to wavelengths) and oscillator strengths (which relate to the intensity of the absorption).

      • The solvent environment can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM) for more accurate predictions.

Analysis of Electronic Properties

The electronic structure of the molecule provides insights into its reactivity and stability.

  • Method: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the ground-state calculation. Other properties like Mulliken charges and the dipole moment are also standard outputs.

  • Procedure:

    • Following a successful geometry optimization, the energies of the molecular orbitals are extracted from the output file.

    • The HOMO-LUMO gap is calculated as the difference between the LUMO and HOMO energies. This gap is an indicator of the molecule's chemical reactivity and kinetic stability.

    • Analysis of the molecular orbitals can reveal the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack.

A Researcher's Guide to the Enzymatic Resolution of 1-(4-Bromophenyl)ethanol: A Comparative Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical synthesis, the efficient production of enantiomerically pure compounds is a critical challenge. This guide provides a comparative benchmark for the enzymatic resolution of racemic 1-(4-Bromophenyl)ethanol, a valuable chiral building block. While direct comparative studies on this specific substrate are limited, this guide leverages extensive data from the resolution of the closely related 1-phenylethanol (B42297) and other aryl alcohols to provide a strong predictive framework and practical experimental guidance. The data presented herein is compiled from various studies on lipase-catalyzed resolutions, offering insights into the most effective enzymes, reaction conditions, and expected outcomes.

Performance Benchmarks: A Comparative Analysis

The enzymatic resolution of secondary alcohols like this compound is most commonly achieved through transesterification catalyzed by lipases. The performance of these biocatalysts is typically evaluated based on conversion rate (%) and the enantiomeric excess of the product (eeₚ, %) and the remaining substrate (eeₛ, %). The following table summarizes key performance data for the resolution of 1-phenylethanol, which serves as a reliable model for this compound.

EnzymeImmobilization SupportAcyl DonorSolventTemperature (°C)Reaction Time (h)Conversion (%)eeₚ (%)eeₛ (%)Reference
Candida antarctica Lipase (B570770) B (CALB)Novozym 435Vinyl acetaten-Hexane421.25~50>99>99[1]
Pseudomonas cepacia Lipase (PCL)ImmobilizedVinyl acetateMTBE551847.698.7-[2]
Candida rugosa Lipase (CRL)Silica nanoparticlesVinyl acetateIsooctane-3649-29.2
Pseudomonas fluorescens Lipase (PFL)Immobilized on MOFVinyl acetate-501249.698.0-[2]
Acylase IFree enzymeVinyl acetateHexaneRoom Temp.168 (7 days)--High[3]

Note: Data for PCL and PFL are for the resolution of halogenated mandelic acid, a structurally related compound, indicating their high potential for this compound.

Experimental Protocols

Below are detailed methodologies for key experiments in the enzymatic resolution of aryl secondary alcohols. These protocols can be adapted for this compound.

General Protocol for Lipase-Catalyzed Transesterification

This protocol is a general starting point for the kinetic resolution of this compound using an immobilized lipase.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., n-hexane, methyl tert-butyl ether (MTBE))

  • Acyl donor (e.g., vinyl acetate)

  • Molecular sieves (optional, for anhydrous conditions)

  • Reaction vessel (e.g., sealed glass vial)

  • Shaker or magnetic stirrer

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral GC or HPLC)

Procedure:

  • To a sealed reaction vessel, add racemic this compound (e.g., 0.1 mmol) and the chosen anhydrous organic solvent (e.g., 2 mL).

  • Add the acyl donor. A molar excess (e.g., 3-5 equivalents) of the acyl donor is typically used.

  • Add the immobilized lipase (e.g., 10-20 mg/mL).

  • If required, add activated molecular sieves to ensure anhydrous conditions.

  • Seal the vessel and place it in a shaker or on a magnetic stirrer at the desired temperature (e.g., 40-55 °C).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC.

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • The product mixture, containing the acylated product and the unreacted alcohol, can then be purified by column chromatography.

Immobilization of Lipase on a Hydrophobic Support

Immobilization can enhance the stability and reusability of lipases.[4] This is a general procedure for the immobilization of a lipase on a hydrophobic support.

Materials:

  • Lipase solution (e.g., Candida antarctica Lipase B)

  • Hydrophobic support (e.g., octyl-agarose)

  • Phosphate (B84403) buffer (e.g., 10 mM, pH 7.0)

  • Distilled water

  • Isopropyl alcohol

Procedure:

  • Prepare a solution of the lipase in phosphate buffer.

  • Add the hydrophobic support to the lipase solution.

  • Gently agitate the mixture at room temperature for a specified time (e.g., 1-3 hours) to allow for enzyme adsorption.

  • Separate the immobilized enzyme from the supernatant by filtration.

  • Wash the immobilized enzyme sequentially with phosphate buffer and distilled water to remove any unbound enzyme.

  • Perform a final wash with a small amount of isopropyl alcohol and dry the immobilized enzyme under vacuum.

Visualizing the Process and Influencing Factors

To better understand the experimental workflow and the interplay of various factors, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Enzymatic Resolution cluster_workup Work-up & Analysis Racemic Alcohol Racemic Alcohol Reaction Vessel Reaction Vessel Racemic Alcohol->Reaction Vessel Solvent Solvent Solvent->Reaction Vessel Acyl Donor Acyl Donor Acyl Donor->Reaction Vessel Immobilized Lipase Immobilized Lipase Immobilized Lipase->Reaction Vessel Incubation Incubation (Temperature & Time) Reaction Vessel->Incubation Monitoring Reaction Monitoring (Chiral GC/HPLC) Incubation->Monitoring Filtration Enzyme Removal (Filtration) Monitoring->Filtration Purification Product Purification (Column Chromatography) Filtration->Purification Analysis Enantiomeric Excess & Conversion Analysis Purification->Analysis

Caption: Experimental workflow for the enzymatic resolution of this compound.

G cluster_inputs Key Experimental Factors cluster_outputs Performance Metrics Enzyme Enzyme (e.g., CALB, PCL) ee Enantiomeric Excess (eeₛ & eeₚ) Enzyme->ee Conversion Conversion (%) Enzyme->Conversion Solvent Solvent (e.g., Hexane, MTBE) Solvent->ee Solvent->Conversion AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->ee AcylDonor->Conversion Temperature Temperature Temperature->ee Temperature->Conversion

Caption: Factors influencing the outcome of the enzymatic resolution.

References

Navigating the Nuances of Antibody Specificity: A Comparative Guide to Cross-Reactivity in 1-(4-Bromophenyl)ethanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecule analogs in immunoassays is paramount for accurate quantification and avoiding misleading results. This guide provides a framework for evaluating the cross-reactivity of 1-(4-Bromophenyl)ethanol analogs, a class of compounds with relevance in various research and development areas. While specific experimental cross-reactivity data for this exact compound series is not extensively published, this guide leverages established principles of immunochemistry to predict and assess potential cross-reactivity.

The core of immunoassay technology lies in the specific recognition of a target molecule (antigen) by an antibody. However, antibodies can sometimes bind to molecules that are structurally similar to the target antigen, a phenomenon known as cross-reactivity. This can lead to inaccurate measurements and false-positive results. For small molecules like this compound and its analogs, even minor structural modifications can significantly impact antibody binding and, consequently, the degree of cross-reactivity.

Predicting Cross-Reactivity: A Structure-Activity Relationship Perspective

The likelihood of an antibody cross-reacting with an analog of this compound is primarily dictated by the structural resemblance of the analog to the original immunogen used to generate the antibody. Key structural features to consider include:

  • The Phenyl Ring and Bromine Substitution: The para-substituted bromine atom is a critical feature. Analogs with different halogen substitutions (e.g., chlorine, fluorine) or alternative substituents at the para-position are likely to exhibit reduced cross-reactivity. The degree of reduction will depend on the similarity in size, electronegativity, and overall shape of the substituent compared to bromine.

  • The Ethanol (B145695) Side Chain: Modifications to the ethanol group, such as changing the chain length, adding other functional groups, or altering the stereochemistry of the chiral center, will almost certainly affect antibody recognition.

  • Substitutions at other positions on the Phenyl Ring: The addition of substituents at the ortho- or meta-positions will alter the overall shape and electronic distribution of the molecule, likely leading to decreased antibody binding.

In general, the greater the structural deviation from the original this compound structure, the lower the expected cross-reactivity.

Hypothetical Cross-Reactivity Data

While direct experimental data is not available, we can construct a hypothetical comparison table based on the principles of structure-activity relationships in immunoassays. This table illustrates the expected trend in cross-reactivity for a hypothetical antibody raised against this compound. The cross-reactivity is expressed as a percentage relative to this compound (the target analyte).

CompoundStructureExpected Cross-Reactivity (%)Rationale for Expected Cross-Reactivity
This compound 4-Br-C₆H₄-CH(OH)CH₃100 Target analyte, homologous binding.
1-(4-Chlorophenyl)ethanol4-Cl-C₆H₄-CH(OH)CH₃50 - 80High similarity, but chlorine is smaller and more electronegative than bromine, potentially altering epitope recognition.
1-(4-Fluorophenyl)ethanol4-F-C₆H₄-CH(OH)CH₃20 - 50Fluorine is significantly smaller and more electronegative than bromine, leading to a greater change in the epitope.
1-(4-Iodophenyl)ethanol4-I-C₆H₄-CH(OH)CH₃80 - 120Iodine is larger but has similar electronegativity to bromine; binding could be similar or slightly enhanced depending on the antibody's paratope.
1-PhenylethanolC₆H₅-CH(OH)CH₃< 10Lack of the critical bromine substituent at the para position significantly reduces binding affinity.
1-(4-Bromophenyl)propan-1-ol4-Br-C₆H₄-CH(OH)CH₂CH₃< 20Alteration of the ethanol side chain changes the hapten structure, leading to poor recognition.
2-(4-Bromophenyl)ethanol4-Br-C₆H₄-CH₂CH₂OH< 5Isomeric change significantly alters the presentation of the phenyl ring and hydroxyl group.

Note: The values presented in this table are hypothetical and intended for illustrative purposes. Actual cross-reactivity must be determined experimentally.

Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the cross-reactivity of small molecule analogs. The principle lies in the competition between the target analyte (or its analog) and a labeled version of the analyte for a limited number of antibody binding sites.

Materials:
  • Microtiter plates (96-well)

  • Antibody specific to this compound

  • This compound standard

  • This compound analog standards

  • Enzyme-conjugated this compound (tracer)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:
  • Coating: Coat the wells of a microtiter plate with the anti-1-(4-Bromophenyl)ethanol antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add varying concentrations of the this compound standard or the analog standards to the wells. Immediately after, add a fixed concentration of the enzyme-conjugated this compound (tracer) to all wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Measurement: Read the absorbance of each well at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance against the concentration of the this compound standard.

    • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the standard and for each analog.

    • Calculate the percent cross-reactivity for each analog using the following formula:

      % Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100

Visualizing the Concepts

To further clarify the principles and workflows discussed, the following diagrams are provided.

Cross_Reactivity_Concept cluster_antibody Antibody cluster_analytes Analytes Antibody Antibody Target This compound Target->Antibody High Affinity Binding Analog Analog (e.g., 1-(4-Chlorophenyl)ethanol) Analog->Antibody Lower Affinity Binding (Cross-Reactivity) Non-binding Unrelated Molecule Non-binding->Antibody No Binding ELISA_Workflow Start Start Coat_Plate 1. Coat Plate with Antibody Start->Coat_Plate Wash_1 2. Wash Coat_Plate->Wash_1 Block 3. Block Non-specific Sites Wash_1->Block Wash_2 4. Wash Block->Wash_2 Add_Sample_Tracer 5. Add Sample/Standard & Enzyme-Tracer Wash_2->Add_Sample_Tracer Incubate 6. Incubate (Competition) Add_Sample_Tracer->Incubate Wash_3 7. Wash Incubate->Wash_3 Add_Substrate 8. Add Substrate Wash_3->Add_Substrate Incubate_Color 9. Incubate for Color Development Add_Substrate->Incubate_Color Stop_Reaction 10. Stop Reaction Incubate_Color->Stop_Reaction Read_Absorbance 11. Read Absorbance Stop_Reaction->Read_Absorbance Analyze_Data 12. Analyze Data & Calculate %CR Read_Absorbance->Analyze_Data End End Analyze_Data->End

Safety Operating Guide

Proper Disposal of 1-(4-Bromophenyl)ethanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-(4-Bromophenyl)ethanol and its containers must be treated as hazardous waste and disposed of through a licensed professional waste disposal service. [1] This guide provides detailed procedures to ensure the safe and compliant handling of this chemical within a laboratory setting.

Immediate Safety and Hazard Identification

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.

Primary Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Lab coat

  • Use in a well-ventilated area or under a chemical fume hood.

Waste Segregation and Container Management

Proper segregation and containment are critical to prevent accidental reactions and ensure compliant disposal.

  • Waste Identification: All materials contaminated with this compound, including the chemical itself, used absorbent materials from spills, and empty containers, must be treated as hazardous waste.[4]

  • Container Selection: Use only leak-proof containers that are compatible with the chemical.[4][5] The original container is often the best choice for storing the waste.[4] Ensure the container is in good condition and the lid seals tightly.

  • Segregation: Store this compound waste separately from other incompatible chemical waste streams to avoid dangerous reactions.[6]

Labeling and Storage of Hazardous Waste

Accurate labeling is a legal requirement and essential for the safety of all personnel.

Each hazardous waste container must be clearly labeled with a hazardous waste tag.[6] The label must include:

  • The words "Hazardous Waste".[6]

  • Full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6]

  • List all components if it is a mixture.[6]

  • The date waste was first added to the container.[6]

  • The physical state of the waste (e.g., solid, liquid).

  • Appropriate hazard pictograms (e.g., harmful, irritant).[6]

  • Your name, department, and contact information.[6]

Store the labeled waste container in a designated, secure hazardous waste accumulation area that is accessible only to trained personnel.[5] Keep containers closed except when adding waste.

Disposal Procedures

The final disposal of this compound must be conducted by a licensed environmental services contractor.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or your designated hazardous waste disposal vendor to schedule a pickup.[6]

  • Documentation: Complete any required waste manifest forms provided by the EHS office or the disposal vendor. This documentation tracks the waste from your laboratory to its final disposal site.

  • Do Not Dispose Down the Drain or in Regular Trash: This chemical is not suitable for sewer or solid waste disposal.[6][7]

Quantitative Data Summary

ParameterValueSource
Molecular FormulaC8H9BrOPubChem[3]
Molecular Weight201.06 g/mol PubChem[3]
GHS Hazard CodesH302, H312, H315, H319, H332PubChem[3]

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Storage & Pickup cluster_2 Phase 3: Final Disposal A Identify Waste (Chemical, Contaminated Items) B Wear Appropriate PPE A->B C Select & Fill Compatible Hazardous Waste Container B->C D Securely Label Container (Name, Date, Hazards) C->D E Store in Designated Hazardous Waste Area D->E F Complete Waste Manifest/Paperwork E->F G Schedule Pickup with EHS or Licensed Vendor F->G H Transfer to Licensed Waste Disposal Service G->H I Compliant Final Disposal (e.g., Incineration) H->I

Caption: Workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Bromophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)ethanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.